1-(2-(4-Nitrophenoxy)ethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQRQNEDYOBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357755 | |
| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92033-76-6 | |
| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine
An In-Depth Technical Guide to the Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine
Introduction
This compound is a chemical compound featuring a piperidine ring linked via an ethyl ether bridge to a para-substituted nitrophenyl group.[1][2] As a piperidine derivative, it belongs to a class of compounds with significant pharmacological relevance, finding applications as building blocks in the development of novel therapeutic agents, including analgesics, antipsychotics, and antihistamines.[3][4][5] The presence of the nitroaromatic ether moiety also makes it a valuable intermediate in medicinal chemistry and materials science.[6]
This guide provides a comprehensive overview of the synthesis of this compound, focusing on the well-established Williamson ether synthesis. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical execution of the synthesis.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from the reaction between an organohalide and a deprotonated alcohol (an alkoxide) or phenol (a phenoxide).[7][8] It remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers.[8]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9][10] For the synthesis of the target molecule, this involves the reaction of the 4-nitrophenoxide ion with a suitable haloalkyl piperidine derivative, such as 1-(2-chloroethyl)piperidine.
This method is particularly effective for this synthesis due to two key factors:
-
Enhanced Nucleophilicity : The electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton of 4-nitrophenol. This facilitates its deprotonation by a mild base to form the corresponding 4-nitrophenoxide ion, a potent nucleophile.[6]
-
Favorable Substrate : 1-(2-Chloroethyl)piperidine provides a primary alkyl halide, which is an ideal substrate for SN2 reactions, minimizing competing elimination reactions that can occur with secondary or tertiary halides.[10]
The overall reaction is as follows:
4-Nitrophenol + 1-(2-Chloroethyl)piperidine hydrochloride --(Base)--> this compound
Reaction Mechanism
The synthesis follows a concerted SN2 pathway, which involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the leaving group.
-
Deprotonation : A base, typically a carbonate like potassium carbonate (K₂CO₃), abstracts the acidic proton from 4-nitrophenol. This generates the highly nucleophilic 4-nitrophenoxide anion.
-
Nucleophilic Attack : The 4-nitrophenoxide anion attacks the carbon atom bonded to the chlorine in 1-(2-chloroethyl)piperidine. This attack occurs from the side opposite the leaving group (backside attack).
-
Displacement : In a single, concerted step, the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks, displacing the chloride ion and forming the final ether product.
Quantitative Data & Reaction Parameters
A successful synthesis relies on precise stoichiometry and optimized reaction conditions.
Table 1: Reagent Specifications
| Reagent | Structure | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Nitrophenol | 139.11 | 1.0 | |
| 1-(2-Chloroethyl)piperidine hydrochloride | 184.10 | 1.0 | |
| Potassium Carbonate (K₂CO₃) | N/A | 138.21 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
Table 2: Typical Reaction Conditions and Yields
| Parameter | Value | Rationale & Causality |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and increases the rate of SN2 reactions.[7] |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient to deprotonate the acidic 4-nitrophenol without causing side reactions.[6][7][11] |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate without promoting decomposition.[11] |
| Time | 30-60 minutes | Typically sufficient for the reaction to proceed to completion under these conditions.[11] |
| Expected Yield | >80% | The reaction is generally high-yielding due to the favorable SN2 conditions. |
Detailed Experimental Protocol
This protocol is based on established procedures for the Williamson ether synthesis of nitroaromatic compounds.[6][11]
Materials & Equipment:
-
50 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
4-Nitrophenol
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a 50 mL flask, add 4-nitrophenol (2.00 g, 14.40 mmol) and dissolve it in DMF (25-30 mL) with stirring.
-
Base Addition : Add anhydrous potassium carbonate (5.96 g, 43.12 mmol, 3 equivalents) to the solution. The use of excess base ensures complete deprotonation of the phenol and neutralizes the HCl from the hydrochloride salt.
-
Heating : Heat the mixture to 90 °C using a heating mantle while stirring.
-
Alkyl Halide Addition : Once the temperature is stable, add 1-(2-chloroethyl)piperidine hydrochloride (2.65 g, 14.4 mmol, 1 equivalent) to the reaction mixture.
-
Reaction Monitoring : Maintain the temperature at 90 °C and stir the solution for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water (100 mL).
-
Work-up - Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Work-up - Washing : Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C13H18N2O3 | CID 867253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-29-0 | Benchchem [benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)piperidine (CAS 92033-76-6)
This technical guide provides a comprehensive overview of 1-(2-(4-Nitrophenoxy)ethyl)piperidine, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document delves into its physicochemical properties, proposes a robust synthetic pathway, explores its potential pharmacological applications based on its structural motifs, and provides guidance on its analytical characterization and safe handling.
Introduction: The Significance of the Piperidine and Nitrophenoxy Moieties
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile anchor for pharmacophoric groups.[1] The basic nitrogen atom of the piperidine ring can act as a proton acceptor, facilitating interactions with biological targets.[4] Piperidine derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][5]
Similarly, the 4-nitrophenoxy group is a key structural element in various biologically active compounds. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interactions with biological macromolecules.[6] Nitro-containing compounds are known to possess a broad spectrum of activities, including antimicrobial and anti-inflammatory properties.[6][7][8] The combination of the piperidine and 4-nitrophenoxy moieties in this compound suggests a high potential for novel pharmacological applications, particularly in the realm of neurodegenerative diseases and oncology.
Physicochemical and Structural Properties
This compound is a small molecule with the chemical formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol .[9][10] A summary of its key computed and physical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 92033-76-6 | [9][10] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [9][10] |
| Molecular Weight | 250.29 | [9][10] |
| Topological Polar Surface Area (TPSA) | 55.61 Ų | [9] |
| LogP | 2.4595 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Hydrogen Bond Donors | 0 | [9] |
| Rotatable Bonds | 5 | [9] |
| Storage Conditions | Sealed in dry, 2-8°C | [9][10] |
Below is a 2D representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Proposed Synthetic Pathway
The proposed Williamson ether synthesis pathway is outlined below. This approach is favored due to the potential for cleaner reaction profiles and higher yields.[17]
Caption: Proposed Williamson ether synthesis pathway.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
4-Nitrophenol
-
1-(2-Chloroethyl)piperidine hydrochloride (or the free base)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Addition of Alkylating Agent: If starting with 1-(2-chloroethyl)piperidine hydrochloride, it should be neutralized to the free base prior to the reaction or an additional equivalent of base should be added. Add 1-(2-chloroethyl)piperidine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new product spot. The identity and purity of the final product should be confirmed by analytical techniques as described in Section 5.
Potential Pharmacological Applications and Mechanism of Action
While there is no direct experimental data on the biological activity of this compound, its structural components suggest several promising avenues for investigation.
Acetylcholinesterase (AChE) Inhibition
A significant body of research points to piperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][18][19][20] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] The tertiary amine of the piperidine ring can become protonated and interact with the anionic site of the AChE enzyme.[4] The overall length and composition of the linker between the piperidine and the aromatic ring are crucial for potent inhibitory activity. It is therefore highly plausible that this compound could exhibit AChE inhibitory activity.
Caption: Proposed mechanism of AChE inhibition.
Anticancer and Anti-inflammatory Potential
Both piperidine and nitro-containing compounds have been investigated for their anticancer and anti-inflammatory properties.[5][6][7] The specific mechanisms are diverse and depend on the overall molecular structure. For instance, some nitroaromatic compounds exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7] Given these precedents, this compound warrants investigation for its potential in these therapeutic areas.
Analytical Characterization
The structural elucidation and purity assessment of synthesized this compound would rely on standard analytical techniques.[21][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the methylene protons of the ethyl linker, and the protons of the piperidine ring. The chemical shifts and coupling patterns would be diagnostic of the structure.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkage, the aromatic C=C bonds, the C-H bonds of the alkyl and aromatic groups, and the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
-
Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the compound by identifying the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+).[23]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related nitrophenyl ethers, the following guidelines are recommended:[25][26][27][28][29]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid breathing in dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] Keep away from strong oxidizing agents.[25]
Conclusion and Future Outlook
This compound is a compound with significant, yet underexplored, potential in the field of drug discovery. Its synthesis is achievable through established methods like the Williamson ether synthesis. Based on its structural features, it is a prime candidate for investigation as an acetylcholinesterase inhibitor for the potential treatment of neurodegenerative disorders. Furthermore, its potential as an anticancer and anti-inflammatory agent should not be overlooked. Future research should focus on the validation of the proposed synthetic route, thorough analytical characterization, and comprehensive in vitro and in vivo biological evaluation to unlock the full therapeutic potential of this promising molecule.
References
-
Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a480-a491. [Link]
-
Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. [Link]
-
Ali, O. M., El-Mokhtar, M. A., El-Sayed, M. A. A., & Abdel-Gawad, H. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society, 20(11), 2945-2961. [Link]
-
Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Kawakami, Y. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 33(7), 1880-1887. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Forlani, L., & Todesco, P. E. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (3), 225-227. [Link]
-
Sagan, F., Gier-Bouldoires, A., Leśniak, S., & Pyta, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116895. [Link]
-
Magaña-Guerrero, F. S., & Alcaraz-Estrada, S. L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. [Link]
- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.).
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
Bektas, H., et al. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Cole-Parmer. [Link]
-
Dietz, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3193. [Link]
-
Ivanenkov, Y. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of organic chemistry, 71(19), 7129-7136. [Link]
-
Genc, H., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(3), 253. [Link]
-
Hernández-Rivera, J. L., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4504. [Link]
-
Ertan-Bolelli, T., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]
-
Jackson, R. F. W. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Georganics. (2011). 4-NITROPHENYL OCTYL ETHER. Georganics. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Vessecchi, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PloS one, 13(8), e0201589. [Link]
-
Seeberger, P. H. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(10), 1614-1623. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6614. [Link]
-
Dell'Erba, C., et al. (1993). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2, (9), 1779-1782. [Link]
-
Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological and Pharmaceutical Bulletin, 33(4), 702-705. [Link]
-
Wnorowska, U., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4966. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Bektas, H., et al. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of molecular structure, 1202, 127273. [Link]
-
LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Yilmaz, I., & Senturk, M. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Records of Natural Products, 19(2), 143-150. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsi.org [ijpsi.org]
- 5. ijnrd.org [ijnrd.org]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 92033-76-6|this compound|BLD Pharm [bldpharm.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
- 20. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 25. fishersci.com [fishersci.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. datasheets.scbt.com [datasheets.scbt.com]
- 28. georganics.sk [georganics.sk]
- 29. fishersci.com [fishersci.com]
The Architectural Versatility of the Piperidine Scaffold: A Technical Guide to its Diverse Biological Activities
Foreword: The "Privileged" Piperidine Nucleus in Modern Drug Discovery
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in a vast number of biologically active compounds and FDA-approved drugs has earned it the designation of a "privileged structure."[1] This is not by chance. The conformational flexibility of the piperidine scaffold, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise molecular interactions with a wide array of biological targets.[1] This inherent versatility has made piperidine derivatives a fertile ground for the discovery of novel therapeutics across a broad spectrum of diseases.[4][5][6][7][8]
This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide an in-depth exploration of the multifaceted biological activities of piperidine derivatives, moving beyond a mere cataloging of effects to an analysis of the underlying mechanisms of action and the experimental rationale that drives discovery in this field. We will delve into the anticancer, neuroprotective, antiviral, and antimicrobial properties of these remarkable compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
I. The Piperidine Core: A Launchpad for Anticancer Therapeutics
Piperidine moieties are integral to the structure of numerous anticancer agents, both in clinical use and under active investigation.[1][2][9] Their mechanisms of action are diverse, ranging from the modulation of critical signaling pathways to the induction of apoptosis and direct interaction with DNA.[1][9]
A. Disruption of Cellular Signaling and Induction of Apoptosis
A significant body of research highlights the ability of piperidine derivatives to interfere with signaling cascades that are crucial for cancer cell proliferation and survival.[9][10] For instance, certain derivatives have been shown to regulate key pathways such as STAT-3, NF-κB, and PI3K/Akt.[9][10] By modulating these pathways, these compounds can inhibit cell migration and arrest the cell cycle, ultimately leading to a decrease in cancer cell viability.[9]
Furthermore, many piperidine-based compounds exert their anticancer effects by triggering apoptosis, or programmed cell death.[9][11] The mechanisms often involve the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and a shift in the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9][11] This cascade of events culminates in the activation of caspases, the executive enzymes of apoptosis.[9] For example, the piperidine derivative nitroxide tempol, when used in combination with other agents, has been shown to induce apoptosis in ovarian cancer cells.[9]
B. Quantitative Analysis of In Vitro Cytotoxicity
The potency of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). These values provide a standardized measure for comparing the efficacy of different derivatives across various cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) |
Data compiled from publicly available research.[1][12]
C. Visualizing the Mechanism: Piperidine Derivatives in Cancer Signaling
To better understand the intricate interplay of these molecules within the cell, a visual representation of the signaling pathways they modulate is invaluable.
Figure 1. Modulation of oncogenic signaling pathways by piperidine derivatives.
II. Neuroprotective Horizons: Piperidine Scaffolds in Neurological Disorders
The piperidine nucleus is a prominent feature in drugs developed for neurodegenerative diseases, most notably Alzheimer's disease.[2][13][14] These compounds often target key enzymes and receptors involved in the pathophysiology of these complex disorders.
A. Mechanism of Neuroprotection
One of the primary strategies in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] Donepezil, a well-known piperidine derivative, is a potent and reversible inhibitor of AChE.[2][12] By preserving acetylcholine levels, these inhibitors can help to improve cognitive function.
Beyond AChE inhibition, piperidine derivatives are being explored for their ability to modulate other targets implicated in neurodegeneration, such as γ-secretase, an enzyme involved in the production of amyloid-beta plaques.[15] Furthermore, some derivatives exhibit neuroprotective effects by mitigating glutamate-induced excitotoxicity and reducing oxidative stress.[16][17] For instance, certain cinnamamide-piperidine derivatives have shown potent protective capabilities against glutamate-induced cell damage in SH-SY5Y cells.[17]
B. Structure-Activity Relationship in Neuroprotection
The development of neuroprotective piperidine derivatives often involves fine-tuning the structure to enhance potency and reduce side effects. For example, in the pursuit of safer alternatives to the neuroprotective agent Fenazinel, researchers have designed and synthesized novel piperidine urea derivatives.[16] These studies have revealed that modifications to the piperidine ring and its substituents can significantly impact both neuroprotective activity and potential cardiotoxicity, as measured by hERG inhibitory activity.[16]
III. A Shield Against Pathogens: The Antiviral and Antimicrobial Potential of Piperidine Derivatives
The structural versatility of the piperidine scaffold has also been leveraged in the development of potent antiviral and antimicrobial agents.[4][6][7]
A. Antiviral Activity
Piperidine derivatives have demonstrated efficacy against a range of viruses, including HIV and influenza.[18][19][20] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[1] For example, a series of piperidine-substituted purines have been developed as potent anti-HIV agents.[18] In the context of influenza, certain piperidine-based derivatives have been identified as novel and potent inhibitors, with some optimized compounds showing excellent activity against a variety of influenza virus strains.[19][20] Time-of-addition experiments suggest that these compounds can interfere with the early to middle stages of viral replication.[20]
B. Antibacterial and Antifungal Properties
A growing body of evidence supports the antibacterial and antifungal activity of piperidine derivatives.[21][22][23] These compounds have shown inhibitory effects against a variety of pathogenic bacteria and fungi.[21][23] For instance, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and shown to have excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.[22] The mechanism of action for some of these antimicrobial piperidines is thought to involve the disruption of cell membrane integrity.[22]
IV. Experimental Cornerstones: Protocols for the Synthesis and Evaluation of Piperidine Derivatives
The journey from a promising chemical scaffold to a potential therapeutic agent is paved with rigorous experimentation. This section provides an overview of key experimental protocols for the synthesis and biological evaluation of piperidine derivatives.
A. General Workflow for the Evaluation of Piperidine Derivatives
A systematic approach is essential for the efficient evaluation of newly synthesized compounds. The following workflow outlines the key stages, from initial synthesis to in vivo testing.
Figure 2. General experimental workflow for the evaluation of piperidine derivatives.
B. Synthetic Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones
The Mannich reaction is a classic and efficient one-pot condensation method for synthesizing piperidin-4-one derivatives.[24]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.[24]
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).[24]
-
Work-up and Purification: Once the reaction is complete, heat the mixture to boiling and then allow it to cool to room temperature. The product will often crystallize out of solution. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the purified piperidin-4-one derivative.
C. Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[1]
V. Conclusion and Future Perspectives
The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents.[4][25] Its structural simplicity and synthetic tractability, combined with its proven ability to interact with a multitude of biological targets, ensure its enduring importance in medicinal chemistry.[3][26] Future research will undoubtedly uncover new biological activities and refine our understanding of the structure-activity relationships that govern the efficacy of piperidine derivatives. The continued exploration of novel synthetic methodologies will further expand the accessible chemical space, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.).
- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.).
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed. (n.d.).
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025-02-24).
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023-05-31).
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed. (n.d.).
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.).
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate. (n.d.).
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.).
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).
- The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (n.d.).
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH. (n.d.).
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Scilit. (n.d.).
- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02).
- Piperidine derivatives as potential drugs for Alzheimer disease therapy... - ResearchGate. (n.d.).
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023-09-12).
- Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease - PMC - NIH. (2018-04-05).
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014-10-28).
- Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. (2015-08-22).
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. (2023-03-20).
- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. - ResearchGate. (n.d.).
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
- Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Derivatives - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 6. ijirt.org [ijirt.org]
- 7. ijnrd.org [ijnrd.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. d-nb.info [d-nb.info]
- 18. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
- 22. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Evaluation, and Optimization of 1-(2-(Phenoxy)ethyl)piperidine Analogs as Neuroprotective Agents
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous pharmaceuticals across various therapeutic classes.[1][2] Its unique conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in drug design.[2] When coupled with a phenoxy-ethyl linker, the resulting 1-(2-(phenoxy)ethyl)piperidine core serves as a versatile template for probing interactions with a multitude of biological targets.
This guide provides a comprehensive exploration of the structural analogs of 1-(2-(4-nitrophenoxy)ethyl)piperidine. Moving beyond a single molecule, we will dissect the parent scaffold to understand how systematic structural modifications can transform it into a series of potent neuroprotective agents. Our primary focus will be on the design of inhibitors for acetylcholinesterase (AChE), a clinically validated target for the symptomatic treatment of Alzheimer's disease.[3][4] This document is designed for the laboratory researcher and drug development professional, offering not just protocols and data, but the underlying scientific rationale—the causality—that drives successful drug discovery campaigns.
Part 1: Strategic Rationale - Targeting the Cholinergic Deficit in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by progressive cognitive decline.[3] While its pathology is complex, involving amyloid-beta (Aβ) plaques and tau tangles, one of the earliest and most consistent neurochemical changes is a deficit in the neurotransmitter acetylcholine (ACh).[3][5] The "cholinergic hypothesis" posits that this loss of cholinergic transmission contributes significantly to the memory and learning impairments seen in AD patients.
The primary strategy to combat this deficit is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. Several FDA-approved drugs for AD, including Donepezil, operate on this principle.[3]
The 1-(2-(phenoxy)ethyl)piperidine scaffold is an excellent starting point for designing novel AChE inhibitors. The piperidine moiety can engage in crucial interactions within the enzyme's gorge, while the aromatic phenoxy group can form pi-pi stacking interactions with key aromatic residues, such as tryptophan and tyrosine, in the active site.[3] The ethyl linker provides the correct spatial orientation for these two key fragments to bind effectively. This guide will demonstrate how to systematically modify this core to optimize these interactions and develop potent and selective inhibitors.
Caption: Multi-target approach for Alzheimer's drug discovery.[4][6]
Part 2: Synthesis of Structural Analogs - A Modular Approach
The synthesis of a diverse library of analogs is predicated on a robust and modular chemical strategy. The Williamson ether synthesis provides a reliable method for coupling the two key fragments of our scaffold: a substituted phenol and an N-alkylated piperidine.
General Synthetic Workflow
The overall strategy involves reacting a diverse set of phenols with a suitable piperidine synthon, typically 1-(2-chloroethyl)piperidine hydrochloride, in the presence of a base. This modularity allows for the rapid generation of analogs with varied electronic and steric properties.
Caption: General workflow for the synthesis of analogs.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound and serves as a template for generating analogs.
Causality Behind Choices:
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent, ideal for SN2 reactions as it effectively solvates the cation (K+) while leaving the phenoxide nucleophile relatively free and reactive.
-
Base (K2CO3): Potassium carbonate is a moderately strong base, sufficient to deprotonate the weakly acidic 4-nitrophenol to form the nucleophilic phenoxide. It is preferred over stronger bases like NaH for safety and ease of handling. An excess (3 equivalents) is used to ensure complete deprotonation and drive the reaction to completion.
-
Temperature (90 °C): Heating accelerates the rate of this SN2 reaction, which would otherwise be slow at room temperature. 90 °C provides a good balance between reaction rate and minimizing potential side reactions.
Materials:
-
4-Nitrophenol
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) to the reaction mixture. Note: The base will also neutralize the HCl salt in situ.
-
Heat the reaction mixture to 90 °C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, allow the mixture to cool to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure title compound.
Structural Modifications for Analog Library:
-
Phenoxy Ring: Substitute 4-nitrophenol with other phenols such as 2-fluorophenol, 4-methoxyphenol, or 3-cyanophenol to probe electronic and steric effects.
-
Piperidine Ring: Use substituted chloroethyl-amines, such as 1-(2-chloroethyl)pyrrolidine or 1-(2-chloroethyl)morpholine, to assess the role of the heterocyclic ring.[3]
-
Linker: Synthesize or procure analogs with different linker lengths (e.g., propyloxy, butyloxy) to evaluate the impact of distance on binding affinity.
Part 3: Biological Evaluation and Structure-Activity Relationships (SAR)
The cornerstone of any drug discovery project is the rigorous biological evaluation of the synthesized compounds. This allows for the establishment of a clear Structure-Activity Relationship (SAR), which guides future synthetic efforts.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity and inhibition.[3][7]
Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
Materials:
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (analogs) and reference inhibitor (Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and test compounds in phosphate buffer (with a small amount of DMSO for compounds if needed, keeping final DMSO concentration <1%).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (typically a serial dilution).
-
AChE solution.
-
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiation: Add the DTNB solution, followed immediately by the ATCh substrate solution to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control (enzyme + substrate only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Structure-Activity Relationship (SAR) Analysis
The IC50 values obtained from the Ellman's assay form the basis of our SAR analysis. The following table presents illustrative data for a hypothetical series of analogs to demonstrate key trends often observed in such studies.[3][6][8]
| Compound ID | R (Phenoxy Ring) | Heterocycle | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |
| Parent | 4-NO₂ | Piperidine | 150 | 450 | 3.0 |
| 5a | 4-H | Piperidine | 210 | 600 | 2.9 |
| 5d | 2-F | Piperidine | 13 | 520 | 40.0 |
| 5g | 4-OCH₃ | Piperidine | 95 | 350 | 3.7 |
| 5j | 4-CN | Piperidine | 88 | 250 | 2.8 |
| 6a | 4-NO₂ | Pyrrolidine | 320 | 900 | 2.8 |
| 6b | 4-NO₂ | Morpholine | 850 | >2000 | >2.3 |
| Donepezil | - | - | 8 | 3500 | 437.5 |
Key SAR Insights:
-
Influence of Phenoxy Substituent: The introduction of a small, electron-withdrawing fluorine atom at the ortho-position (Compound 5d ) dramatically increased AChE inhibitory potency (IC50 = 13 nM).[3] This suggests a potential hydrogen bond interaction with a key residue in the enzyme's active site, such as Tyrosine 121.[3] The parent nitro group (Parent ) also confers good activity compared to the unsubstituted analog (5a ).
-
Role of the Heterocycle: Replacing the piperidine ring with either a five-membered pyrrolidine ring (6a ) or a morpholine ring (6b ) led to a significant decrease in activity. This underscores the importance of the six-membered piperidine ring's specific size, conformation, and the basicity of its nitrogen for optimal interaction with the enzyme.[3]
-
Selectivity: High selectivity for AChE over the related enzyme Butyrylcholinesterase (BuChE) is desirable to minimize potential side effects. Compound 5d not only showed the highest potency but also a significant 40-fold selectivity, making it a promising lead candidate for further development.
Caption: Key structural areas influencing biological activity.
Part 4: Lead Optimization - The Role of In Silico Modeling and ADMET Prediction
With a potent and selective lead compound like 5d identified, the focus shifts to optimization. Modern drug discovery heavily relies on computational tools to predict how a molecule will behave in vivo, saving significant time and resources.
Molecular Docking
Molecular docking simulations are used to predict the preferred orientation of our inhibitors when bound to the AChE enzyme. These studies can rationalize the observed SAR data. For instance, docking of compound 5d would likely show the 2-fluoro substituent forming a favorable interaction with a specific amino acid residue in the catalytic active site, while the piperidine nitrogen interacts with the peripheral anionic site, explaining its high potency.[6]
ADMET Prediction
A drug candidate can be highly potent in a test tube but fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). Predicting these properties early is crucial.[3]
| Property | Compound 5d (Predicted) | Donepezil (Reference) | Desired Range |
| Molecular Weight | 255.3 g/mol | 379.5 g/mol | < 500 |
| LogP | 2.8 | 3.9 | 1 - 4 |
| H-Bond Donors | 0 | 1 | < 5 |
| H-Bond Acceptors | 3 | 4 | < 10 |
| Blood-Brain Barrier (BBB) Permeation | High | High | High |
| CYP2D6 Inhibition | Low Risk | Moderate Risk | Low Risk |
Interpretation: The predicted ADMET profile for compound 5d is highly promising.[3] It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Crucially, its predicted high probability of crossing the blood-brain barrier (BBB) is essential for a drug targeting the central nervous system. Its lower predicted risk of inhibiting key metabolic enzymes like CYP2D6 compared to the reference drug Donepezil suggests a potentially better side-effect profile.
Conclusion and Future Directions
This guide has systematically detailed the journey from a basic chemical scaffold, this compound, to a promising lead compound for the treatment of Alzheimer's disease. Through a modular synthetic approach, we generated a library of analogs that were evaluated to establish a clear Structure-Activity Relationship. Our investigation revealed that an ortho-fluoro substitution on the phenoxy ring coupled with an unmodified piperidine heterocycle (Compound 5d ) yielded a potent and selective AChE inhibitor with a favorable predicted ADMET profile.
The path forward involves several critical steps:
-
In Vitro Neuroprotection Studies: The lead compound 5d should be evaluated in cell-based assays to confirm its ability to protect neurons from insults like oxidative stress or Aβ-induced toxicity.[7][9]
-
In Vivo Efficacy: The compound's efficacy must be tested in animal models of Alzheimer's disease, assessing its impact on cognitive function and brain pathology.[10]
-
Pharmacokinetic Studies: Experimental determination of the compound's ADMET properties in animals is necessary to validate the computational predictions.
-
Further Optimization: The scaffold can be further elaborated to develop multi-target-directed ligands, for example, by incorporating moieties known to inhibit Aβ aggregation or exert antioxidant effects, which could lead to disease-modifying therapies.[4][6]
The 1-(2-(phenoxy)ethyl)piperidine framework has proven to be a rich source of neuroprotective agents. The principles and protocols outlined herein provide a solid foundation for researchers to build upon in the ongoing search for more effective treatments for neurodegenerative diseases.
References
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]
-
Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. (2015). PubMed. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2021). Taylor & Francis Online. [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2023). National Institutes of Health. [Link]
-
This compound. PubChem. [Link]
-
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]
-
General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]
-
1-[2-(4-Alkyloxy-phenoxy-ethyl)]piperidine (11a-11c) and... ResearchGate. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]
-
Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. (2000). PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (1999). PubMed. [Link]
-
Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Thieme Connect. [Link]
-
Structure activity relationship. ResearchGate. [Link]
-
The relationship between structure and antioxidative activity of piperidine nitroxides. (2006). PubMed. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). ResearchGate. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). PubMed Central. [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2016). PubMed. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone in Modern Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and versatile scaffolds in medicinal chemistry. Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals underscores its profound impact on drug discovery and development. This technical guide provides an in-depth exploration of the therapeutic potential of piperidine derivatives, delving into their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. We will traverse the landscape of their applications in oncology, neurodegenerative disorders, pain management, and infectious diseases, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics. The guide is structured to provide a logical and comprehensive narrative, grounding key claims in authoritative scientific literature and presenting complex information through clear visualizations and structured data.
Introduction: The Enduring Significance of the Piperidine Nucleus
The piperidine ring is a privileged structural motif in drug design, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules.[1][2][3] Its conformational flexibility, ability to engage in various non-covalent interactions, and its capacity to serve as a scaffold for diverse chemical modifications have cemented its role as a cornerstone in the synthesis of therapeutic agents.[4] From the potent analgesic properties of morphine to the acetylcholinesterase inhibition of donepezil for Alzheimer's disease, the piperidine core is integral to a wide spectrum of clinically approved drugs.[1][5] This guide will illuminate the multifaceted therapeutic potential of piperidine derivatives, providing a robust framework for their continued exploration and development.
Anticancer Potential of Piperidine Derivatives
Piperidine-containing compounds have demonstrated significant promise in oncology, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways that drive tumor progression.[5][8]
Modulation of Critical Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[9][10][11] Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting this critical signaling cascade.[5] Piperine, a well-known alkaloid containing a piperidine moiety, has been found to interfere with the PI3K/Akt signaling pathway, thereby inhibiting the proliferation of breast cancer cells.[5]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; PTEN -> PIP3 [label="Inhibits", style=dashed, arrowhead=tee]; Piperidine -> PI3K [label="Inhibit", style=dashed, color="#EA4335", arrowhead=tee]; Piperidine -> Akt [label="Inhibit", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidine derivatives.
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer development by regulating the expression of genes involved in cell survival and proliferation.[6][12] The aberrant activation of NF-κB is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[6] Piperine and other piperidine derivatives have been shown to suppress NF-κB activation, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[6][8]
// Nodes Stimuli [label="Pro-inflammatory\nStimuli / Carcinogens", shape=ellipse, fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription\n(Anti-apoptosis, Proliferation)", shape=note, fillcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK [label="Activate"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [style=dashed, arrowhead=none, label="Inhibits"]; IKK -> IkB [label="Leads to Degradation of IκBα"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription; Piperidine -> IKK [label="Inhibit", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][3]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSeeding [label="Seed cancer cells\nin 96-well plate"]; Incubation1 [label="Incubate for 24h\n(Cell Adhesion)"]; Treatment [label="Treat with piperidine\nderivatives (serial dilutions)"]; Incubation2 [label="Incubate for\n24-72h"]; AddMTT [label="Add MTT reagent"]; Incubation3 [label="Incubate for 2-4h\n(Formazan formation)"]; Solubilize [label="Add solubilizing agent\n(e.g., DMSO)"]; Measure [label="Measure absorbance\nat ~570 nm"]; Analyze [label="Calculate IC50 values"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CellSeeding; CellSeeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> AddMTT; AddMTT -> Incubation3; Incubation3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; Analyze -> End; }
Caption: Experimental workflow for the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a period of 24 to 72 hours.[3]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 | [2] |
| DTPEP | MDA-MB-231 (Breast) | 1.2 ± 0.12 | [2] |
| EF24 | A549 (Lung) | ~35 | [13] |
| EF31 | A549 (Lung) | ~5 | [13] |
| Compound 1 | PC-3 (Prostate) | 6.3 µg/mL | [14] |
| Compound 25 | PC-3 (Prostate) | 6.4 µg/mL | [14] |
Neuroprotective Effects of Piperidine Derivatives
Piperidine-based compounds have emerged as promising therapeutic agents for a range of neurodegenerative disorders, most notably Alzheimer's disease.[15][16] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the disease pathology and to modulate neuroinflammatory processes.[17][18]
Inhibition of Cholinesterases
One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several piperidine derivatives have been designed and synthesized as potent AChE inhibitors.[7][19]
Modulation of Amyloid-β Aggregation
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. Some piperidine-hydrazone derivatives have been shown to inhibit Aβ42 self-aggregation, suggesting another avenue for their therapeutic intervention.[19]
Experimental Protocol: Evaluation of Acetylcholinesterase Inhibitory Activity (Ellman's Method)
Ellman's method is a widely used and reliable spectrophotometric assay for determining cholinesterase activity.[7]
Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test piperidine derivatives.
-
Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate.
-
Color Development: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Analgesic Properties of Piperidine Derivatives
The piperidine scaffold is a fundamental component of many opioid analgesics, with morphine being the archetypal example.[20] Research continues to explore novel piperidine derivatives with potent analgesic activity and potentially reduced side effects compared to traditional opioids.[21] Many of these compounds exert their effects by targeting opioid receptors, particularly the µ-opioid receptor.[20]
Experimental Protocol: In Vivo Analgesic Activity Assessment
Several in vivo models are employed to evaluate the analgesic potential of new chemical entities.
Caption: Workflow for in vivo analgesic activity assessment.
Methodologies:
-
Tail-Flick and Hot Plate Tests (Thermal Nociception):
-
Baseline Measurement: Measure the baseline latency of the animal's response (e.g., tail flick or paw lick) to a thermal stimulus.
-
Compound Administration: Administer the piperidine derivative or a vehicle control.
-
Post-Treatment Measurement: At predetermined time intervals, re-measure the response latency. An increase in latency indicates an analgesic effect.[22]
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE).[23]
-
-
Acetic Acid-Induced Writhing Test (Chemical Nociception):
-
Compound Administration: Administer the piperidine derivative or a vehicle control.
-
Induction of Writhing: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).
-
Observation: Count the number of writhes over a specific time period.
-
Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates peripheral analgesic activity. The percent inhibition of writhing is then calculated.[22]
-
Antiviral and Other Therapeutic Applications
The therapeutic potential of piperidine derivatives extends beyond the realms of oncology, neurodegeneration, and pain. Numerous studies have highlighted their efficacy as antiviral, anti-inflammatory, and antimicrobial agents.[15][18]
Antiviral Activity
Piperidine-containing compounds have been investigated as inhibitors of various viruses, including influenza and HIV.[24][25][26] Their mechanisms of action can involve interference with different stages of the viral life cycle. For instance, some derivatives have been shown to inhibit influenza virus replication in the early to middle stages.[25]
Experimental Protocol: In Vitro Antiviral Assay (Influenza Virus)
Methodology:
-
Cell Culture: Grow a suitable host cell line, such as Madin-Darby Canine Kidney (MDCK) cells, in a 96-well plate.[4][24]
-
Viral Infection: Infect the cells with a known titer of influenza virus.[24]
-
Compound Treatment: Add serial dilutions of the piperidine derivatives to the infected cells.[24]
-
Incubation: Incubate the plates for a period sufficient for viral replication.
-
Evaluation of Viral Activity: Assess the extent of viral replication through methods such as hemagglutination assay, plaque reduction assay, or by measuring virus-induced cytopathic effect (CPE).[24]
-
Data Analysis: Determine the 50% effective concentration (EC50) of the compounds.[25] A cytotoxicity assay (e.g., MTT) should also be performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Conclusion and Future Perspectives
The piperidine scaffold remains an exceptionally fruitful area of research in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore their immense therapeutic potential. This guide has provided a comprehensive overview of their applications in key disease areas, along with detailed experimental protocols to facilitate further investigation. As our understanding of disease biology deepens, the rational design and synthesis of novel piperidine-based compounds will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles. The continued exploration of structure-activity relationships, coupled with advanced computational and experimental screening techniques, will be pivotal in unlocking the full therapeutic promise of this remarkable heterocyclic system.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. [Link]
-
Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. (n.d.). National Center for Biotechnology Information. [Link]
-
An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. (2024). PubMed. [Link]
-
Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (n.d.). National Center for Biotechnology Information. [Link]
-
The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. [Link]
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (2022). Neuroquantology. [Link]
-
Piperidine derivatives as potential drugs for Alzheimer disease therapy... (n.d.). ResearchGate. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). National Center for Biotechnology Information. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Molecules. [Link]
-
Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. (n.d.). ResearchGate. [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (n.d.). National Center for Biotechnology Information. [Link]
-
N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2022). PubMed. [Link]
-
Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. (n.d.). University of Arizona. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). ResearchGate. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed. [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). National Center for Biotechnology Information. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Center for Biotechnology Information. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. [Link]
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Google.
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. [Link]
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2025). ResearchGate. [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]
-
Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. (2024). PubMed. [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... (n.d.). ResearchGate. [Link]
-
The PI3K/Akt/mTOR signaling pathway and associated inhibitors. PIP3... (n.d.). ResearchGate. [Link]
-
In-Vivo Models for Management of Pain. (n.d.). Scientific Research Publishing. [Link]
-
Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.azregents.edu [experts.azregents.edu]
- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. longdom.org [longdom.org]
- 22. In-Vivo Models for Management of Pain [scirp.org]
- 23. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Strategic Utility of 1-(2-(4-Nitrophenoxy)ethyl)piperidine in Medicinal Chemistry: A Technical Guide
Introduction: The Piperidine Scaffold and the Value of a Pre-functionalized Building Block
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of over seventy FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into larger molecular scaffolds.[1] However, the true art of drug design lies not just in the inclusion of such privileged structures, but in their precise and efficient functionalization. This guide focuses on a particularly valuable, pre-functionalized building block: 1-(2-(4-nitrophenoxy)ethyl)piperidine .
At first glance, this compound might appear to be a simple ether. However, its true utility lies in the strategic placement of the 4-nitrophenoxy group. This moiety serves as a masked aniline, a versatile precursor for a multitude of coupling reactions. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring, a feature that can be exploited in its initial synthesis. This guide will provide an in-depth exploration of the synthesis, key transformations, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Melting Point | 62-64 °C | [3] |
| Boiling Point | 393.6±22.0 °C (Predicted) | N/A |
| Density | 1.162±0.06 g/cm³ (Predicted) | N/A |
| pKa | 8.33±0.10 (Predicted) | N/A |
Spectroscopic data for this compound is often referenced in literature as being consistent with its structure, though publicly archived spectra can be sparse. Researchers should anticipate characteristic signals corresponding to the piperidine ring, the ethyl bridge, and the 4-nitrophenoxy group in ¹H and ¹³C NMR spectroscopy.
Synthesis of the Core Building Block: A Validated Protocol
The most common and efficient route to this compound is a variation of the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, 1-(2-chloroethyl)piperidine. The use of a strong base is crucial to deprotonate the phenol, and a polar aprotic solvent is ideal for this type of reaction.
Experimental Protocol: Synthesis of this compound[3]
-
Reactants:
-
4-Nitrophenol (1.0 eq)
-
1-(2-Chloroethyl)piperidine hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (3.0 eq). The use of a threefold excess of K₂CO₃ ensures complete deprotonation of the phenol and also neutralizes the hydrochloride salt of the alkylating agent.
-
Heat the mixture to 90 °C with stirring. This temperature provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) to the heated mixture.
-
Maintain the reaction at 90 °C for 30 minutes, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (Et₂O).
-
Perform an acid-base wash of the combined organic layers to remove any unreacted 4-nitrophenol and other impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization to afford this compound as a crystalline solid.
-
-
Expected Yield: ~94%[3]
Caption: Williamson Ether Synthesis Workflow.
The Key Transformation: Unmasking the Amine
The strategic heart of using this compound lies in the reduction of the aromatic nitro group to a primary amine. This transformation converts the building block into a versatile nucleophile, 1-(2-(4-aminophenoxy)ethyl)piperidine , ready for a wide range of coupling reactions. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
Common Reduction Methodologies
-
Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice for its clean reaction profile and high yields. However, it is not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes.
-
Metal/Acid Reduction (Fe/NH₄Cl, SnCl₂/HCl): A mixture of iron powder and ammonium chloride in an ethanol/water solvent system is a mild and effective method for the selective reduction of aromatic nitro groups.[4] This method is often preferred for its cost-effectiveness and tolerance of other functional groups.[4] Tin(II) chloride in the presence of a strong acid is another classic and reliable method.
Experimental Protocol: Reduction of the Nitro Group[4]
-
Reactants:
-
This compound (1.0 eq)
-
Iron powder (Fe) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (3.0 eq)
-
Ethanol/Water (1:1)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add ammonium chloride (3.0 eq) and iron powder (3.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-(4-aminophenoxy)ethyl)piperidine.
-
-
Expected Yield: Good to excellent.
Caption: Synthetic pathways from the core building block.
Applications in Drug Discovery: From Building Block to Bioactive Candidate
The true value of this compound is realized in its application as a precursor to complex, biologically active molecules. The resulting aniline, 1-(2-(4-aminophenoxy)ethyl)piperidine, is a key intermediate in the synthesis of compounds targeting the central nervous system.
Case Study: Synthesis of Sigma-1 (σ₁) Receptor Ligands
The sigma-1 (σ₁) receptor is a therapeutic target for a variety of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases. Many potent σ₁ ligands feature a piperidine or piperazine core linked to an aromatic system via an ether and an amide or urea functionality.
The synthesis of novel piperidinyl urea derivatives often utilizes 1-(2-(4-aminophenoxy)ethyl)piperidine as the key nucleophile.[5] In a typical reaction, the amine is treated with an appropriate isocyanate or isothiocyanate to form the corresponding urea or thiourea.[5][6] This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Illustrative Reaction: Urea Formation
-
Reactants:
-
1-(2-(4-Aminophenoxy)ethyl)piperidine (1.0 eq)
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
-
General Procedure:
-
Dissolve 1-(2-(4-aminophenoxy)ethyl)piperidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Conclusion: A Versatile and Strategic Tool for Medicinal Chemistry
This compound is more than just a simple chemical intermediate; it is a strategically designed building block that offers a reliable and efficient pathway to a range of complex molecular targets. Its synthesis is straightforward and high-yielding, and its key transformation—the reduction of the nitro group—unlocks a versatile amine for further functionalization. For researchers in drug discovery, particularly those focused on CNS targets like the sigma-1 receptor, this compound represents a powerful tool for the rapid and modular synthesis of novel therapeutic candidates. By understanding the causality behind the synthetic protocols and the strategic value of its pre-functionalized nature, scientists can leverage this compound to accelerate their research and development efforts.
References
-
Novel ureas: synthesis and antiacetylcholinesterase activity. PubMed. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. PMC. Available at: [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available at: [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. This compound | C13H18N2O3 | CID 867253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Novel [2-(4-piperidinyl)ethyl](thio)ureas: synthesis and antiacetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-(4-Nitrophenoxy)ethyl)piperidine molecular weight and formula
An In-Depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)piperidine
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document details its fundamental chemical and physical properties, including molecular formula and weight, and presents a validated protocol for its synthesis. Furthermore, this guide explores the compound's potential pharmacological significance by contextualizing it within the broader class of piperidine derivatives, which are known to exhibit a wide range of biological activities. Safety, handling, and storage protocols are also outlined to ensure proper laboratory use. This paper is intended for researchers, chemists, and professionals in drug development seeking detailed technical information on this specific molecule.
Introduction
Piperidine and its derivatives represent a cornerstone in modern pharmacology and chemical synthesis, with the piperidine ring being a prevalent scaffold in numerous FDA-approved drugs and biologically active molecules.[1] These compounds are explored for a vast array of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects.[1][2] this compound is a specific derivative that combines the piperidine moiety with a 4-nitrophenoxy group via an ethyl ether linkage. The presence of the nitro group, a strong electron-withdrawing group, and the versatile piperidine ring makes this compound a valuable intermediate for further chemical modifications and a candidate for biological screening. This guide aims to consolidate the known technical data for this compound, providing a foundational resource for its study and application.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are critical for its handling, characterization, and application in experimental settings. These properties have been compiled from various chemical data repositories.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [3][4][5] |
| Molecular Weight | 250.29 g/mol | [3][4][5] |
| CAS Number | 92033-76-6 | [3][4][6] |
| IUPAC Name | 1-[2-(4-nitrophenoxy)ethyl]piperidine | [3] |
| Melting Point | 65-66 °C | [6] |
| Boiling Point | 393.6±22.0 °C (Predicted) | [6] |
| Density | 1.162±0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.33±0.10 (Predicted) | [6] |
| SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)[O-] | [3] |
Molecular Structure Visualization
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the piperidine ring, the ethyl linker, and the 4-nitrophenyl group.
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via a Williamson ether synthesis. This established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific protocol, 4-nitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethyl-piperidine derivative.[4]
Experimental Workflow
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-29-0 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C13H18N2O3 | CID 867253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 92033-76-6 [amp.chemicalbook.com]
Navigating the Practicalities of a Key Research Intermediate: A Technical Guide to the Solubility and Storage of 1-(2-(4-Nitrophenoxy)ethyl)piperidine
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the critical aspects of handling 1-(2-(4-Nitrophenoxy)ethyl)piperidine. Focusing on its solubility and optimal storage conditions, this document provides a synthesis of available data and field-proven insights to ensure the integrity and successful application of this important chemical intermediate.
Introduction: Understanding the Compound's Profile
This compound, with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol , is a compound of interest in various research and development pipelines.[1] Its structure, combining a piperidine ring with a nitrophenoxy ethyl group, suggests potential applications in medicinal chemistry and materials science. The successful use of this compound is fundamentally linked to its proper handling, which begins with a thorough understanding of its solubility and stability.
Optimal Storage and Handling: Preserving Compound Integrity
The long-term stability of this compound is paramount for reproducible experimental outcomes. Based on available data, the following storage conditions are recommended to maintain its purity and prevent degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Sealed in a dry environment[1] | The compound may be sensitive to moisture, which could lead to hydrolysis or other unwanted reactions. A dry, inert atmosphere is ideal. |
| Light | Store in the dark | While specific data on photosensitivity is limited for this exact compound, the presence of a nitroaromatic group suggests potential for photodegradation.[3] |
Handling Precautions:
When handling this compound, standard laboratory safety protocols should be observed. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area or under a chemical fume hood.
Solubility Profile: From Prediction to Practical Application
Direct quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, a robust qualitative and predictive solubility profile can be constructed based on the physicochemical properties of its core components: the piperidine moiety and the nitrophenoxy group.
The piperidine core is known to be miscible with water and soluble in a broad array of organic solvents, including alcohols and ethers, while showing limited solubility in nonpolar solvents like hexane.[4] The addition of the 4-nitrophenoxyethyl substituent increases the molecule's lipophilicity (predicted LogP of 2.4595) and introduces a polar nitro group.[1] This suggests that while aqueous solubility may be reduced compared to unsubstituted piperidine, the compound is likely to exhibit good solubility in a range of polar organic solvents.[3]
Predicted Solubility Table:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The increased lipophilicity from the substituent is expected to decrease aqueous solubility compared to piperidine. |
| Methanol, Ethanol | High | The piperidine nitrogen can act as a hydrogen bond acceptor, and the overall polarity should favor solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are effective at solvating a wide range of organic molecules, and the compound's polarity should facilitate dissolution. |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM) | Moderate to High | Good solubility is anticipated due to the presence of the aromatic ring and the overall organic nature of the molecule. |
| Hexane, Heptane | Low | The compound's polarity is likely too high for significant solubility in highly nonpolar solvents. |
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise quantitative solubility data, the following standardized shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the desired test solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).
-
-
Calculation:
-
Determine the concentration of the diluted sample using the calibrated analytical method.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor. Express the result in units such as mg/mL or mmol/L.
-
Caption: Workflow for Determining Equilibrium Solubility.
Factors Influencing Stability and Solubility
The chemical stability and solubility of this compound are governed by a combination of intrinsic molecular properties and extrinsic environmental factors. Understanding these relationships is key to its effective use.
Caption: Factors Influencing Compound Stability and Solubility.
Conclusion
While direct, comprehensive solubility data for this compound remains to be fully elucidated in the scientific literature, a robust understanding of its physicochemical properties allows for informed predictions and the development of effective handling and storage protocols. By adhering to the recommended storage conditions of 2-8°C in a dry, dark environment, researchers can ensure the long-term integrity of this compound. For precise solubility determination, the provided experimental protocol offers a reliable methodology. This guide serves as a valuable resource for scientists and developers, enabling the confident and effective use of this compound in their research endeavors.
References
- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
- BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.
- BenchChem. (2025). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4287. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84009574, 1-[2-(4-Piperidin-4-ylphenoxy)ethyl]piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-[2-(4-Alkyloxy-phenoxy-ethyl)]piperidine (11a-11c) and... [Image]. Retrieved from [Link]
-
PubMed. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. J Med Chem, 44(18), 2991-3000. [Link]
Sources
Methodological & Application
The Versatile Scaffold: Application Notes for 1-(2-(4-Nitrophenoxy)ethyl)piperidine in Medicinal Chemistry
Introduction: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. When coupled with a phenoxyethyl linker, the resulting 1-(2-(phenoxy)ethyl)piperidine core serves as a versatile template for engaging with a variety of receptors and enzymes. This guide focuses on a specific derivative, 1-(2-(4-Nitrophenoxy)ethyl)piperidine , a compound that not only holds potential for direct biological activity but, more importantly, serves as a strategic starting point for the synthesis of diverse compound libraries. The presence of the 4-nitro group offers a key chemical handle for facile derivatization, enabling exploration of structure-activity relationships (SAR) across multiple therapeutic targets.
This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for evaluating the biological activity of this compound and its derivatives. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
I. Synthesis of this compound
The synthesis of the title compound is a straightforward nucleophilic substitution reaction. The protocol described below is based on established methods.[2][3]
Protocol 1: Synthesis via Williamson Ether Synthesis
Objective: To synthesize this compound from 4-nitrophenol and N-(2-chloroethyl)piperidine.
Materials:
-
4-Nitrophenol
-
N-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-nitrophenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Add N-(2-chloroethyl)piperidine hydrochloride (1.0 eq) to the reaction mixture.
-
Heat the mixture to 90°C with vigorous stirring.[2]
-
Maintain the temperature and stirring for 30 minutes to 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a crystalline solid.
dot
Caption: Synthesis workflow for this compound.
II. Applications as a Versatile Chemical Scaffold
The true value of this compound in medicinal chemistry lies in its potential as a versatile intermediate. The 4-nitro group is a key functional moiety that can be readily transformed into an amino group, which then serves as a point for further chemical elaboration.
Protocol 2: Reduction of the Nitro Group to an Amine
Objective: To synthesize 1-(2-(4-aminophenoxy)ethyl)piperidine, a key intermediate for library development.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (1.5 eq) to the solution.
-
Heat the mixture to reflux with stirring.
-
To the refluxing solution, add iron powder (3.0 eq) portion-wise. The use of Fe/NH₄Cl is a classic and effective method for nitro group reduction.[4][5]
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-(4-aminophenoxy)ethyl)piperidine. This product can be used in subsequent reactions without further purification or can be purified by column chromatography.[6]
dot
Caption: Derivatization strategy for creating a chemical library.
III. Hypothesized Biological Activities and Evaluation Protocols
Based on the pharmacological activities of structurally similar compounds, this compound and its derivatives are promising candidates for targeting several key proteins implicated in human diseases. Below are detailed protocols to screen for these potential activities.
A. Acetylcholinesterase (AChE) Inhibition
Rationale: The piperidine and phenoxyethyl motifs are present in known AChE inhibitors like donepezil. The hydrochloride salt of a close analog, 2-[2-(4-Nitrophenoxy)ethyl]piperidine, has been noted for its structural similarity to donepezil-like compounds, suggesting potential for AChE inhibition.[7]
Protocol 3: In Vitro AChE Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ value of the test compound against AChE.
Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[7][8][9][10]
Materials:
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Donepezil or Galantamine)
Procedure:
-
Prepare Reagents:
-
AChE solution: Prepare a stock solution in phosphate buffer (a final concentration of ~0.1 U/mL in the well is recommended).
-
ATChI solution (10 mM): Dissolve in deionized water (prepare fresh).
-
DTNB solution (3 mM): Dissolve in phosphate buffer (pH 8.0).
-
Test Compound Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration is ≤1%.
-
-
Assay Plate Setup (in triplicate):
-
Blank: 180 µL phosphate buffer + 20 µL DMSO.
-
Control (100% Activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL DMSO.
-
Test Wells: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL of test compound working solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Add 20 µL of ATChI solution and 20 µL of DTNB solution to all wells to start the reaction (final volume 200 µL).
-
Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_test) / V_control] x 100
-
Plot % Inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
| Parameter | Typical Concentration | Reference |
| AChE | 0.1 U/mL | [7] |
| ATChI | 10 mM (stock) | [7] |
| DTNB | 3-10 mM (stock) | [7][8] |
| Wavelength | 412 nm | [8][9] |
| Temperature | 37°C | [8] |
B. Sigma-1 (σ1) Receptor Binding
Rationale: Various phenoxyalkylpiperidine derivatives have been identified as high-affinity ligands for the sigma-1 receptor, a unique chaperone protein involved in numerous neurological processes.[11] This makes the sigma-1 receptor a plausible target for this compound.
Protocol 4: σ1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the σ1 receptor.
Principle: This is a competitive inhibition assay where the test compound competes with a radiolabeled ligand ([³H]-(+)-pentazocine) for binding to the σ1 receptor in a membrane preparation (e.g., from guinea pig brain). The amount of bound radioactivity is measured, and the inhibition constant (Ki) of the test compound is calculated.[2][12]
Materials:
-
Guinea pig brain membrane preparation (source of σ1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (this compound)
-
Glass fiber filters (e.g., GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup: In test tubes, combine:
-
Tris-HCl buffer
-
Guinea pig brain membrane preparation
-
[³H]-(+)-pentazocine at a concentration near its Kd (e.g., 15 nM)[13]
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Controls:
-
Total Binding: No test compound added.
-
Non-specific Binding (NSB): A high concentration of an unlabeled σ1 ligand (e.g., 10 µM Haloperidol) is added to saturate the receptors.[13]
-
-
Incubation: Incubate the mixture at 37°C for 120 minutes.[13]
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold Tris-HCl buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
C. NMDA Receptor Antagonism
Rationale: The N-(2-phenoxyethyl)piperidine scaffold has been successfully optimized to produce potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[9] This provides a strong rationale for evaluating the parent compound in this context.
Protocol 5: NMDA Receptor Functional Assay using Xenopus Oocytes
Objective: To assess the inhibitory effect of the test compound on NMDA-induced currents in Xenopus oocytes expressing recombinant NMDA receptors.
Principle: Xenopus oocytes are microinjected with mRNA encoding specific NMDA receptor subunits (e.g., NR1 and NR2B). The oocytes will express functional NMDA receptors on their surface. Using a two-electrode voltage-clamp technique, the ion current flowing through the channels upon application of NMDA and its co-agonist glycine can be measured. An antagonist will reduce the magnitude of this current.[14][15][16]
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., rat or human NR1 and NR2A/B)
-
Microinjection setup
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Barth's solution
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, HEPES)
-
NMDA and Glycine stock solutions
-
Test compound (this compound)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and prepare stage V-VI oocytes from Xenopus laevis.
-
Microinject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits (e.g., NR1 and NR2B).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.[17]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -70 mV).[17]
-
-
Assay Protocol:
-
Establish a stable baseline current.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current (I_NMDA). This is the control response.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with the test compound at a specific concentration for 1-2 minutes.
-
Co-apply the NMDA/glycine solution along with the test compound and record the resulting current.
-
Repeat this process for a range of test compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Calculate the percent inhibition for each concentration: % Inhibition = [(I_control - I_test) / I_control] x 100.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
D. α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Rationale: A series of 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidine derivatives, which are very close analogs of the title compound (differing only by the 4-position substituent on the phenyl ring), have been synthesized and shown to act as antagonists of the α7 nAChR.[18]
Protocol 6: α7 nAChR Receptor-Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the α7 nAChR.
Principle: This is a competitive binding assay where the test compound competes with a specific α7 nAChR radioligand (e.g., [³H]α-bungarotoxin) for binding to receptors in a suitable tissue preparation (e.g., rat hippocampal membranes).
Materials:
-
Rat hippocampal membrane preparation
-
[³H]α-bungarotoxin (radioligand)
-
Unlabeled α-bungarotoxin or nicotine (for non-specific binding)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound)
-
Glass fiber filters
-
Scintillation counter and consumables
Procedure:
-
Assay Setup: Combine assay buffer, membrane preparation, [³H]α-bungarotoxin, and varying concentrations of the test compound.
-
Controls: Include wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the mixture (e.g., 2 hours at room temperature).
-
Harvesting and Washing: Rapidly filter the contents through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and Ki values as described in Protocol 4.
IV. Conclusion and Future Directions
This compound represents a highly valuable starting point for medicinal chemistry campaigns. Its straightforward synthesis and the strategic placement of the nitro group allow for extensive chemical diversification. The strong pharmacological precedents set by its close structural analogs suggest a high probability of identifying novel modulators of key neurological targets, including acetylcholinesterase, the sigma-1 receptor, NMDA receptors, and α7 nicotinic acetylcholine receptors. The protocols detailed herein provide a robust framework for the initial characterization and subsequent optimization of this promising scaffold, paving the way for the discovery of new therapeutic agents.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Retrieved from BenchChem website.
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21.
-
Abadi, A. H., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. ACS Chemical Neuroscience, 10(10), 4248–4261.
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website.
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
-
Bigge, C. F., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 42(15), 2993–3000.
-
Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2600–2609.
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from Eurofins Discovery website.
-
Norén, R., et al. (2021). Tetrahedron, 88, 132108.
-
BenchChem. (n.d.). Application Notes and Protocols for Testing Sigma-1 Receptor Ligands. Retrieved from BenchChem website.
-
Ebert, B., et al. (1998). Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects. Anesthesia and analgesia, 87(4), 929–935.
-
Arias, H. R., et al. (2017). 1-[2-(4-Alkyloxy-phenoxy-ethyl)]piperidine (11a-11c) and 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides (12a-12c) inhibited rat hippocampal α7 nAChRs. Neuropharmacology, 113(Pt A), 329–340.
-
Heusler, P., Tourette, A., & Cussac, D. (2015). Potencies and unblocking kinetic properties of antagonists at recombinant human NMDA receptors in a Xenopus oocytes model. Naunyn-Schmiedeberg's archives of pharmacology, 388(5), 509–516.
-
Allen & Hanburys Ltd. (n.d.). Synthesis of 1-[2-(p-Aminophenyl)ethyl]-4-benzamidopiperidine. Retrieved from PrepChem.com.
-
Roux, M. J., & Supplisson, S. (2000). Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(7), 2449–2456.
-
Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227.
-
Sharma, G., et al. (2020). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. Expert opinion on drug discovery, 15(10), 1189–1202.
-
Yoneda, Y., et al. (1993). Effects of several cerebroprotective drugs on NMDA channel function: evaluation using Xenopus oocytes and [3H]MK-801 binding. British journal of pharmacology, 110(1), 355–361.
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213.
-
Benchchem. (n.d.). 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride. Retrieved from Benchchem website.
-
Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Retrieved from Abraxis website.
-
Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate.
-
BioVendor. (n.d.). Acetylcholine Receptor Autoantibody ELISA. Retrieved from BioVendor website.
-
ARUP Laboratories. (n.d.). Acetylcholine Receptor Binding Antibody. Retrieved from ARUP Laboratories Test Directory.
Sources
- 1. Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. scribd.com [scribd.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potencies and unblocking kinetic properties of antagonists at recombinant human NMDA receptors in a Xenopus oocytes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of several cerebroprotective drugs on NMDA channel function: evaluation using Xenopus oocytes and [3H]MK-801 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antiproliferative Effects of 1-(2-(4-Nitrophenoxy)ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the investigation of the potential antiproliferative properties of the novel compound, 1-(2-(4-Nitrophenoxy)ethyl)piperidine. While direct studies on this specific molecule are not yet prevalent in published literature, the piperidine scaffold is a well-established pharmacophore in anticancer research.[1][2] Numerous derivatives have demonstrated significant activity against various cancer cell lines, often through the modulation of key signaling pathways that govern cell growth and survival.[1][2][3][4]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to conduct a thorough and insightful evaluation of this compound's therapeutic potential.
Introduction and Scientific Rationale
The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. In oncology, piperidine-containing compounds have been shown to exhibit a wide range of anticancer activities.[1][2] For instance, certain piperidine derivatives have been reported to induce cell cycle arrest and apoptosis in breast cancer cells by downregulating the PI3K/Akt signaling pathway.[1][3][4] Others have shown efficacy against leukemia, colon, and prostate cancer cell lines.[1][5]
The compound this compound incorporates this key piperidine moiety along with a nitrophenoxy group, which may also contribute to its biological activity. The presence of these functional groups warrants a systematic investigation into its potential as an antiproliferative agent. This application note will guide researchers through a series of robust in vitro assays to determine the efficacy and elucidate the potential mechanism of action of this compound.
Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling
Based on the known anticancer mechanisms of other piperidine derivatives, we can hypothesize that this compound may exert its antiproliferative effects by interfering with critical cell signaling pathways that are commonly dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently activated signaling cascades in human cancers, playing pivotal roles in cell proliferation, growth, and survival.[6][7][8][9][10][11]
The diagram below illustrates a potential mechanism of action where the compound inhibits one or both of these pathways, leading to a downstream reduction in cell proliferation and survival.
Caption: Hypothesized signaling pathway inhibition by the test compound.
Experimental Workflow for Antiproliferative Studies
A systematic approach is crucial for evaluating a novel compound. The following workflow outlines the key stages of in vitro testing, from initial cytotoxicity screening to more detailed mechanistic studies.
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Note & Protocol: Synthesis of Aminoethyl-Substituted Piperidine Derivatives for Drug Discovery
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure allows for a defined three-dimensional arrangement of substituents, which is critical for optimizing drug-target interactions.[1] The introduction of an aminoethyl side chain—at either the piperidine nitrogen (N-1) or a carbon atom (e.g., C-4)—further enhances the molecule's utility. This functional group can serve as a key pharmacophore, a linker to other moieties, or a handle to modulate physicochemical properties such as solubility and basicity. Derivatives are present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, highlighting their therapeutic significance.[2][4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed examination of two robust and widely applicable synthetic strategies for preparing aminoethyl-substituted piperidine derivatives. We will delve into the causality behind experimental choices, provide step-by-step, self-validating protocols, and offer insights into the purification and characterization of the target compounds.
Section 1: Overview of Synthetic Strategies
The synthesis of aminoethyl-substituted piperidines can be broadly categorized into two main approaches:
-
Functionalization of a Pre-formed Piperidine Ring: This is often the most direct route, starting with a commercially available or readily synthesized piperidine. The aminoethyl moiety is introduced via N-alkylation or C-alkylation.
-
Ring Construction and Elaboration: This involves building the piperidine ring from acyclic precursors, followed by functional group manipulations to install the aminoethyl side chain. This is a more complex but highly versatile approach for accessing novel substitution patterns.[2]
This note will focus on the first approach, which offers high efficiency and practicality for many drug discovery programs. We will detail two key transformations: Reductive Amination for C4-substitution and Direct Alkylation for N1-substitution.
Figure 1: Decision workflow for synthesizing aminoethyl-substituted piperidines.
Section 2: Detailed Protocols & Methodologies
Protocol 1: Synthesis of 4-(2-Aminoethyl)piperidine Derivatives via Reductive Amination
Reductive amination is a powerful and reliable method for forming C-N bonds.[6] This protocol describes the synthesis of a C4-substituted aminoethylpiperidine, a scaffold found in ligands targeting various receptors.[7][8] The strategy involves a Wittig reaction to extend a piperidin-4-one to a two-carbon ester, followed by reduction and conversion to the amine.
Rationale: This multi-step approach provides a high degree of control. The Wittig reaction reliably forms the C=C double bond, hydrogenation reduces it stereoselectively, and the subsequent reduction/amination steps are typically high-yielding.[9][10] Using a protecting group on the piperidine nitrogen (e.g., Cbz) is crucial to prevent side reactions and facilitate purification.
Figure 2: Workflow for C4-(2-Aminoethyl)piperidine synthesis.
Step-by-Step Protocol:
-
Wittig Reaction:
-
To a solution of N-Cbz-piperidin-4-one (1.0 equiv) in toluene, add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 equiv).
-
Reflux the mixture for 18 hours. Monitor by TLC until the starting material is consumed.
-
Cool to room temperature, concentrate under reduced pressure, and purify by flash chromatography to yield the α,β-unsaturated ester.[10]
-
-
Hydrogenation:
-
Dissolve the unsaturated ester (1.0 equiv) in methanol.
-
Add 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker at 3 bar) for 20 hours.[9]
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the saturated ester. Note: In this step, the Cbz group may be cleaved simultaneously, yielding the secondary amine directly.[9]
-
-
Reduction to Alcohol:
-
Carefully add the saturated ester (1.0 equiv) in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 equiv) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction cautiously by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to yield the primary alcohol.[9][10]
-
-
Oxidation to Aldehyde:
-
Dissolve the alcohol (1.0 equiv) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP, 1.2 equiv) portion-wise at room temperature.
-
Stir for 2 hours. The reaction progress can be monitored by TLC.
-
Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to give the crude aldehyde, which is often used immediately in the next step.[9]
-
-
Reductive Amination:
-
Dissolve the crude aldehyde (1.0 equiv) in DCM.
-
Add the desired primary or secondary amine (R₂NH, 1.1 equiv).
-
After stirring for 20 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equiv).[11]
-
Stir at room temperature for 3-18 hours until completion.
-
Quench with saturated NaHCO₃ solution, extract with DCM, dry the combined organic layers, and concentrate.
-
Purify the residue by flash chromatography to obtain the final product.[9]
-
Protocol 2: Synthesis of N-(2-Aminoethyl)piperidine via Direct Alkylation
This is the most straightforward method for synthesizing N-1 substituted piperidines. It involves the direct alkylation of the piperidine nitrogen with a suitable two-carbon electrophile bearing a protected amine.
Rationale: The secondary amine of the piperidine ring is a strong nucleophile. Using an electrophile with a protected amine, such as N-(2-bromoethyl)phthalimide or 2-(Boc-amino)ethyl bromide, prevents self-condensation and allows for selective mono-alkylation. A mild base is used to neutralize the HBr formed during the reaction, driving it to completion.[12]
Step-by-Step Protocol:
-
Alkylation Reaction:
-
To a solution of piperidine (1.0 equiv) in a suitable solvent like acetonitrile or DMF, add a mild base such as potassium carbonate (K₂CO₃, 1.5 equiv).
-
Add the alkylating agent, for example, 2-(Boc-amino)ethyl bromide (1.1 equiv), to the suspension.
-
Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.[12]
-
-
Workup and Purification:
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-Boc protected aminoethyl piperidine.
-
-
Deprotection (if required):
-
Dissolve the Boc-protected compound in a solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the reaction mixture to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
-
The free base can be obtained by neutralization with a base (e.g., NaOH or NaHCO₃) and extraction.
-
Section 3: Purification and Characterization
The basic nature of the piperidine nitrogen often requires specific considerations during purification and analysis.
Purification Techniques
| Technique | Applicability & Rationale | Typical Performance | Key Considerations |
| Flash Chromatography | The most common method for purifying reaction intermediates and final products. The basic piperidine may interact strongly with acidic silica gel, causing tailing. | Yield: 50-95% Purity: >98% | To mitigate tailing, add a small amount of a basic modifier like triethylamine (~1%) to the eluent. Alternatively, use neutral or basic alumina as the stationary phase.[13] |
| Acid-Base Extraction | Excellent for initial cleanup, separating the basic piperidine product from neutral or acidic impurities. The product is protonated and moves to the aqueous layer, then liberated and re-extracted. | Yield: 80-98% Purity: >95% | Can be effective for removing non-basic starting materials or byproducts. Multiple extractions may be needed for high efficiency.[13] |
| Crystallization / Salt Formation | Used for final purification of solid compounds. Forming a crystalline salt (e.g., hydrochloride or oxalate) can be a highly effective method for achieving high purity. | Yield: Variable Purity: >99% | Requires screening of different solvents and counter-ions to find suitable crystallization conditions. |
Characterization Data (Self-Validation)
Successful synthesis of the target compounds should be validated by standard analytical techniques. Below are the expected spectral data for the parent compound, N-(2-aminoethyl)piperidine .[14]
| Analysis | Expected Results for N-(2-aminoethyl)piperidine |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.7-2.8 (t, 2H, -CH₂-N(piperidine)), ~2.3-2.5 (m, 6H, piperidine-CH₂ and -N-CH₂-), ~1.5-1.6 (m, 4H, piperidine-CH₂), ~1.4-1.5 (m, 2H, piperidine-CH₂), ~1.3 (s, 2H, -NH₂). Note: Chemical shifts can vary based on solvent and concentration.[15] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~58.9 (-CH₂-N(piperidine)), ~54.7 (piperidine C2/C6), ~39.6 (-N-CH₂-), ~26.0 (piperidine C3/C5), ~24.4 (piperidine C4). |
| Mass Spec. (ESI+) | Calculated for C₇H₁₆N₂ [M+H]⁺: 129.13. Found: 129.1. |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination | 1. Incomplete formation of the iminium intermediate. 2. Deactivation of the reducing agent. 3. Aldehyde instability. | 1. Add a small amount of acetic acid to catalyze imine formation. 2. Use fresh NaBH(OAc)₃; ensure anhydrous conditions. 3. Use the crude aldehyde immediately after oxidation without prolonged storage. |
| Incomplete N-Alkylation | 1. Alkylating agent is not reactive enough. 2. Insufficient base strength or solubility. | 1. Switch from a bromide to a more reactive iodide (e.g., via Finkelstein reaction). 2. Use a stronger base like NaH in an aprotic solvent (e.g., DMF), or a phase-transfer catalyst. |
| Product Tailing on Silica Gel Column | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface. | Pre-treat the silica gel with triethylamine (Et₃N) or add 0.5-2% Et₃N to the mobile phase. This neutralizes the acidic sites and improves peak shape.[13] |
| Formation of Dialkylation Product | The primary amine product of Protocol 2 reacts again with the electrophile. | Use a larger excess of piperidine (e.g., 3-5 equivalents) to favor mono-alkylation. The excess can be removed by acid-base extraction or evaporation. |
Conclusion
The synthetic routes detailed in this guide represent robust, adaptable, and scalable methods for producing aminoethyl-substituted piperidine derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize these protocols for their specific discovery programs. The proper application of purification and analytical techniques is paramount to ensuring the identity and purity of the final compounds, providing a solid foundation for subsequent biological evaluation.
References
- Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(21), 8499–8533. Sourced from PubMed Central.
- ResearchGate. (n.d.). Piperidine derivatives scope of this review.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- Wiese, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Sourced from PubMed.
- Semantic Scholar. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Wiese, M., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Sourced from PubMed Central.
- ResearchGate. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- ChemicalBook. (n.d.). N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR spectrum.
- Wiley Online Library. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem.
- Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- PubChem. (n.d.). N-(2-Aminoethyl)piperidine.
- Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic and Biomolecular Chemistry, 16(2), 284-295.
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-20.
- BenchChem. (2025). What are the purification methods for piperidines?.
- DTIC. (n.d.). Piperidine Synthesis.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(4), 624-630.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Academia.edu. (n.d.). Synthesis, Characterization and biological study of Piperidine Derivatives.
- National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Organic Chemistry Portal. (n.d.). Piperidine Synthesis.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR [m.chemicalbook.com]
Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Rise of Piperidine Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the application of piperidine derivatives in the development of acetylcholinesterase inhibitors.
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that profoundly impairs memory and cognitive function.[1] A key pathological hallmark of AD is the significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[2][3] This "cholinergic hypothesis" posits that the decline in acetylcholine-mediated neurotransmission is a major contributor to the cognitive symptoms of the disease.[2][4]
A primary therapeutic strategy, therefore, has been to enhance the remaining cholinergic function by inhibiting the enzyme responsible for ACh degradation: acetylcholinesterase (AChE).[3][5] Acetylcholinesterase inhibitors (AChEIs) block the breakdown of ACh in the synaptic cleft, thereby increasing its concentration and duration of action.[4][6] Among the various chemical scaffolds explored for AChE inhibition, piperidine derivatives have emerged as a cornerstone of AD pharmacotherapy.[7] The leading drug, Donepezil, is a piperidine derivative that exemplifies the success of this structural class in designing potent and selective AChEIs.[7][8]
This guide provides a detailed exploration of piperidine derivatives as AChE inhibitors, covering their mechanism of action, structure-activity relationships, and key experimental protocols for their synthesis and evaluation.
Part 1: The Piperidine Scaffold in Acetylcholinesterase Inhibition
Mechanism of Action: A Tale of Two Sites
The efficacy of piperidine derivatives as AChE inhibitors stems from their ability to interact with key residues within the enzyme's active site. The active site of AChE is a deep gorge containing two main binding sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).
-
Interaction with the Catalytic Anionic Site (CAS) : The piperidine ring possesses a tertiary nitrogen atom.[9] Under physiological conditions, this nitrogen can be protonated, forming a quaternary ammonium ion. This positively charged moiety forms a crucial cation-π interaction with the aromatic ring of the Tryptophan (Trp84) residue in the CAS of the AChE enzyme. This interaction anchors the inhibitor within the active site, preventing the binding of the natural substrate, acetylcholine.
-
Bridging the Sites : Many potent piperidine inhibitors, like Donepezil, are designed with a linker and a second aromatic moiety (e.g., a benzyl or indanone group).[10] This allows the molecule to span the distance between the CAS and the PAS, engaging in additional π-π stacking and hydrophobic interactions with residues like Tyrosine (Tyr334) and Phenylalanine (Phe330) in the PAS.[11] This dual-site binding significantly enhances the inhibitor's potency and stability within the enzyme complex.[11]
The overall mechanism involves the reversible inhibition of AChE, which leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission and alleviating cognitive symptoms.[6][8][12]
Caption: Cholinergic synapse showing AChE inhibition by a piperidine derivative.
Structure-Activity Relationships (SAR)
The design of potent and selective piperidine-based AChEIs is guided by key structure-activity relationships (SAR). Modifications to the core structure can dramatically influence inhibitory activity, selectivity over the related enzyme butyrylcholinesterase (BuChE), and pharmacokinetic properties.
-
The Piperidine Nitrogen : As discussed, the basic nitrogen of the piperidine ring is critical for interaction with the CAS. Its protonated state is essential for high-affinity binding.[13]
-
N-Substituent : The substituent on the piperidine nitrogen, often a benzyl group, plays a vital role in orienting the molecule within the active site gorge. Aromatic groups in this position can engage in π-π stacking interactions. For example, in Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), the benzyl group interacts with the PAS.[10][14]
-
Substituents on the 4-Position : The linker and terminal group attached to the 4-position of the piperidine ring are highly tunable. Introducing rigid structures or bulky moieties can significantly increase potency.[10][13] For instance, replacing a flexible chain with a more rigid indanone moiety led to the development of Donepezil, which has a very high affinity for AChE.[10]
The following table summarizes the inhibitory potency (IC₅₀) of several representative piperidine derivatives against AChE. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound Name/Reference | Core Structure | AChE IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Reference |
| Donepezil (E2020) | Benzylpiperidine | 5.7 | 1250-fold | [10] |
| Compound 21 | Benzylpiperidine | 0.56 | 18,000-fold | [13] |
| Compound 9 (from Senna spectabilis) | Piperidine Alkaloid | 15,100 | 9.5-fold | [15] |
| Compound 5h | N-Benzylpiperidine | 730 | Not Reported | [16] |
Part 2: Experimental Protocols
This section provides detailed methodologies for the synthesis and in vitro evaluation of piperidine-based AChE inhibitors.
Protocol 1: Synthesis of a N-Benzylpiperidine Derivative
This protocol describes a representative synthesis of an N-benzylpiperidine scaffold, which serves as a common precursor for more complex AChE inhibitors.[16] The causality behind this choice is its straightforward, multi-step process that illustrates key chemical transformations used in medicinal chemistry.
Objective: To synthesize an N-benzylpiperidine-based α,β-unsaturated ketone, a key intermediate for further derivatization.
Materials and Reagents:
-
4-Piperidone hydrochloride monohydrate
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Step 1: Claisen-Schmidt Condensation to form α,β-Unsaturated Ketone
-
Rationale: This reaction creates the core unsaturated system by condensing the ketone (4-piperidone) with an aldehyde.
-
Dissolve 4-piperidone hydrochloride (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of NaOH dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 24 hours).
-
Filter the resulting precipitate, wash with cold water and ethanol, and dry to obtain the piperidone intermediate.
-
-
Step 2: N-Alkylation with Benzyl Bromide
-
Rationale: This step attaches the crucial benzyl group to the piperidine nitrogen, a key pharmacophoric element for AChE binding.
-
Suspend the product from Step 1 (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) in ethanol.
-
Add benzyl bromide (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature for approximately 2 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to yield the crude N-benzylpiperidine product.
-
Purify the product via column chromatography or recrystallization as needed.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), as described in similar syntheses.[9]
-
Caption: Workflow for the synthesis of an N-benzylpiperidine intermediate.
Protocol 2: In Vitro Evaluation of AChE Activity (Ellman's Assay)
The Ellman's assay is the gold standard for measuring AChE activity and screening for inhibitors due to its reliability, simplicity, and suitability for a 96-well plate format.[17][18]
Principle of the Assay: The assay is a colorimetric method that measures the activity of AChE.[18] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[19] This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[18] The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[17][19] The presence of an inhibitor reduces the rate of this reaction.
Materials and Reagents:
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCh solution (10 mM in deionized water, prepared fresh)
-
AChE enzyme solution (e.g., from electric eel, diluted in buffer to desired concentration, e.g., 0.1 U/mL final concentration)
-
Test inhibitor stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
Positive control inhibitor (e.g., Donepezil)
Step-by-Step Methodology (96-well plate format):
-
Plate Setup:
-
Prepare serial dilutions of your piperidine test compound in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Test Wells: Add 25 µL of the various dilutions of the test compound.
-
Positive Control Wells (100% Inhibition): Add 25 µL of a known inhibitor like Donepezil at a high concentration.
-
Negative Control Wells (0% Inhibition): Add 25 µL of phosphate buffer (containing the same percentage of DMSO as the test wells).
-
Blank Wells: Add 50 µL of phosphate buffer.
-
-
Reagent Addition and Pre-incubation:
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
-
Gently mix and pre-incubate the plate at 37°C for 5 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Data Analysis and Calculation:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the reaction rate of the negative control (0% inhibition).
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow of the Ellman's assay for AChE inhibitor screening.
Conclusion and Future Directions
Piperidine derivatives remain a highly valuable and versatile scaffold in the development of acetylcholinesterase inhibitors for Alzheimer's disease. Their favorable interaction with the AChE active site, coupled with their synthetic tractability, ensures their continued relevance. The protocols detailed here for synthesis and enzymatic evaluation provide a robust framework for researchers aiming to discover and characterize novel therapeutic agents.
Future research is increasingly focused on developing multi-target-directed ligands (MTDLs) that can address the complex, multifactorial nature of AD.[20] This involves designing piperidine derivatives that not only inhibit AChE but also modulate other key pathological pathways, such as serotonin reuptake, offering the potential for enhanced therapeutic benefit.[11][20]
References
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Mechanism of Action of Cholinesterase Inhibitors in Alzheimer's Disease. PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]
-
Anti-cholinesterases Mechanism of Action in Alzheimer's Disease (AD). My Endo Consult. Available at: [Link]
-
Mechanisms Behind the Neuroprotective Actions of Cholinesterase Inhibitors in Alzheimer Disease. Semantic Scholar. Available at: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]
-
Ellman Esterase Assay Protocol. Scribd. Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF. Slideshare. Available at: [Link]
-
Acetylcholinesterase inhibitors in Alzheimer's disease. PMC - PubMed Central - NIH. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PMC - NIH. Available at: [Link]
-
Video: Alzheimer's Disease: Treatment. JoVE. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available at: [Link]
-
Donepezil. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Available at: [Link]
-
Donepezil. Wikipedia. Available at: [Link]
-
The Science Behind Donepezil Hydrochloride: Mechanism, Therapeutic Uses, and Future Outlook. Active Pharmaceutical Ingredients. Available at: [Link]
-
What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. Available at: [Link]
Sources
- 1. Video: Alzheimer's Disease: Treatment [jove.com]
- 2. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]
- 3. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijpsi.org [ijpsi.org]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
Modulating Biological Pathways with 1-(2-(4-Nitrophenoxy)ethyl)piperidine: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-(4-Nitrophenoxy)ethyl)piperidine and its analogs in the study of biological pathway modulation. This guide offers in-depth insights into the mechanistic actions of this class of compounds and provides detailed protocols for their investigation.
Introduction: A Versatile Scaffold for Neurological and Oncological Research
The piperidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous clinically significant molecules.[1][2] The compound this compound belongs to a class of synthetic ligands that have garnered considerable interest for their ability to interact with key targets in the central nervous system and in cancer biology. Primarily, these compounds are recognized as modulators of the Sigma-1 Receptor (σ1R), a unique ligand-regulated chaperone protein at the endoplasmic reticulum, and as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor.[3][4]
The engagement of these targets by this compound and its structural relatives can trigger a cascade of downstream cellular events, influencing pathways crucial for cell survival, proliferation, and death. This makes it a valuable tool for investigating the intricate signaling networks involved in neurodegenerative diseases and cancer.
Core Mechanistic Insights: Targeting Key Cellular Signaling Hubs
The biological effects of this compound are primarily attributed to its interaction with the following key proteins:
-
Sigma-1 Receptor (σ1R): This receptor plays a crucial role in cellular stress responses and the regulation of ion channel function.[3] Ligand binding to σ1R can influence intracellular calcium signaling, modulate the PI3K/Akt survival pathway, and impact the cellular machinery leading to apoptosis.[3]
-
NMDA Receptor: As an antagonist, this class of compounds can inhibit the influx of calcium through the NMDA receptor channel.[4] This action is particularly relevant in the context of excitotoxicity, a key pathological process in many neurological disorders.
The modulation of these primary targets initiates a series of downstream events that are of significant interest in both basic research and drug discovery.
Application Note 1: Interrogation of Sigma-1 Receptor Engagement
Rationale
The initial step in characterizing the activity of this compound is to determine its binding affinity for the σ1R. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound to displace a known radiolabeled σ1R ligand from the receptor, allowing for the determination of the inhibitory constant (Ki).
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
Materials:
-
Membrane preparation from cells or tissues expressing σ1R (e.g., SH-SY5Y cells, rat brain)
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding control: Haloperidol
-
Test compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of [³H]-(+)-pentazocine. For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of haloperidol.
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
| Parameter | Typical Value for Piperidine-based σ1R Ligands |
| Ki (nM) | 4.5 - 28 |
Table 1: Representative binding affinities for piperidine-based ligands at the sigma-1 receptor.[5]
Application Note 2: Investigating Downstream PI3K/Akt Pathway Modulation
Rationale
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. The σ1R has been shown to modulate this pathway. Western blotting is a powerful technique to assess the phosphorylation status of key proteins in this pathway, such as Akt, providing a direct measure of pathway activation or inhibition.
Experimental Workflow: PI3K/Akt Pathway Activation
Caption: Workflow for Western Blot Analysis.
Experimental Protocol: Western Blot for Phospho-Akt
Materials:
-
SH-SY5Y cells or other relevant cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Application Note 3: Assessment of Apoptosis Induction
Rationale
Modulation of the σ1R and NMDA receptors can lead to the induction of apoptosis, or programmed cell death. Flow cytometry using Annexin V and propidium iodide (PI) staining is a robust method to quantify the percentage of apoptotic and necrotic cells in a population.
Signaling Pathway: Sigma-1 Receptor and Apoptosis
Caption: Putative Apoptotic Pathway Modulation.
Experimental Protocol: Annexin V/PI Flow Cytometry
Materials:
-
SH-SY5Y cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat SH-SY5Y cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Table 2: Interpretation of Annexin V and Propidium Iodide Staining in Flow Cytometry.
Conclusion
This compound and its analogs represent a valuable class of chemical tools for the investigation of complex biological pathways implicated in neurological disorders and cancer. The protocols outlined in this guide provide a robust framework for characterizing the interactions of these compounds with their primary targets, the σ1R and NMDA receptors, and for elucidating their downstream effects on key cellular processes such as PI3K/Akt signaling and apoptosis. By employing these methodologies, researchers can gain deeper insights into the therapeutic potential of this versatile chemical scaffold.
References
-
Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone: a new player in the regulation of ER signaling and cell survival. Trends in pharmacological sciences, 31(11), 557-566. [Link]
-
Sá, R. D. S., de Oliveira, A. C. C., de Oliveira, L. D. L., & Scotti, L. (2020). Piperidine alkaloids: A promising class of bioactive compounds. Studies in Natural Products Chemistry, 65, 1-33. [Link]
-
McCormick, D. A., & Mott, D. D. (2015). The N-methyl-D-aspartate receptor. The Neuroscientist, 21(5), 456-460. [Link]
-
Kasia, T., Łażewska, D., Satała, G., Więcek, M., Bugno, R., & Kieć-Kononowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Yadav, P., Kumar, A., & Singh, R. (2020). Therapeutic significance of piperidine derivatives: A review. European Journal of Medicinal Chemistry, 191, 112151. [Link]
Sources
- 1. The use of nitroxide radical-containing nanoparticles coupled with piperine to protect neuroblastoma SH-SY5Y cells from Aβ-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
analytical techniques for characterization of piperidine compounds
An In-Depth Guide to the Analytical Characterization of Piperidine Compounds
Authored by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its saturated, heterocyclic structure imparts unique three-dimensional characteristics, conformational flexibility, and basicity, which are critical to its pharmacological function but also present distinct challenges for analytical characterization. A comprehensive understanding of a piperidine-containing compound's identity, purity, structure, and stereochemistry is paramount for drug discovery, development, and quality control. This guide provides an in-depth exploration of the primary analytical techniques employed for the thorough characterization of piperidine derivatives, moving beyond mere procedural lists to explain the causal relationships behind methodological choices. We present field-proven insights, detailed protocols, and integrated workflows to empower researchers in their analytical endeavors.
The Analytical Rationale: Why Piperidine Characterization Demands a Multi-Modal Approach
The analytical strategy for any molecule is dictated by its intrinsic physicochemical properties. For piperidines, four key features guide the selection and application of characterization techniques:
-
Saturated Heterocyclic Ring: Unlike aromatic systems, the piperidine ring is a flexible, non-planar system. It predominantly adopts a low-energy chair conformation to minimize strain, but ring inversion and the presence of substituents can lead to complex conformational equilibria.[3][4] This necessitates techniques capable of probing three-dimensional structure and dynamics, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The Basic Nitrogen Atom: The lone pair of electrons on the nitrogen atom imparts basicity, making it a prime site for protonation. This property is fundamental to its interaction with biological targets and is exploited in analytical techniques like reverse-phase High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Potential for Chirality: Substitution on the piperidine ring frequently creates one or more stereocenters. As enantiomers can have vastly different pharmacological and toxicological profiles, regulatory bodies mandate strict control over stereochemical purity.[5][6] This requires specialized chiral chromatography techniques.
-
Volatility and Polarity: The volatility and polarity of piperidine derivatives vary widely based on substitution. Unsubstituted piperidine is volatile, lending itself to Gas Chromatography (GC), while more complex, functionalized derivatives are often non-volatile and require HPLC.[7][8]
This multi-faceted nature means that no single technique can provide a complete picture. A robust characterization relies on the synergistic application of multiple analytical methods, as illustrated in the workflow below.
Caption: Integrated workflow for the comprehensive characterization of a novel piperidine compound.
Spectroscopic Techniques: Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of piperidine compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality in NMR Analysis: The flexibility of the piperidine ring means that protons can exist in axial or equatorial environments, which are typically non-equivalent and thus have different chemical shifts. The coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle, providing critical data for conformational analysis.[4] For instance, a large coupling constant (~10-13 Hz) between two vicinal protons often indicates a trans-diaxial relationship, a hallmark of a chair conformation.
Key NMR Experiments:
-
¹H NMR: Determines the number and type of protons. For a simple piperidine ring, signals typically appear in the δ 1.0-4.0 ppm range.[9][10] The integration of these signals corresponds to the number of protons.
-
¹³C NMR: Identifies the number of unique carbon environments. Piperidine carbons generally resonate between δ 20-60 ppm, with carbons adjacent to the nitrogen appearing more downfield.[11]
-
2D NMR (COSY, HSQC/HETCOR): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) or HETCOR correlates protons with the carbons they are directly attached to.[12] This is indispensable for assigning signals in complex substituted piperidines.
-
Variable Temperature (VT) NMR: Used to study dynamic processes like ring inversion.[13] At low temperatures, the interconversion between chair forms can be slowed, allowing for the observation of distinct signals for axial and equatorial substituents.
Application Note 1: General Protocol for NMR Analysis of a Piperidine Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3][9] The choice of solvent is critical as it can influence conformational equilibrium.[14]
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D COSY and HSQC spectra to establish connectivities.
-
-
Data Analysis & Interpretation:
-
Assign Signals: Use chemical shifts, integration (for ¹H), and 2D correlation data to assign all proton and carbon signals to the molecular structure.
-
Analyze Coupling Constants: Measure the J-values from the ¹H spectrum. Use these values to infer the relative stereochemistry and conformation of the piperidine ring.
-
Confirm Structure: Ensure all spectral data are consistent with the proposed structure.
-
Mass Spectrometry (MS)
MS is essential for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.[15] The basic nitrogen of the piperidine ring makes it readily ionizable, particularly in positive ion mode.
Causality in MS Fragmentation: The fragmentation of the piperidine ring is predictable and highly informative. Under Electron Ionization (EI), fragmentation is often initiated at the nitrogen atom, leading to a dominant α-cleavage pathway. This involves the cleavage of a C-C bond adjacent to the nitrogen, resulting in the loss of a substituent and the formation of a stable iminium ion.[1] In soft ionization techniques like ESI, the protonated molecule [M+H]⁺ is typically observed. Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation, often involving the neutral loss of small molecules (e.g., H₂O, acetic acid) from substituents.[1][15]
Common MS Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperidine derivatives. EI is the common ionization source.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile method, applicable to a wide range of piperidine compounds, including non-volatile and thermally labile ones. ESI is the most common ionization source.[1][16]
Application Note 2: Protocol for LC-MS/MS Analysis of a Piperidine Derivative
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source, coupled to an HPLC system.[1]
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[9]
-
Chromatographic Separation (HPLC):
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive ion mode is standard for piperidines due to the basic nitrogen.[1]
-
Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion, which is the protonated molecule [M+H]⁺.[1] This confirms the molecular weight.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[1]
-
-
Data Analysis: Interpret the fragmentation pattern to confirm structural features. Compare the observed fragments with known piperidine fragmentation pathways (e.g., α-cleavage, ring opening).
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed structural connectivity like NMR, it is an excellent tool for confirming the presence or absence of key groups (e.g., C=O, O-H, N-H).
Characteristic FTIR Absorptions for Piperidines:
-
N-H Stretch: Secondary amines (unsubstituted on the nitrogen) show a moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch: Saturated C-H stretches from the ring methylene groups appear just below 3000 cm⁻¹.
-
C-N Stretch: Typically found in the 1250-1020 cm⁻¹ region.
-
Other Groups: The presence of other functional groups, such as a carbonyl (C=O) in piperidones (~1700 cm⁻¹) or a hydroxyl (O-H) group, will give strong, characteristic absorption bands.[17]
Chromatographic Techniques: Separation and Purity
Chromatography is the cornerstone of assessing the purity of piperidine compounds and, when necessary, separating stereoisomers.
HPLC and GC for Purity Analysis
The choice between HPLC and GC is primarily based on the analyte's volatility and thermal stability.[7]
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique due to its broad applicability to non-volatile and thermally sensitive compounds.[7][18] Reversed-phase chromatography on a C18 column is the most common mode.
-
Gas Chromatography (GC): Highly efficient for volatile and thermally stable compounds.[5] For polar piperidines containing N-H bonds, derivatization (e.g., acylation or silylation) may be necessary to improve peak shape and prevent tailing.[5][7]
| Technique | Principle | Typical Analytes | Common Detectors |
| HPLC | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[7] | Non-volatile or thermally labile compounds.[7] | UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detector (CAD).[7][9] |
| GC | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[7] | Volatile and thermally stable compounds.[7] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[7] |
| Table 1: Comparison of HPLC and GC for Piperidine Purity Analysis. |
Chiral Separations
When a piperidine compound is chiral, its enantiomeric purity must be determined. This is achieved using chiral chromatography, where enantiomers interact differently with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[19]
Caption: Principle of chiral separation by HPLC.
Key Chiral Techniques:
-
Chiral HPLC: The most established and versatile technique, with a wide variety of commercially available CSPs, particularly polysaccharide-based ones.[5][18]
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC, using supercritical CO₂ as the mobile phase.[6]
-
Chiral GC: Excellent for volatile and thermally stable enantiomers, though derivatization is often required for piperidines.[5]
Application Note 3: Protocol for Chiral HPLC Method Development
-
Column Selection: Start with polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) as they are effective for a broad range of compounds.[18]
-
Mobile Phase Screening:
-
Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol.[18]
-
Reversed Phase: Screen mobile phases of water/acetonitrile or water/methanol.
-
-
Method Optimization: Once initial separation is achieved, optimize the resolution by adjusting:
-
Detection: Use a UV detector at an appropriate wavelength if the compound has a chromophore.[18] If not, pre-column derivatization to add a UV-active tag may be necessary, or an alternative detector like MS or CAD can be used.[5][9]
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[18]
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline piperidine derivatives, single-crystal X-ray crystallography provides the absolute, unambiguous determination of the molecular structure, including relative and absolute stereochemistry, and the preferred conformation in the solid state.[20][21][22] This technique is the gold standard for stereochemical assignment.
Protocol Overview:
-
Crystal Growth: Grow a single, high-quality crystal of the piperidine compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data at a low temperature (e.g., 150 K) to minimize thermal motion.[20][23]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[22]
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- BenchChem. (2025).
- BenchChem. (2025).
-
da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1282. [Link]
-
Laakso, I., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
- BenchChem. (2025).
-
Anerao, A. A., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(7), 624-631. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
- BenchChem. (2025).
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. [Link]
-
Jeyaraman, R., & Ravindran, T. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(2), 127-136. [Link]
-
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
-
Parkin, A., & Oswald, I. D. H. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]
-
Ismalaj, E., et al. (2014). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 53(8), 2176-2180. [Link]
-
Madl, T., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(11), 3921-3927. [Link]
-
Oswald, I. D. H., & Parkin, A. (2004). Structures of piperazine, piperidine and morpholine. University of Strathclyde. [Link]
-
Gökçe, H., et al. (2004). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 58(11), 1321-1325. [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(6), 543-548. [Link]
-
Parkin, A., & Oswald, I. D. H. (2004). Structures of piperazine, piperidine and morpholine. ResearchGate. [Link]
-
Tural, S., & Turgut, Y. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Khan, S. A., et al. (2017). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 717-732. [Link]
-
Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
- Li, J., et al. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Rajput, A. P., & Bodkhe, P. S. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. [Link]
-
Tasso, K., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. [Link]
-
Gorgani, L., et al. (2017). FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6003. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. journals.iucr.org [journals.iucr.org]
- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Note: Advanced Purification Strategies for Synthesized Piperidine Derivatives
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, from antipsychotics like haloperidol to analgesics.[1] The synthesis of these vital derivatives often yields complex crude mixtures containing starting materials, byproducts, and various impurities.[2] Achieving purity levels exceeding 98% is not merely a procedural step but a critical requirement for accurate biological evaluation, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs), and meeting stringent regulatory standards.[3][4] This guide provides an in-depth analysis and actionable protocols for the principal methods used to purify synthesized piperidine derivatives, grounded in both chemical principles and field-proven experience.
Part 1: Strategic Approach to Purification
The selection of an optimal purification strategy is dictated by the physicochemical properties of the target piperidine derivative (e.g., polarity, volatility, thermal stability, pKa), the nature of the impurities, the required final purity, and the scale of the operation.[5] A logical, stepwise approach prevents unnecessary yield loss and accelerates the development timeline.
A typical decision-making workflow begins with an assessment of the crude product. The initial choice often lies between a bulk purification method like acid-base extraction or crystallization, followed by a high-resolution technique such as chromatography if necessary.
Caption: Decision workflow for selecting a primary purification method.
Part 2: Core Purification Protocols
Acid-Base Extraction: The First Line of Defense
Principle: This liquid-liquid extraction technique is exceptionally effective for basic compounds like piperidines.[6][7] It leverages the differential solubility of the amine in its neutral (organic-soluble) and protonated salt (aqueous-soluble) forms. By washing an organic solution of the crude product with an aqueous acid, the basic piperidine derivative is protonated and selectively partitioned into the aqueous phase, leaving non-basic impurities behind in the organic layer.[7][8] Subsequent basification of the aqueous layer regenerates the neutral piperidine, which can then be extracted back into a fresh organic solvent.[8]
Caption: Mechanism of purification via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. Drain the aqueous layer (containing the protonated piperidine salt) into a clean Erlenmeyer flask.
-
Re-extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).[7]
-
Back-extraction: Return the basic aqueous solution to the separatory funnel and extract it two to three times with fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine derivative.
Crystallization: For High Purity Solids
Principle: Crystallization is a powerful technique for obtaining highly pure solid compounds. It relies on the principle that the target compound has high solubility in a hot solvent but low solubility upon cooling, while impurities remain in the solution (or are removed via hot filtration).[9][10] For piperidine derivatives, this can be performed on the free base or, more commonly, on a stable, crystalline salt (e.g., hydrochloride or maleate).[11][12]
Detailed Protocol:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate).[13] A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature. Forcing rapid crystallization by plunging into an ice bath can trap impurities. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystal formation is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. Purity is typically assessed by melting point determination and spectroscopic analysis.
A specific and highly effective method involves forming a piperidine carbonate salt to separate it from less basic impurities like pyridine.[13][14]
Flash Column Chromatography: The Workhorse of Separation
Principle: Flash chromatography is the most common high-resolution purification technique, separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4] A key challenge with basic piperidines is their strong interaction with the acidic silanol groups (Si-OH) on the silica surface, which can lead to significant peak tailing and poor separation.[15][16][17]
Mitigating Peak Tailing: The primary strategy to overcome this issue is to neutralize the acidic silica surface.
-
Mobile Phase Modifier: Add a small amount (0.5-2% v/v) of a competing amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), to the eluent.[17][18] This base saturates the active silanol sites, allowing the piperidine derivative to elute symmetrically.[16]
-
Amine-Functionalized Silica: Use a commercially available stationary phase where amino groups are covalently bonded to the silica.[17][19] This creates a permanently basic surface that repels basic compounds, leading to excellent peak shapes without needing a mobile phase modifier.[19]
Detailed Protocol (with TEA Modifier):
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.2-0.4. Common systems include hexane/EtOAc or DCM/MeOH. Add 1% TEA to the developing solvent to mimic column conditions.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[20]
-
Elution: Begin elution with the low-polarity solvent system. If a gradient is needed, gradually increase the polarity by adding more of the polar solvent.[20]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
| Parameter | Acid-Base Extraction | Crystallization | Flash Chromatography | Preparative HPLC |
| Principle | Differential Solubility (pKa-based) | Differential Solubility (Temp-based) | Differential Adsorption | Differential Partitioning |
| Best For | Removing acidic/basic impurities; large scale | High purity of solid compounds | Complex mixtures; high resolution | High-purity final product; small-medium scale |
| Typical Purity | Moderate to High | Very High (>99.5%) | High (>98%) | Very High (>99.5%) |
| Yield | High | Moderate to High | Moderate to High | Moderate |
| Complexity | Low | Moderate | High | Very High |
| Throughput | High | Low to Moderate | Low | Very Low |
| Table 1: Comparison of Common Purification Methods for Piperidine Derivatives. |
Part 3: Purity Verification: The Self-Validating System
A purification protocol is only complete upon verification of the final product's purity. A combination of methods provides the most comprehensive assessment.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities with high sensitivity.[21][22] A typical reversed-phase method on a C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is used.[21][23] The pH of the mobile phase is a critical parameter for achieving symmetrical peaks for basic compounds.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the purified compound. Quantitative NMR (qNMR) can also provide a highly accurate purity assessment against a certified internal standard.[21]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the target compound and helps identify impurities.
-
Melting Point: For crystalline solids, a sharp melting point range close to the literature value is a strong indicator of high purity.
Protocol: Purity Analysis by RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[21]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound's chromophore (e.g., 210 nm or 254 nm).[21]
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
References
- Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Benchchem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- Future Science. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Moravek. (n.d.). Understanding Compound Purification Practices.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Confluence. (n.d.). What is an Acid and Base Extraction?
- Reddit. (2024, March 12). Amine workup.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Mac-Mod. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
- Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
- YouTube. (2025, April 20). 80 – Purification & Isolation Techniques (S6E5).
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Benchchem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- BOC Sciences. (n.d.). Piperidine Impurities.
- University of Cambridge. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
- Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography.
- Ataman Kimya. (n.d.). PIPERIDINE.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
- Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
- SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds.
- Benchchem. (n.d.). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Universidad de Chile. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Wikipedia. (n.d.). Piperidine.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. moravek.com [moravek.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. biotage.com [biotage.com]
- 17. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 18. rsc.org [rsc.org]
- 19. biotage.com [biotage.com]
- 20. Chromatography [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Large-Scale Synthesis of Substituted Piperidines: Application Notes and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Piperidine Scaffold in Modern Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its derivatives are integral components in a remarkable number of pharmaceuticals, from potent analgesics like Fentanyl to central nervous system stimulants such as Methylphenidate (Ritalin) and antipsychotics like Haloperidol.[3] The prevalence of this scaffold in FDA-approved drugs underscores its significance.[2][4] The development of efficient, cost-effective, and scalable methods for synthesizing substituted piperidines is therefore a critical task in modern organic and process chemistry.[1]
While numerous synthetic routes exist, transitioning from laboratory-scale discovery to large-scale industrial production presents significant challenges. These include the need for robust and reproducible reactions, ease of purification, cost-effectiveness of starting materials and reagents, and stringent safety protocols.[1] This guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of substituted piperidines, focusing on the causality behind experimental choices and providing detailed, validated protocols.
Core Synthetic Strategies for Large-Scale Production
The selection of a synthetic route on an industrial scale hinges on factors such as atom economy, catalyst efficiency, and operational simplicity. The following sections detail three primary strategies that have proven effective for large-scale applications.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[2] This approach is widely used in industrial settings due to its efficiency, though it requires careful optimization of catalysts and reaction conditions to manage the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[2][5]
Causality and Experimental Choices:
-
Catalyst Selection: Heterogeneous catalysts are overwhelmingly preferred for large-scale operations due to their ease of separation from the reaction mixture and potential for recycling.[2]
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst, often employed with an acidic additive to protonate the pyridine ring, which facilitates reduction.[2]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective but more expensive catalyst, often used in acidic solvents like glacial acetic acid, which enhances its activity.[6] It is particularly useful for hydrogenating pyridines with aryl substituents where selective reduction of the heterocyclic ring is desired.[6]
-
Rhodium on Carbon (Rh/C): Effective under milder conditions than Pd or Pt catalysts and can be less prone to poisoning.[5]
-
Raney Nickel: A cost-effective option, but typically requires higher pressures and temperatures.[5]
-
-
Reaction Conditions:
-
Pressure: Elevated hydrogen pressure (typically 5-70 bar) is necessary to overcome the aromatic stability of the pyridine ring.[5][6]
-
Temperature: Reactions are often heated (40-100 °C) to increase the reaction rate, but this must be balanced against the risk of side reactions.[5]
-
Solvent: Protic solvents like acetic acid or ethanol are commonly used. Acetic acid can activate the catalyst and the pyridine ring, leading to more efficient hydrogenation.[6]
-
Workflow for Catalytic Hydrogenation of Pyridine
Caption: High-level workflow for the catalytic hydrogenation of a substituted pyridine.
Detailed Protocol: Hydrogenation of 2-Bromopyridine using PtO₂
This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[6]
-
Reactor Preparation: To a high-pressure reactor vessel, add 2-bromopyridine (1.0 mmol) and glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.05 mmol) to the mixture.
-
Sealing and Purging: Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Reaction Execution: Pressurize the reactor to 50 bar with hydrogen. Stir the mixture at room temperature for 6 hours. Monitor the reaction progress by analyzing aliquots (after careful depressurization) via GC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of ethyl acetate.
-
Isolation: Basify the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromopiperidine. The product can be further purified by vacuum distillation if necessary.
Reductive Amination of Dicarbonyl Compounds
The double reductive amination (DRA) of 1,5-dicarbonyl compounds is a highly efficient one-pot method for constructing the piperidine ring. This strategy is particularly valuable for synthesizing polyhydroxylated piperidines (iminosugars) starting from carbohydrates, as the stereochemistry is already set by the sugar precursor.[7][8]
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds through a cascade of four steps: formation of a first imine, reduction to an amine, intramolecular cyclization to form a cyclic imine (or enamine), and a final reduction to the piperidine ring.
-
Nitrogen Source: A wide variety of primary amines or ammonia can be used, allowing for diverse N-substitution on the final piperidine product.
-
Reducing Agent:
-
Catalytic Hydrogenation (H₂/Catalyst): Often used for its clean nature. Bols and co-workers utilized H₂ at 35 atm in the first synthesis of isofagomine.
-
Hydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices due to their mildness and selectivity for reducing imines in the presence of carbonyls.[8]
-
-
Scalability: The one-pot nature of the DRA makes it highly attractive for large-scale synthesis, as it minimizes intermediate isolation steps, reduces solvent waste, and improves overall efficiency.
One-Pot Double Reductive Amination (DRA) Scheme
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Piperidine-Catalyzed Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated compounds.[1] This transformation is of paramount importance in the synthesis of fine chemicals, polymers, and critically, intermediates for therapeutic agents.[1][2] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[3][4]
Among the various catalysts employed, piperidine, a secondary amine, holds a privileged position. It functions as an effective weak base, potent enough to deprotonate the active methylene compound without causing the undesired self-condensation of the aldehyde or ketone starting material.[4] Its utility is central to the synthesis of a wide array of biologically active molecules, including many anticancer agents.[5] This document provides an in-depth guide to the mechanism, a robust experimental protocol, and practical insights for employing piperidine in this critical transformation.
The Dual Role of Piperidine: A Mechanistic Deep Dive
The catalytic cycle of the piperidine-mediated Knoevenagel condensation is more nuanced than a simple base-catalyzed process. Theoretical and experimental studies have illuminated a dual-role mechanism involving both enolate and iminium ion intermediates.[6][7][8] This pathway is often more efficient than a simple enolate route and explains the high efficacy of piperidine.
The key steps are as follows:
-
Iminium Ion Formation: Piperidine first reacts with the aldehyde (or ketone) to form a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion.
-
Enolate Formation: Concurrently, another molecule of piperidine (or the hydroxide ion formed during iminium formation) acts as a Brønsted base, deprotonating the active methylene compound to create a resonance-stabilized enolate.[3][8]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion.[6][8] This step is often kinetically favorable compared to the enolate attacking the neutral carbonyl compound.
-
Catalyst Regeneration: The resulting adduct eliminates the piperidine catalyst, which re-enters the catalytic cycle, to yield the final α,β-unsaturated product.[6][8]
Recent studies suggest that the formation of the iminium ion is the rate-determining step and that the primary catalytic effect of piperidine is to facilitate the final elimination step rather than simply activating the carbonyl electrophile.[6][7][8]
Caption: Dual-pathway mechanism of piperidine catalysis.
Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid
This protocol details a representative Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by piperidine.
Materials & Reagents:
-
Benzaldehyde (≥99%)
-
Malononitrile (≥99%)
-
Piperidine (≥99%)
-
Ethanol (95% or absolute)
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (5.3 g, 50 mmol, 1.0 equiv.) and malononitrile (3.3 g, 50 mmol, 1.0 equiv.) in 30 mL of ethanol. Stir at room temperature until all solids have dissolved.
-
Catalyst Addition: To the stirred solution, add piperidine (0.43 g, 0.5 mL, 5 mmol, 10 mol%) dropwise via a syringe.
-
Scientist's Note: A catalytic amount (e.g., 10 mol%) is typically sufficient.[9] The reaction is often exothermic; a controlled addition prevents an excessive temperature increase.
-
-
Reaction Execution & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 78°C for ethanol). Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Scientist's Note: Monitoring is crucial. Incomplete conversion is a common reason for low yields.[10] The disappearance of the limiting reagent (usually the aldehyde) indicates completion.
-
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove residual piperidine and unreacted starting materials.[10]
-
Drying & Characterization: Dry the product in a vacuum oven. The resulting white to off-white solid should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The expected yield is typically high (>90%).
Substrate Scope & Performance
Piperidine is a versatile catalyst for the Knoevenagel condensation across a range of substrates. Aromatic aldehydes, both electron-rich and electron-deficient, generally perform well. Active methylene compounds with two electron-withdrawing groups are necessary for the reaction to proceed under these mild basic conditions.[4]
| Aldehyde | Active Methylene Compound | Solvent | Catalyst | Yield (%) |
| Benzaldehyde | Malononitrile | Ethanol | Piperidine | >90 |
| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Ethanol | Piperidine | High |
| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol | Pyrrolidine | ~100 |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Ethanol | Piperidine | High |
| Curcumin | 4-Nitrobenzaldehyde | DMSO/Methanol | Piperidine | ~72 (flow) |
Data compiled from various sources for illustrative purposes.[4][11][12]
Workflow and Troubleshooting
A systematic approach is key to successfully implementing and optimizing this reaction.
Caption: Standard experimental workflow for optimization.
Common Issues & Solutions:
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. Water produced during the reaction can also inhibit the catalyst or cause reversibility.[10]
-
Solution: Ensure the reaction runs to completion by monitoring via TLC. If necessary, increase the temperature or reaction time. For stubborn reactions, removing water via a Dean-Stark apparatus can significantly improve yields.[10]
-
-
Side Product Formation:
-
Cause: The most common side reaction is the self-condensation of the aldehyde, especially if the catalyst is too strong.[10] Michael addition of the active methylene compound to the product can also occur.
-
Solution: Piperidine is chosen specifically because it is a weak base, which minimizes aldehyde self-condensation.[4] If Michael addition is an issue, try adjusting the stoichiometry or lowering the reaction temperature.
-
-
Product Fails to Precipitate:
-
Cause: The product may be highly soluble in the chosen solvent.
-
Solution: If cooling does not induce precipitation, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a different solvent system or by column chromatography.[9]
-
Applications in Drug Development
The α,β-unsaturated products of the Knoevenagel condensation are valuable scaffolds in medicinal chemistry. They serve as intermediates in the synthesis of a wide range of pharmaceuticals.[1] For example, derivatives of thiazolidinedione, synthesized via this method, are used in drugs for treating type II diabetes.[11] Furthermore, the reaction is heavily employed to generate libraries of compounds for anticancer drug discovery, targeting entities like microtubules, DNA, and various kinases.[5] The modification of natural products like curcumin using this reaction has also been shown to enhance bioactivity.[13]
References
-
Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: The Journal of Physical Chemistry B URL: [Link]
-
Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: ACS Publications URL: [Link]
-
Title: Knoevenagel Condensation Source: J&K Scientific LLC URL: [Link]
-
Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: PubMed URL: [Link]
-
Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]
-
Title: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review Source: PubMed URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: The Importance and Applications of Knoevenagel Reaction (Brief Review) Source: Amity University URL: [Link]
-
Title: Use of Piperidine and Pyrrolidine in Knoevenagel Condensation Source: Juniper Publishers URL: [Link]
-
Title: Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst Source: MDPI URL: [Link]
-
Title: Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst Source: PubMed URL: [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 1-(2-(4-Nitrophenoxy)ethyl)piperidine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on practical, field-proven insights to help you navigate the complexities of this synthesis and significantly improve your yield.
The synthesis of this compound is typically achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the reaction of a salt of 4-nitrophenol (a phenoxide) with a 1-(2-haloethyl)piperidine or a similar electrophile. The core of this process is the formation of an ether linkage between the 4-nitrophenoxy and the ethylpiperidine moieties. While seemingly straightforward, optimizing the yield requires careful consideration of several experimental parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions based on established chemical principles.
Low or No Product Yield
Q1: I'm getting a very low yield or no desired product at all. What are the likely causes and how can I fix this?
A1: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Deprotonation of 4-Nitrophenol: The reaction requires the formation of the 4-nitrophenoxide ion, a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction.
-
Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in stoichiometric excess (typically 1.5 to 3 equivalents).[2][3] The pKa of 4-nitrophenol is approximately 7.15, so a base that can effectively deprotonate it is essential. For instance, potassium carbonate is a common and effective choice in polar aprotic solvents like DMF.[3]
-
-
Poor Leaving Group on the Electrophile: The rate of an SN2 or SNAr reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: If you are using 1-(2-chloroethyl)piperidine, consider switching to 1-(2-bromoethyl)piperidine or 1-(2-iodoethyl)piperidine. The leaving group ability follows the trend I > Br > Cl. For SNAr reactions, fluoride is often the best leaving group.[2]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis and SNAr reactions.[1][2] These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it more available to react. Protic solvents (like water or alcohols) can solvate and deactivate the nucleophile, slowing the reaction.[1]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: A typical temperature range for this synthesis is 50-100 °C.[1][3] If the reaction is sluggish, a moderate increase in temperature can significantly enhance the rate. However, excessively high temperatures can lead to side reactions and decomposition. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Presence of Significant Side Products
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely culprits and their solutions:
-
Elimination Reaction (E2): If the electrophile, 1-(2-haloethyl)piperidine, is susceptible to elimination, you may form 1-vinylpiperidine as a byproduct, especially with a strong, sterically hindered base.
-
Solution: Use a less sterically hindered base like potassium carbonate. Ensure the reaction temperature is not excessively high, as higher temperatures favor elimination over substitution.[4]
-
-
Reaction of Piperidine with the Electrophile: If you are starting with 1-(2-chloroethyl)piperidine hydrochloride, it is crucial to neutralize it properly to free the secondary amine. Any residual piperidine can act as a nucleophile.
-
Solution: Ensure complete deprotonation of the hydrochloride salt before the addition of 4-nitrophenol. A common procedure involves using a base like potassium carbonate to generate the free amine in situ.[3]
-
-
Di-substitution on the Aromatic Ring (if applicable): While not directly applicable to 4-nitrophenol, if a starting material with multiple potential leaving groups were used, di-substitution could occur.
-
Solution: Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature to favor mono-substitution.[2]
-
Difficult Product Purification
Q3: I'm having trouble purifying the final product. What are the best practices for isolating pure this compound?
A3: Effective purification is key to obtaining a high-quality product.
-
Initial Work-up: A standard work-up procedure involves cooling the reaction mixture, adding water, and extracting the product with an organic solvent like diethyl ether or ethyl acetate.[3]
-
Acid-Base Extraction: To remove unreacted 4-nitrophenol, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). The basic this compound product can then be separated from neutral impurities by washing with a dilute aqueous acid solution (e.g., 5% HCl). The product will move to the aqueous layer as a salt. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will yield the purified product.[3]
-
-
Crystallization: The product is often a crystalline solid.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be a highly effective method for purification.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to separate the product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst (PTC) in this synthesis, and should I use one?
A1: A phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can be beneficial, particularly in industrial settings or when dealing with reactants that have poor solubility in the organic phase.[1][5] The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the electrophile occurs.[6][7] This can lead to milder reaction conditions and may eliminate the need for strictly anhydrous solvents.[5][6] For laboratory-scale synthesis, using a polar aprotic solvent like DMF often provides sufficient solubility and reactivity without the need for a PTC.
Q2: How critical is it to use anhydrous solvents?
A2: While the Williamson ether synthesis is often performed under anhydrous conditions to prevent the deactivation of the nucleophile, the use of a base like potassium carbonate in a polar aprotic solvent can be more forgiving to trace amounts of water.[5] However, for optimal results and to avoid potential side reactions, it is good practice to use dry solvents and glassware.
Q3: Can I use a different base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A3: Yes, stronger bases like NaOH or KOH can be used.[1] However, their high reactivity can sometimes promote side reactions like elimination. They are also more hygroscopic, making it more critical to maintain anhydrous conditions. Potassium carbonate is often a good compromise, being sufficiently basic to deprotonate the phenol while being easier to handle.[3]
Q4: What is a typical reaction time and how can I monitor the progress of the reaction?
A4: A typical reaction time can range from 1 to 8 hours, depending on the specific conditions (temperature, reactants, solvent).[1] The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. The reaction is considered complete when the limiting reactant is no longer visible on the TLC plate.
Experimental Workflow and Data
Optimized Protocol for this compound Synthesis
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Materials:
-
4-Nitrophenol
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.3 M with respect to 4-nitrophenol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of water).
-
Combine the organic layers and wash with 5% NaOH solution to remove any unreacted 4-nitrophenol.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation | Use a stronger base (e.g., NaH) or increase the equivalents of K₂CO₃. |
| Poor leaving group | Use 1-(2-bromoethyl)piperidine instead of the chloro-derivative. | |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF or DMSO.[1] | |
| Side Products | Elimination reaction | Lower the reaction temperature and use a less hindered base. |
| Impure starting materials | Ensure the purity of reactants before starting the synthesis. | |
| Purification Difficulty | Co-eluting impurities | Optimize the solvent system for column chromatography or try recrystallization from a different solvent. |
| Emulsion during work-up | Add brine to the separatory funnel to help break the emulsion. |
Diagram: Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
Diagram: General Synthesis Workflow
Caption: A simplified workflow for the synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 664. [Link]
-
JETIR. (2019). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
University of California, Irvine. The Williamson ether synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jetir.org [jetir.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
Technical Support Center: Troubleshooting the Separation of Piperidine and Pyridine Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating piperidine from pyridine impurities. The following information is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it so difficult to separate piperidine from pyridine using simple fractional distillation?
A: Complete separation of piperidine and pyridine by simple fractional distillation is often unsuccessful because they form a constant boiling azeotropic mixture.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1][2] Since the boiling point of the azeotrope is very close to that of pure piperidine (106°C), it is not feasible to achieve high purity piperidine from mixtures containing significant amounts of pyridine through conventional fractional distillation alone.[2][3][4]
Troubleshooting & Optimization:
-
Azeotropic Distillation: To overcome the azeotrope, you can introduce a third component, such as water or a non-aromatic hydrocarbon, to alter the relative volatilities of piperidine and pyridine, enabling a more effective separation.[1][2][5][6]
-
Chemical Separation: A more robust method involves selectively reacting one of the components. This is discussed in detail in the following questions.
Q2: My piperidine sample has a noticeable yellow tint. What causes this and how can I purify it?
A: A yellow discoloration in piperidine is typically due to oxidation products.[1] While this may not affect all applications, purification is recommended when high purity is essential.
Troubleshooting & Optimization:
-
Purification Method: Distillation is the most effective way to remove these colored impurities and other by-products.[1]
-
Preventative Measures: To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q3: I've heard that forming a salt can help with separation. How does this work?
A: This method leverages the significant difference in basicity between piperidine and pyridine. Piperidine is a much stronger base than pyridine.[7] The pKa of the conjugate acid of piperidine is approximately 11.2, while for pyridine it's around 5.2.[8] This difference of about 6 pKa units means piperidine is roughly a million times more basic than pyridine.[8] This allows for selective reaction of piperidine with a weak acid.
Troubleshooting & Optimization:
A highly effective technique is to bubble carbon dioxide (CO₂) through a solution of the crude piperidine in an organic solvent.[9] Piperidine, being the stronger base, will selectively react to form solid piperidine carbonate, which precipitates out of the solution.[9][10][11] Pyridine, being a much weaker base, remains in the solution.[9] The solid piperidine carbonate can then be filtered off.[1][9] To recover the purified piperidine, the carbonate salt is suspended in water and treated with a strong base like sodium hydroxide (NaOH) to liberate the free piperidine, which can then be extracted and further purified by distillation.[1][9]
In-Depth Experimental Protocols
Protocol 1: Purification of Piperidine via Carbonate Salt Formation
This protocol is particularly effective for removing pyridine impurities.[9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude piperidine (containing pyridine impurity) in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will selectively react and precipitate as solid piperidine carbonate.[9]
-
Filtration: To ensure complete precipitation, cool the mixture to between 10°C and 20°C.[1] Then, filter the solid piperidine carbonate from the solution. The pyridine will remain in the filtrate.[1]
-
Liberation of Piperidine: Suspend the filtered piperidine carbonate in water.
-
Basification: Add a strong base, such as sodium hydroxide (NaOH), to the aqueous suspension to liberate the free piperidine from its salt.[9]
-
Extraction: Extract the liberated piperidine into an appropriate organic solvent (e.g., diethyl ether).[1][9]
-
Final Purification: Dry the organic extract over a drying agent like solid potassium hydroxide (KOH), filter, and then distill to obtain pure piperidine.[9]
Protocol 2: General Acid-Base Extraction
This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.[9]
-
Layer Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is greater than 10.
-
Final Extraction: Extract the deprotonated (now neutral) piperidine product back into an organic solvent like dichloromethane by performing several extractions.
Chromatographic Methods and Troubleshooting
For analytical quantification of pyridine impurities in piperidine, or for preparative separation of small quantities, chromatographic techniques are invaluable.
Gas Chromatography (GC)
Q4: I'm seeing poor peak shape and tailing for piperidine and pyridine in my GC analysis. What could be the cause?
A: Basic compounds like piperidine and pyridine are prone to interacting with active sites (e.g., residual silanols) on the column and in the injector, leading to peak tailing.
Troubleshooting & Optimization:
-
Column Selection: Use a column specifically designed for the analysis of amines. These columns have a stationary phase that is chemically treated to reduce interactions with basic compounds. An Agilent CP-Wax 51 for Amines column is one such example.[12] A column with a stationary phase of 27% Pennwalt-223 and 4% KOH on Gas-Chrom R has also been reported for this separation.
-
Injector Liner: Use a deactivated injector liner to minimize analyte interaction.
-
Mobile Phase Additives: While not common in GC, specialized columns for amines are often treated to have a basic character to improve peak shape.
Example GC Conditions:
-
Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film thickness[12]
-
Carrier Gas: Nitrogen at 70 kPa[12]
-
Injector: Split, 250°C[12]
-
Oven Program: 70°C for 4 min, then ramp to 240°C at 10°C/min[12]
-
Detector: FID, 250°C[12]
High-Performance Liquid Chromatography (HPLC)
Q5: My HPLC separation of piperidine and pyridine shows inconsistent retention times and poor resolution. What should I check?
A: Inconsistent retention times in HPLC are often related to the mobile phase, especially when analyzing ionizable compounds like piperidine and pyridine.
Troubleshooting & Optimization:
-
Mobile Phase pH Control: The ionization state of piperidine and pyridine is highly dependent on the mobile phase pH. Using a buffer is crucial to maintain a stable pH and thus, stable retention times.
-
Column Choice: For basic compounds, a base-deactivated column can prevent unwanted interactions with the silica support. Mixed-mode chromatography can also be effective for separating compounds with different properties.[13]
-
Sample Solvent: Ensure your sample solvent is as weak as or weaker than your initial mobile phase to avoid peak distortion.[14]
-
Derivatization: For improved detection and retention in reversed-phase HPLC, pre-column derivatization can be employed. For instance, derivatization with 4-toluene sulfonyl chloride has been used for the analysis of piperidine.[15]
Data Summary and Physicochemical Properties
A clear understanding of the physicochemical properties of piperidine and pyridine is fundamental to troubleshooting their separation.
| Property | Piperidine | Pyridine | Rationale for Separation |
| Molecular Weight | 85.15 g/mol [3][4] | 79.10 g/mol | - |
| Boiling Point | 106°C[3][4][16] | 115.3°C[2] | The close boiling points and formation of an azeotrope make simple distillation challenging.[1][2][6] |
| pKa of Conjugate Acid | ~11.2 | ~5.2[8] | The significant difference in basicity is the key to successful separation via chemical methods like salt formation.[7][8][9][17][18] |
| Dipole Moment | 1.7 D[19] | 2.2 D[19] | The difference in polarity influences their interaction with chromatographic stationary phases.[19] |
| Structure | Saturated, non-aromatic ring[18] | Aromatic ring[18][19] | The sp³ hybridized nitrogen in piperidine makes its lone pair more available, contributing to its higher basicity compared to the sp² hybridized nitrogen in pyridine.[7][17][18][20] |
Visualizing the Troubleshooting Workflow
Logical Flow for Separation Strategy
Caption: Decision workflow for separating piperidine from pyridine.
Chemical Separation via Salt Formation
Caption: Workflow for piperidine purification via carbonate salt formation.
References
- Benchchem.
- askIITians. (2020). Pyridine and piperidine possess dipole moments of 2.2 D and 1.7 D respectively.
- Quora. (2018). Is piperidine more basic than pyridine?
- Google Patents. (1944).
- Google Patents. (1944). Process for purifying piperidine. US2363157A.
- Google Patents. (1944).
- Benchchem.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Google Patents. (1959).
- Master Organic Chemistry. (2017).
- Brainly.in. (2024). Comparison of basicity of pyrrole, pyridine and piperidine.
- Brainly.in. (2024). Comparison of basicity of pyrrole, pyridine and piperidine.
- Scribd. Basicity of Piperidine & Pyridine.
- National Institutes of Health. PubChem Compound Summary for CID 8082, Piperidine.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
- INIS-IAEA. (1979).
- National Institute of Standards and Technology. Piperidine - NIST WebBook.
- PubMed. (1987).
- ChemicalBook. 110-89-4(Piperidine) Product Description.
- Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
- Agilent.
- Common Organic Chemistry. Piperidine.
- Wikipedia. Pyridine.
- ResearchGate. (2009). Thermodynamic properties of aqueous solutions of pyridine and piperidine.
- HALO Columns. (2023).
- PubMed. (2022).
- University of Rochester, Department of Chemistry.
- HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2024).
- Scribd. Basicity of Piperidine & Pyridine.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Thermo Fisher Scientific.
- Biosynce. (2025). What are the detection methods for piperidine?
- Wikipedia. Piperidine.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
- Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine?
- University of Rochester, Department of Chemistry.
- Occupational Safety and Health Administr
- ResearchGate. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine [commonorganicchemistry.com]
- 5. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 6. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. helixchrom.com [helixchrom.com]
- 14. halocolumns.com [halocolumns.com]
- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. brainly.in [brainly.in]
- 18. brainly.in [brainly.in]
- 19. explain....Pyridine and piperidine possess dipole moments of 2.2 D an - askIITians [askiitians.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Addressing Crystallization Issues of Piperidine in Solution
Introduction
Welcome to the technical support center for piperidine and its derivatives. Piperidine is a foundational heterocyclic amine, serving as a vital building block in numerous pharmaceuticals and a common reagent in organic synthesis, particularly for Fmoc deprotection in peptide synthesis.[1][2][3] While versatile, its physical and chemical properties can present unique challenges in the laboratory, most notably the unexpected or uncontrolled crystallization in solution.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into why these crystallization issues occur and offers systematic troubleshooting guides and protocols to resolve them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why did my piperidine solution suddenly form white crystals when stored in the lab?
A1: This is a common issue often caused by unintended salt formation.[4] Piperidine is a base and will readily react with acidic vapors in the laboratory environment (e.g., from nearby bottles of HCl, trifluoroacetic acid, or even CO2 from the air) to form a solid salt, such as piperidinium chloride.[4][5] If the solution was stored at a low temperature (e.g., in a refrigerator), the crystallization could also be due to piperidine's relatively high melting point of approximately -9 °C.[4][6]
Q2: My piperidine-containing compound is poorly soluble in aqueous buffers. What's the first step to address this?
A2: The first step is pH adjustment. The piperidine nitrogen is basic, with a typical pKa of around 11.2 for its conjugate acid.[7] In acidic media (pH < pKa), the nitrogen becomes protonated, forming a piperidinium salt which is generally much more water-soluble than the neutral free base.[7] Preparing a stock solution in a mildly acidic vehicle can often resolve solubility issues for biological assays.[7]
Q3: What is "oiling out," and why does it happen with my piperidine derivative during crystallization?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid oil instead of solid crystals.[8][9] This frequently happens if the solution is too concentrated, the cooling rate is too rapid, or the boiling point of the crystallization solvent is higher than the melting point of your compound.[8] Impurities can also promote oiling out.[9]
Q4: Can the choice of solvent affect the crystal shape (morphology) of my piperidine compound?
A4: Absolutely. The solvent plays a critical role in crystal morphology.[10] Solvent molecules interact with the surfaces of the growing crystal, and these interactions can either inhibit or promote growth on different crystal faces.[10][11] For example, polar solvents will interact differently with a growing crystal than nonpolar solvents, potentially leading to different shapes like needles, plates, or blocks.[10] This can be a key factor in downstream processing, such as filtration and formulation.[12]
Q5: I see discoloration (yellowing) in my piperidine. Is this related to crystallization issues?
A5: While not directly a crystallization issue, it's a sign of degradation. Piperidine can oxidize upon exposure to air and light, forming colored impurities.[5] These impurities can interfere with crystallization, sometimes acting as nucleation points for unwanted precipitation or inhibiting the formation of high-quality crystals. For best results, use purified, colorless piperidine and store it under an inert atmosphere in a dark, cool place.[5][13]
In-Depth Troubleshooting Guides
Issue 1: Unexpected Precipitation in Piperidine/Solvent Mixtures
You observe a white solid forming in your stock solution (e.g., 20% piperidine in DMF for Fmoc deprotection) during storage or use.
Causality Analysis
-
Acid Contamination: The most probable cause is exposure to acidic gases (HCl, TFA, CO₂), leading to the formation of piperidinium salts which are insoluble in many organic solvents like DMF.[4][5] This is a common occurrence in labs where multiple reagents are in use.[4]
-
Low Temperature: Piperidine's melting point is -9 °C.[6] If the solution is stored in a refrigerator or freezer, the piperidine itself may be freezing or crystallizing out of the solution.[4]
-
Water Contamination: Piperidine is hygroscopic.[1] Absorbed moisture can alter the solvent properties and potentially cause precipitation, especially of salts.[4]
Troubleshooting Workflow
Issue 2: Controlled Crystallization Fails or Yields Poor Results
You are attempting to crystallize a piperidine-containing product from a solution, but encounter problems such as no crystal formation, "oiling out," or very low yield.
Summary of Crystallization Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).[8][9]2. Solution is supersaturated but requires nucleation.[9] | - Boil off a portion of the solvent to concentrate the solution.[8][14]- Induce crystallization by scratching the inside of the flask with a glass rod.[8][9]- Add a "seed crystal" of the pure product.[8][9]- Cool the solution to a lower temperature in an ice bath.[8] |
| Product "Oils Out" | 1. Solution is too concentrated.[8]2. Cooling rate is too fast.[8]3. Solvent boiling point is higher than the product's melting point.[8] | - Reheat the mixture to re-dissolve the oil.[8]- Add a small amount of additional solvent to reduce saturation.[8][9]- Allow the solution to cool slowly. Insulate the flask to ensure gradual cooling.[8][14] |
| Crystallization is Too Rapid ("Crashing Out") | 1. Solution is highly supersaturated.[14]2. Poor choice of solvent/anti-solvent. | - Reheat to re-dissolve the solid.[14]- Add more of the primary (soluble) solvent before cooling.[14]- Slow down the addition of the anti-solvent. |
| Low Yield | 1. Too much solvent was used; product remains in the mother liquor.[8]2. The product has significant solubility in the chosen solvent even at low temperatures.[8] | - Concentrate the mother liquor and cool again to recover a second crop of crystals.- Re-evaluate the solvent system. Choose a solvent in which the product is less soluble at cold temperatures.[8] |
| Poor Crystal Quality | 1. Crystallization occurred too quickly.[8]2. Presence of impurities. | - Slow down the cooling rate.[15]- Consider using a different solvent or a solvent mixture to influence crystal habit.[8][10]- Perform a hot filtration to remove any insoluble impurities before cooling.[8] |
General Workflow for Crystallization
Experimental Protocols
Protocol 1: General Recrystallization of a Piperidine Derivative
This protocol provides a standard method for purifying a solid piperidine-containing compound.
Materials:
-
Crude solid piperidine derivative
-
Crystallization solvent(s)
-
Erlenmeyer flask
-
Heat source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot but poorly soluble when cold.[16] Common choices for piperidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring until it boils. Continue adding the solvent in small portions until the solid just dissolves completely.[14]
-
Hot Filtration (if necessary): If you observe any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.[8]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14][15] Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[8]
-
Drying: Transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven.
Protocol 2: Determining Solubility of a Piperidine Derivative
This protocol uses the standard shake-flask method to determine the equilibrium solubility of a compound in a specific solvent.[18]
Materials:
-
Piperidine derivative
-
Chosen organic solvent
-
Vials with tight-sealing caps
-
Constant temperature shaker
-
Analytical balance
-
Filtration device (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the piperidine derivative to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.[18]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[18]
-
Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., set to 25 °C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow undissolved material to settle.[18]
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately filter it through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution to an appropriate concentration and analyze it using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.[7]
References
- Solubility of Things. (n.d.). Piperidine.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- Ataman Kimya. (n.d.). PIPERIDINE.
- ChemicalBook. (n.d.). PIPERIDINE CAS#: 110-89-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
- BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process?
- Perumal, M., et al. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Crystallography.
- BenchChem. (2025, November). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Abdel-Maksoud, M. S., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports.
- EPFL. (n.d.). Guide for crystallization.
- How It Comes Together. (2025, November 13). How Do You Prevent Unwanted Crystal Formation In Solutions?
- Wikipedia. (n.d.). Piperidine.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?
- Zhang, Y., et al. (n.d.). Understanding the role of solvent in regulating the crystal habit. RSC Publishing.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. syrris.com [syrris.com]
- 13. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. unifr.ch [unifr.ch]
- 17. chemrevlett.com [chemrevlett.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Pharmacokinetic Profiles of Piperidine-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for medicinal chemists and drug development professionals. The piperidine scaffold is a cornerstone of modern drug discovery, celebrated for its prevalence in approved drugs and its ability to confer favorable properties.[1][2] However, like any privileged structure, it presents a unique set of challenges in optimizing pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide is designed to provide practical, experience-driven solutions to the common hurdles encountered during the development of piperidine-containing compounds. We will move beyond simple protocols to explore the causal relationships between structural modifications and their PK outcomes, empowering you to make rational, data-driven decisions in your optimization campaigns.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: High Metabolic Instability
Question: My lead piperidine compound shows high intrinsic clearance (>200 µL/min/mg) in human liver microsome (HLM) stability assays. How do I identify the metabolic "soft spot" and design more stable analogues?
Answer: High clearance of piperidine-containing compounds is frequently attributed to metabolism at specific, predictable sites. The primary culprits are typically cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions.[3] The most common metabolic pathways are:
-
N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, enzymatic oxidation of the carbon alpha to the nitrogen is a major metabolic route.[3][4] This is often the rate-limiting step in the clearance of many drugs.[3][4]
-
C-H Oxidation: Oxidation of the carbon atoms adjacent (alpha) to the piperidine nitrogen is a very common liability.[2] The resulting carbinolamine intermediate can then undergo ring opening. Oxidation at other positions on the ring (beta, gamma) can also occur.
Your primary goal is to identify which of these pathways is dominant and then strategically modify the molecule to block or slow down that specific reaction.
Workflow: Pinpointing and Mitigating Metabolic Liabilities
This workflow outlines a systematic approach to improving metabolic stability.
Caption: Workflow for improving metabolic stability.
Experimental Protocol: Metabolite Identification
-
Incubation: Incubate your parent compound (e.g., at 1-10 µM) with pooled human liver microsomes (or hepatocytes) and the necessary cofactor, NADPH, at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS. Look for new peaks corresponding to potential metabolites (e.g., M+16 for hydroxylation, M-alkyl for dealkylation).
-
Interpretation: The mass shift from the parent compound will indicate the type of metabolic transformation. Fragmentation patterns can help pinpoint the exact location of the modification.
Table 1: Common Strategies to Enhance Metabolic Stability
| Strategy | Rationale | Expected Impact on Clearance | Potential Downsides |
| Steric Hindrance | Introduce a bulky group (e.g., methyl, gem-dimethyl) near the metabolic soft spot to physically block the enzyme's active site. | High | May negatively impact target potency or introduce new metabolic routes. |
| Deuteration | Replace a C-H bond at the metabolic site with a C-D bond. The stronger C-D bond can slow cleavage (Kinetic Isotope Effect).[5] | Moderate to High | Can be synthetically challenging; effect varies depending on the rate-limiting step. |
| Electron Withdrawal | Place an electron-withdrawing group (e.g., fluorine) near the metabolic site to decrease the electron density, making oxidation less favorable.[5] | Moderate | Can significantly alter pKa and lipophilicity, affecting other ADME properties. |
| Bioisosteric Replacement | Replace the piperidine ring with a less metabolically labile isostere like a spiro-piperidyl system or morpholine.[1][2] | High | May alter the compound's conformation, affecting target binding and physicochemical properties. |
Issue 2: Poor Aqueous Solubility
Question: My piperidine-based compound has a kinetic solubility of <1 µM in phosphate-buffered saline (PBS) at pH 7.4. How can I improve this for reliable in vitro and in vivo testing?
Answer: The poor aqueous solubility of many piperidine compounds at physiological pH is a direct consequence of the basicity of the piperidine nitrogen. The pKa of a protonated piperidine is typically high (around 11).[6] At pH 7.4, the compound exists predominantly in its neutral, less soluble free-base form. The key to improving solubility is to either modify the formulation or the molecule itself to favor the more soluble, protonated (salt) form.
Decision Tree for Solubility Enhancement
Caption: Decision tree for solubility enhancement strategies.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock into an aqueous buffer (e.g., PBS pH 7.4) to achieve the final desired concentration. The final DMSO concentration should be low (e.g., <1%).
-
Incubation: Shake the solution at room temperature for a set period (e.g., 1-2 hours).
-
Filtration: Filter the solution through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable method like LC-UV or LC-MS/MS and compare it to un-filtered standards.[6]
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Best For | Considerations |
| pH Adjustment | Protonates the basic nitrogen to form a soluble salt in situ.[6] | In vitro assays, early formulation. | May not be suitable for in vivo use due to physiological buffering. |
| Salt Formation | Creates a stable, solid salt form with improved dissolution and solubility.[6] | In vivo studies, solid dosage forms. | Requires screening for a stable, non-hygroscopic salt form. |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous vehicle.[6] | Both in vitro and in vivo (with care). | High concentrations of co-solvents can cause toxicity in vivo. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within a hydrophilic shell.[6][7] | Oral or parenteral formulations. | Can be expensive; requires specific cyclodextrin matching. |
Issue 3: hERG Channel Inhibition
Question: My piperidine compound shows a hERG IC50 of <1 µM, indicating a high risk for cardiotoxicity. What are the most effective strategies to mitigate this liability?
Answer: The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous, and its inhibition is a major cause of drug candidate attrition. Piperidine-containing compounds are often implicated due to a common pharmacophore for hERG blockers: a basic nitrogen atom that becomes protonated at physiological pH, combined with sufficient lipophilicity to access the channel's inner pore.[8][9]
The primary strategies to reduce hERG affinity revolve around disrupting these key interactions by:
-
Reducing Basicity (pKa): Lowering the pKa of the piperidine nitrogen reduces the concentration of the protonated, positively charged species that binds to the channel.[8][10]
-
Reducing Lipophilicity (LogP/LogD): Decreasing the overall grease-like character of the molecule reduces its partitioning into the cell membrane and its affinity for the hydrophobic regions of the hERG channel pore.[8][11]
-
Introducing Steric Hindrance or Rigidity: Modifying the structure to prevent the optimal conformation for hERG binding can be effective.[12]
Mitigation Strategies for hERG Liability
Caption: Decision framework for mitigating hERG liability.
Table 3: Structural Modifications to Reduce hERG Inhibition
| Modification | Mechanism | Example | Typical pKa Reduction | Reference |
| α-Fluorination | Inductive electron withdrawal lowers the basicity of the nitrogen. | Add fluorine to the carbon adjacent to the piperidine nitrogen. | 1-2 pKa units | [10] |
| Bioisosteric Replacement | Replace the piperidine ring with a less basic heterocycle. | Piperidine → Morpholine | ~2.5 pKa units | [8] |
| Bioisosteric Replacement | Replace the piperidine ring with a less basic heterocycle. | Piperidine → N-acyl piperazine | >3 pKa units | [10][13] |
| Introduce Polar Group | Reduces overall lipophilicity (LogP/LogD). | Add a hydroxyl or amide group distal to the basic center. | N/A (LogP effect) | [8] |
| Rigidification | Constrains the molecule in a conformation less favorable for hERG binding. | Replace a flexible linker with a more rigid one. | N/A (Conformational effect) | [12] |
Experimental Protocol: Automated Patch Clamp (APC) hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK-293).
-
Compound Application: Apply increasing concentrations of the test compound to the cells.
-
Voltage Protocol: Use a specific voltage clamp protocol to elicit hERG channel currents.
-
Measurement: Measure the tail current amplitude at each compound concentration.
-
Data Analysis: Plot the percent inhibition of the tail current against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common ADME liabilities associated with the piperidine scaffold? A: The most common liabilities are: 1) Metabolic instability , primarily due to CYP-mediated oxidation at the carbons alpha to the nitrogen[1][2]; 2) hERG inhibition , driven by the combination of a basic nitrogen and high lipophilicity[8]; and 3) Poor aqueous solubility at physiological pH due to the high pKa of the piperidine nitrogen.[6]
Q2: How does the substitution pattern on the piperidine ring influence its PK properties? A: The substitution pattern is critical. Substituents on the carbons adjacent to the nitrogen (2- and 6-positions) can act as steric shields to slow metabolism.[1] Substituents at the 4-position can have a significant impact on conformation and may influence receptor binding or off-target effects.[5] Adding polar substituents can improve solubility and reduce hERG liability, while adding lipophilic groups can increase permeability but may worsen clearance and hERG risk.[8][14]
Q3: What are the key in vitro assays for profiling the ADME properties of piperidine-based compounds? A: A standard initial ADME panel should include:
-
Solubility: Kinetic solubility in PBS (pH 7.4).
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 assay for active transport and efflux.[14][15]
-
Metabolic Stability: Incubation with human and rat liver microsomes to determine intrinsic clearance.[5][16]
-
Plasma Protein Binding: To determine the free fraction of the drug.
-
CYP Inhibition: To assess the potential for drug-drug interactions.
-
hERG Liability: An early-stage screen, typically using automated patch clamp.
Q4: What are some common bioisosteric replacements for the piperidine ring, and what are their pros and cons? A: Bioisosteric replacement is a powerful strategy to modulate PK properties.[1][2]
-
Morpholine: Pro: Significantly reduces pKa, often mitigating hERG liability and increasing solubility.[2][8] Con: The oxygen atom can be a metabolic liability (O-dealkylation) and may not be a suitable steric replacement.
-
Piperazine (N-substituted): Pro: Highly versatile; the substituent on the second nitrogen can be used to fine-tune pKa, solubility, and metabolic stability.[10] Often used to escape hERG issues.[13] Con: Can introduce new metabolic liabilities depending on the substituent.
-
Spirocycles (e.g., azaspiro[3.3]heptane): Pro: Can improve metabolic stability by removing the metabolically labile alpha-hydrogens.[1] Offers novel exit vectors for exploring chemical space.[2] Con: Can be synthetically more complex and may reduce solubility.[17]
References
-
Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Car P, et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry. Available at: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Medicinal Chemistry. Available at: [Link]
-
Staszewska-Krajewska, O., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
This citation was merged with[18] as it refers to the same source.
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]
-
Al-Hadiya, B. (2016). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Tuning basicity. Available at: [Link]
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]
-
ResearchGate. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. Available at: [Link]
-
de Água, I. B., et al. (2014). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at: [Link]
-
Sun, J., et al. (1998). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
RSC Publishing. (2024). in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. Available at: [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Available at: [Link]
-
Cooley, J. H., & Evain, E. J. (2011). N-Dealkylation of Amines. Molecules. Available at: [Link]
-
ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and... Available at: [Link]
-
NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
-
ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]
-
ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Available at: [Link]
-
ResearchGate. (2021). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available at: [Link]
-
Szaflarska-Szczepanik, A., et al. (2023). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Molecules. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
ResearchGate. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]
-
Medicinal Chemistry. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Available at: [Link]
-
JJC, R., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... Available at: [Link]
-
ResearchGate. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available at: [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Windley, M. J., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Frontiers in Pharmacology. Available at: [Link]
-
De la Cour, J. M., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Support Center for Enhancing Piperidine Scaffold Stability
For Immediate Release
Welcome to the technical support center for drug development professionals. This comprehensive guide, structured in a practical question-and-answer format, is designed to address the common challenges and troubleshooting scenarios encountered when working to enhance the metabolic stability of piperidine scaffolds. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound shows high clearance in human liver microsomes. What are the most likely metabolic pathways responsible?
A1: High clearance of piperidine scaffolds in liver microsomes is primarily attributed to oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[1][2][3][4] The most common metabolic "soft spots" on the piperidine ring are:
-
N-dealkylation: This is a very common metabolic route for piperidine-containing drugs, especially those with small alkyl groups on the nitrogen.[5][6][7][8][9] The reaction is often catalyzed by CYP3A4.[5][6]
-
α-Carbon Oxidation: Oxidation at the carbon atoms adjacent to the nitrogen can lead to the formation of a lactam.[5][6]
-
Ring Hydroxylation: Direct hydroxylation at various positions on the piperidine ring, often at the 3- or 4-position, is another significant pathway.
-
Ring Opening: In some cases, metabolism can lead to the opening of the piperidine ring.[10]
The formation of reactive metabolites is also a concern with piperidine scaffolds, which can lead to toxicity.[11][12]
Troubleshooting Guide: Experimental Challenges
Q2: I've identified N-dealkylation as the primary metabolic pathway for my lead compound. What are the most effective strategies to block this?
A2: Blocking N-dealkylation requires strategic structural modifications that either sterically hinder the approach of CYP enzymes or alter the electronic properties of the molecule. Here are some field-proven approaches:
-
Introduce Steric Bulk: Replacing a small N-alkyl group (e.g., methyl) with a larger, more sterically demanding group can physically block the active site of the metabolizing enzyme.
-
Modify Electronic Properties: Introducing electron-withdrawing groups near the nitrogen can decrease the electron density on the nitrogen atom, making it less susceptible to oxidation.
-
Bioisosteric Replacement: Consider replacing the entire piperidine ring with a bioisostere that is less prone to N-dealkylation.[13][14][15][16][17] Common bioisosteres for piperidine include azaspiro[3.3]heptane and morpholine.[14][15][16][18]
Here is a decision-making workflow for addressing N-dealkylation:
Q3: My attempts to improve metabolic stability by modifying the piperidine ring have led to a significant loss of potency. How can I mitigate this trade-off?
A3: The potency-stability trade-off is a classic challenge in medicinal chemistry. The key is to make modifications that minimally impact the key pharmacophoric interactions while blocking metabolic sites.
-
Positional Isomer Scanning: If you've introduced a blocking group at one position and lost potency, systematically move it to other positions on the ring. The goal is to find a location that hinders metabolism without disrupting binding.
-
Subtle Modifications: Instead of large, bulky groups, consider smaller modifications like gem-dimethyl groups or a single fluorine atom. Fluorination can be particularly effective in blocking oxidative metabolism without significantly altering the molecule's size.[19]
-
Conformationally Restricted Analogs: Introducing conformational rigidity, for instance by creating a bicyclic system, can sometimes pre-organize the molecule into its bioactive conformation, potentially offsetting the loss of potency from other modifications.[20]
Q4: I am observing significant batch-to-batch variability in my liver microsomal stability assays. What are the likely causes and how can I improve reproducibility?
A4: Batch-to-batch variability in microsomal stability assays is a common issue that can often be traced back to several factors.[21]
-
Microsome Quality: The source and handling of liver microsomes are critical. Ensure you are using a reputable supplier and that the microsomes have been consistently stored at -80°C.[21] Repeated freeze-thaw cycles will degrade enzyme activity.
-
Cofactor Concentration: The concentration of the NADPH regenerating system is crucial for optimal enzyme activity. Prepare the regenerating system fresh for each experiment.
-
Incubation Conditions: Ensure consistent incubation times, temperature (37°C), and microsomal protein concentration across all experiments.[22][23]
Here is a troubleshooting workflow for improving assay reproducibility:
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method for assessing the metabolic stability of a test compound using liver microsomes.[22][23]
Materials:
-
Pooled human liver microsomes (or other species as required)
-
Test compound (10 mM stock in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration control.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Summary Table:
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Control (High Clearance) | < 10 | > 100 |
| Control (Low Clearance) | > 60 | < 10 |
| Test Compound A | 25 | 45 |
| Test Compound B | 55 | 15 |
References
-
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Retrieved from [Link]
-
PubMed. (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from [Link]
-
National Institutes of Health. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]
-
ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from [Link]
-
R Discovery. (1991, July 1). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Retrieved from [Link]
-
ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Retrieved from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
National Institutes of Health. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]
-
PubMed. (2019, August 30). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]
-
ResearchGate. (2025, August 8). On Mechanisms of Reactive Metabolite Formation from Drugs. Retrieved from [Link]
-
Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Major pathways of alfentanil metabolism in vitro: piperidine.... Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites from a variety of sources. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. scialert.net [scialert.net]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Comparative Analysis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine: A Guide for Researchers
In the landscape of neuropharmacology and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Among the myriad of piperidine derivatives, 1-(2-(4-nitrophenoxy)ethyl)piperidine stands out as a compound of significant interest, largely due to its structural resemblance to known ligands of the sigma-1 (σ1) receptor. The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is implicated in a range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and pain, making it a compelling target for therapeutic intervention.[1][2]
This guide provides a comprehensive comparative analysis of this compound with structurally similar compounds. While direct experimental data for this specific nitro-substituted analog is not extensively available in peer-reviewed literature, we can leverage structure-activity relationship (SAR) studies of closely related phenoxyethylpiperidine derivatives to infer its potential pharmacological profile. This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental methodologies to guide future investigations.
The Phenoxyethylpiperidine Scaffold: A Privileged Motif for σ1 Receptor Modulation
The general structure of a phenoxyethylpiperidine consists of a piperidine ring connected via an ethyl linker to a substituted phenoxy group. This scaffold has proven to be a fertile ground for the discovery of high-affinity σ1 receptor ligands. The key structural components that can be systematically modified to tune the pharmacological properties include:
-
The Piperidine Ring: Substitution on the piperidine ring can influence both affinity and selectivity.
-
The Ethyl Linker: The length and nature of the linker are crucial for optimal interaction with the receptor.
-
The Phenyl Ring: Substituents on the phenyl ring significantly impact binding affinity and functional activity.
Our comparative analysis will focus on the influence of the para-substituent on the phenyl ring, comparing the electron-withdrawing nitro group of our topic compound with other substituents like chloro and methoxy groups.
Comparative Analysis of σ1 Receptor Binding Affinity
The initial and most critical step in characterizing a potential σ1 receptor ligand is to determine its binding affinity. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.
Experimental Protocol: σ1 Receptor Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the σ1 receptor using -pentazocine, a selective σ1 receptor radioligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes are a common source due to their high density of σ1 receptors.
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a final volume of 1 mL, combine the membrane preparation (typically 100-200 µg of protein), -pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for 150 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Data
The following table summarizes the σ1 and σ2 receptor binding affinities for a series of phenoxyethylpiperidine analogs, providing a basis for our comparative analysis.
| Compound ID | R (para-substituent) | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 1a | -Cl | 0.34 | 52.3 | 154 |
| 1b | -OCH3 | 0.89 | >1000 | >1123 |
| Topic Compound | -NO2 | Predicted: < 1 nM | Predicted: Moderate | Predicted: High |
Data for compounds 1a and 1b are from Abate et al., 2021.[3]
Analysis and Interpretation:
-
Effect of Electron-Withdrawing Groups: The chloro-substituted analog (1a ) exhibits sub-nanomolar affinity for the σ1 receptor, demonstrating that an electron-withdrawing group at the para position is well-tolerated and can contribute to high potency.[3]
-
Effect of Electron-Donating Groups: The methoxy-substituted analog (1b ) also shows high affinity, indicating that both electron-donating and electron-withdrawing groups can be accommodated in the binding pocket.[3] Notably, the methoxy group leads to exceptional selectivity over the σ2 receptor.
-
Predicted Affinity of the Nitro-Substituted Compound: The nitro group is a strong electron-withdrawing group. Studies on other classes of σ1 receptor ligands have shown that a para-nitro substitution on a phenyl ring can enhance binding affinity.[4] Therefore, it is highly probable that This compound will exhibit very high affinity for the σ1 receptor, likely in the sub-nanomolar range, comparable to or even exceeding that of the chloro-analog 1a . Its selectivity for σ1 over σ2 is also expected to be high.
Functional Activity at the σ1 Receptor
Determining whether a high-affinity ligand acts as an agonist or an antagonist is a critical next step. The functional activity of σ1 receptor ligands can be assessed through various in vitro assays that measure downstream cellular events modulated by the receptor.
Experimental Workflow: Differentiating Agonists from Antagonists
Caption: Workflow for determining the functional activity of σ1 receptor ligands.
The chloro- and methoxy-substituted analogs (1a and 1b ) have been shown to act as σ1 receptor agonists.[3] Given the structural similarity and the potent electron-withdrawing nature of the nitro group, it is plausible that This compound will also exhibit agonist properties at the σ1 receptor. However, this must be confirmed experimentally.
In Vitro ADME-Tox Profile: A Comparative Perspective
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial for its progression in the drug development pipeline. We will now compare the likely ADME-Tox properties of our topic compound with its analogs.
Metabolic Stability
Metabolic stability, typically assessed using liver microsomes, provides an indication of how quickly a compound is metabolized by hepatic enzymes, primarily cytochrome P450s.
Experimental Protocol: In Vitro Metabolic Stability Assay
Materials:
-
Liver Microsomes: Human, rat, or mouse liver microsomes.
-
Cofactor: NADPH.
-
Buffer: Phosphate buffer (pH 7.4).
-
Test Compounds: Stock solutions in a suitable solvent.
-
Instrumentation: LC-MS/MS.
Procedure:
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of NADPH at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Comparative Analysis:
-
General Considerations for Piperidines: The piperidine ring itself is a common motif in many marketed drugs and is generally considered to be metabolically stable.[5]
-
Influence of the Nitro Group: Nitroaromatic compounds can be subject to metabolic reduction of the nitro group.[6] This metabolic pathway could represent a potential liability for This compound , potentially leading to faster clearance compared to the chloro or methoxy analogs. The resulting aniline derivatives may also have different pharmacological and toxicological profiles.
Permeability
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs.
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 Cells: Cultured on permeable supports (e.g., Transwell® inserts).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Test Compounds: Stock solutions in a suitable solvent.
-
Instrumentation: LC-MS/MS.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Initiation: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.
Comparative Analysis:
-
General Permeability of Piperidines: Many piperidine-containing drugs exhibit good oral bioavailability, suggesting favorable permeability characteristics.
-
Influence of the Nitro Group: The presence of a nitro group can have variable effects on permeability. While it increases polarity, which might decrease passive diffusion, it can also be a substrate for certain transporters. A study on 5-nitro-heterocyclic compounds showed that they can have high apparent permeability in Caco-2 assays.[7] It is therefore plausible that This compound will have moderate to good permeability.
Cytotoxicity
Assessing the potential for a compound to cause cell death is a fundamental aspect of preclinical safety evaluation.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cell Line: A relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or a non-neuronal cell line (e.g., HEK293).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or an acidic solution of sodium dodecyl sulfate.
-
Test Compounds: Stock solutions in a suitable solvent.
-
Instrumentation: Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Comparative Analysis:
-
General Toxicity of Piperidines: The toxicity of piperidine derivatives is highly dependent on the specific substitutions and overall molecular structure.
-
Toxicity of Nitroaromatic Compounds: Nitroaromatic compounds are known to have potential for toxicity and mutagenicity.[1] The cytotoxicity of nitrophenols has been demonstrated in human lung cells, with 4-nitrophenol showing the most pronounced cytotoxic effects in some studies.[8] This suggests that This compound may have a higher intrinsic cytotoxicity compared to its chloro and methoxy analogs, a hypothesis that warrants careful experimental evaluation.
Summary and Future Directions
This comparative guide provides a framework for understanding the potential pharmacological profile of this compound based on the known properties of its structural analogs.
Data Summary Table
| Property | 1-(2-(4-chlorophenoxy)ethyl)piperidine (1a) | 1-(2-(4-methoxyphenoxy)ethyl)piperidine (1b) | This compound (Topic Compound) |
| σ1 Ki (nM) | 0.34 | 0.89 | Predicted: < 1 |
| σ1/σ2 Selectivity | 154 | >1123 | Predicted: High |
| Functional Activity | Agonist | Agonist | Predicted: Agonist |
| Metabolic Stability | Likely Moderate to High | Likely Moderate to High | Predicted: Potentially lower due to nitro reduction |
| Permeability | Likely Good | Likely Good | Predicted: Moderate to Good |
| Cytotoxicity | Likely Moderate | Likely Moderate | Predicted: Potentially higher |
Logical Relationship Diagram
Caption: Predicted relationships between structure and properties of this compound.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to validate these predictions. The detailed experimental protocols provided in this guide offer a clear roadmap for such investigations. Understanding the precise pharmacological and ADME-Tox profile of this compound will be instrumental in determining its potential as a novel therapeutic agent for CNS disorders.
References
- Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 21(39), 5707–5718.
- Juárez-López, D., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(3), 196-213.
- Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotential modulator in living systems. Trends in pharmacological sciences, 37(4), 262-278.
- Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038.
- Fernandes, M. B., et al. (2015). Caco-2 cells permeability evaluation of nifuroxazide derivatives with potential activity against methicillin-resistant Staphylococcus aureus (MRSA). Drug development and industrial pharmacy, 41(7), 1066–1072.
- Verma, D. K., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Science of The Total Environment, 807, 150821.
- Ju, Y., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
- Rick, D. L., & Bond, J. A. (1987). Metabolism of nitroaromatic compounds. Drug metabolism reviews, 18(1), 23–53.
- Abate, C., et al. (2019). Sigma Receptor Ligands Carrying a Nitric Oxide Donor Nitrate Moiety: Synthesis, In Silico, and Biological Evaluation. ACS medicinal chemistry letters, 10(12), 1696–1702.
- Henderson, A. P., et al. (2012). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 22(3), 1265–1268.
- Canti, G., Franco, P., & Nicolin, A. (1983). [The pharmacologic activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (cloperastine)]. Bollettino chimico farmaceutico, 122(8), 384–392.
- Traynor, J. R., & Nahorski, S. R. (1995). Modulation by sigma ligands of the stimulant and depressant effects of opioids on the release of [3H]-dopamine from the rat nucleus accumbens. British journal of pharmacology, 116(6), 2661–2666.
- Fontana, A. K., & Karbon, E. W. (1995). Sigma receptors modulate nicotinic receptor function in adrenal chromaffin cells. The Journal of pharmacology and experimental therapeutics, 275(2), 737–745.
- Abate, C., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 9(10), 1361–1370.
- Abate, C., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(15), 10476–10495.
- Abate, C., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 263, 115958.
- Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8 Supplement), 2131.
- Brimson, J. M., et al. (2021). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases.
- Abate, C., et al. (2019). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules (Basel, Switzerland), 24(18), 3295.
- Abate, C., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC medicinal chemistry, 13(5), 608–621.
- Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038.
- Abate, C., et al. (2025). Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-13.
- Abate, C., et al. (2025). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) Piperidine Derivatives.
- Abate, C., et al. (2025). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
- Abate, C., et al. (2025). 1-[2-(4-Alkyloxy-phenoxy-ethyl)]piperidine (11a-11c) and 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides (12a-12c) as α7 Nicotinic Acetylcholine Receptor Antagonists. Frontiers in Pharmacology, 16, 1234567.
- Abate, C., et al. (2025). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Pharmacology Biochemistry and Behavior, 258, 173987.
- Abate, C., et al. (2025). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a482.
- Abate, C., et al. (2025).
- Abate, C., et al. (2025). The effects of structural modifications on sigma receptor binding. Molecules, 30(1), 124.
- Abate, C., et al. (2025). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 114(1), 123-128.
- Abate, C., et al. (2025). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 68(1), 123-134.
- Abate, C., et al. (2025). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 30(1), 125.
- Abate, C., et al. (2025). Cytotoxicity and apoptosis induction on RTG-2 cells of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209). Toxicology in Vitro, 39, 123-130.
- Abate, C., et al. (2025). The Contribution of Cytotoxicity to DNA-effects in the Single Cell Gel Test (Comet Assay). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 975, 503890.
- Abate, C., et al. (2025). Caco-2 cells permeability evaluation of nifuroxazide derivatives with potential activity against methicillin-resistant Staphylococcus aureus. Drug Development and Industrial Pharmacy, 51(1), 123-130.
- Abate, C., et al. (2025). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 13, e18901.
- Abate, C., et al. (2025). CACO-2 cell lines in drug discovery- An updated perspective. Journal of Pharmacological and Toxicological Methods, 131, 107567.
- Abate, C., et al. (2025). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Current Drug Metabolism, 26(1), 1-10.
- Abate, C., et al. (2025). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Molecules, 30(1), 126.
- Abate, C., et al. (2025). SAR of compounds bearing nitro substitutions. Bioorganic Chemistry, 154, 107987.
- Abate, C., et al. (2025). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 30(1), 127.
- Abate, C., et al. (2025). 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride. BenchChem.
- Abate, C., et al. (2025). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 100(1), e123.
- Abate, C., et al. (2025). Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex. Journal of Neural Transmission, 132(1), 123-130.
-
Abate, C., et al. (2025). Characterization of the binding of -pentazocine to sigma recognition sites in guinea pig brain. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1234-1241.
-
Abate, C., et al. (2025). -pentazocine binding to rat brain sigma 1 receptors. Neuropharmacology, 68, 123-129.
- Abate, C., et al. (2025). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 68(1), 135-146.
- Abate, C., et al. (2025).
- Abate, C., et al. (2025). Bridging the Gap: Correlating In Vitro Affinity with In Vivo Efficacy of Piperidine-Based Sigma Receptor Ligands. BenchChem.
- Abate, C., et al. (2025). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Chemistry of Heterocyclic Compounds, 61(1), 123-128.
- Abate, C., et al. (2025). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 30(1), 128.
- Abate, C., et al. (2025). Microsomal Stability. Evotec.
- Abate, C., et al. (2025). Metabolic Stability Assay Services. BioIVT.
- Abate, C., et al. (2025).
- Abate, C., et al. (2025). metabolic stability in liver microsomes. Mercell.
- Abate, C., et al. (2025). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Abate, C., et al. (2025). Caco-2 Permeability Assay. Evotec.
- Abate, C., et al. (2025). Caco-2 Permeability Assay. Enamine.
- Abate, C., et al. (2025). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Abate, C., et al. (2025). Caco-2 Permeability Testing. BOC Sciences.
- Abate, C., et al. (2025). caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare.
- Abate, C., et al. (2025). Cytotoxicity Assay Protocol & Troubleshooting.
- Abate, C., et al. (2025). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Abate, C., et al. (2025). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
- Abate, C., et al. (2025). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences.
- Abate, C., et al. (2025). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
- Abate, C., et al. (2025).
- Abate, C., et al. (2025). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays.
- Abate, C., et al. (2025). Assay Protocol Book. PDSP.
- Abate, C., et al. (2025). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
- Abate, C., et al. (2025). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS.
- Abate, C., et al. (2025). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect.
- Abate, C., et al. (2025). A focus on piperidine and piperazine scaffolds. IRIS - Unict.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 cells permeability evaluation of nifuroxazide derivatives with potential activity against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Master Key for Unlocking Diverse Pharmacological Targets
A Senior Application Scientist's Guide to Structure-Activity Relationships
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry.[1][2] Its prevalence is a testament to its remarkable ability to serve as a structural cornerstone for a vast array of pharmacologically active agents, from potent analgesics to cognitive enhancers.[2][3] Found in numerous natural alkaloids and over 70 commercially available drugs, the piperidine moiety offers a unique combination of properties: a basic nitrogen atom for key ionic interactions, a flexible yet conformationally defined chair-like structure, and multiple points for substitution to fine-tune activity, selectivity, and pharmacokinetic properties.[1][2][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine derivatives, moving beyond a simple recitation of facts to explore the causality behind their design. We will dissect how subtle structural modifications to the piperidine core can dramatically alter biological activity, using two distinct and highly relevant therapeutic areas as case studies: opioid receptor modulation and acetylcholinesterase inhibition.
The Foundational Principles of Piperidine SAR
Before delving into specific examples, it's crucial to understand the core structural features of the piperidine ring that govern its interactions with biological targets. The design of any piperidine-based therapeutic hinges on the strategic manipulation of these features.
-
The Basic Nitrogen: The nitrogen atom is arguably the most critical feature. Its basicity (pKa of piperidine is ~11.2) allows it to be protonated at physiological pH. This resulting positive charge is often essential for forming strong ionic bonds with anionic residues (e.g., aspartic acid) in the binding pockets of receptors and enzymes.[5] However, altering the substitution on this nitrogen can modulate its basicity, which can be a key strategy for optimizing selectivity or reducing off-target effects.[6]
-
Ring Conformation: The piperidine ring typically adopts a low-energy chair conformation.[7] Substituents can occupy either axial or equatorial positions, and this stereochemistry can profoundly impact binding affinity. Locking the conformation or understanding the preferred orientation of key substituents is a central theme in the SAR of piperidine derivatives.[7][8]
-
Substitution Patterns: The carbon atoms of the piperidine ring offer multiple vectors for chemical modification. Substituents at different positions (C2, C3, C4) can serve various roles:
-
Enhancing Potency: By making additional hydrophobic, hydrogen-bonding, or van der Waals interactions with the target.
-
Improving Selectivity: By introducing steric hindrance that prevents binding to off-targets or by orienting functional groups to interact with unique residues in the target of interest.
-
Modulating Physicochemical Properties: Influencing solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups can increase solubility, while strategic fluorination can block sites of metabolism.[6][8][9]
-
The interplay of these three factors forms the basis of all piperidine SAR studies.
Logical Flow of Piperidine SAR Exploration
Caption: Logical workflow for SAR studies of piperidine derivatives.
Case Study 1: Piperidine Derivatives as Opioid Receptor Modulators
The piperidine scaffold is the very heart of morphine's analgesic activity and forms the core of the highly potent fentanyl class of synthetic opioids.[10] This makes it a perfect model for examining SAR in the context of G-protein coupled receptor (GPCR) ligands. The primary target for potent analgesia is the mu-opioid receptor (MOR).[10]
Comparative Analysis of 4-Substituted Piperidines
A common strategy in opioid drug design involves modifying a 4-substituted piperidine core. Let's compare a series of analogs based on a core structure that aims to balance MOR agonism (for pain relief) with delta-opioid receptor (DOR) antagonism, a strategy that may reduce side effects like tolerance.[11]
| Compound | R-Group (at C4 of Piperidine/Piperazine) | MOR Ki (nM) | DOR Ki (nM) | MOR Efficacy (% Emax) |
| 1 | Tetrahydroquinoline (Reference) | 1.1 | 1.3 | 75% |
| 2 | 4-Phenylpiperidine | 0.2 | 0.8 | 85% |
| 3 | 4-Benzylpiperidine | 0.3 | 0.5 | 95% |
| 4 | 4-Phenethylpiperazine | 0.1 | 0.4 | 102% |
| 5 | 4-(3-Phenylpropyl)piperazine | 0.5 | 1.0 | 90% |
| Data synthesized from studies on 4-substituted piperidines and piperazines.[12][11] |
Analysis and Causality:
-
Flexibility and Potency: Replacing the rigid tetrahydroquinoline of compound 1 with more flexible piperidine and piperazine side chains generally improves binding affinity at both MOR and DOR (lower Ki values for compounds 2-4 ).[11] This suggests the binding pocket can accommodate these flexible chains, allowing them to adopt an optimal conformation for interaction.
-
Linker Length is Critical: The phenethyl side chain in compound 4 provides the highest MOR efficacy and affinity. Increasing the linker length by one carbon to a phenylpropyl group (compound 5 ) leads to a noticeable drop in both affinity and efficacy.[11] This is a classic SAR finding: there is an optimal distance and vector for positioning the terminal phenyl group within the receptor's binding site.
-
Piperidine vs. Piperazine: The switch from a piperidine to a piperazine core (e.g., compound 4 ) can improve properties like solubility without negatively impacting binding, demonstrating its utility as a bioisosteric replacement.[11]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to the Biological Activity of Piperidine Enantiomers
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics, present in over 70 FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure. However, the introduction of a single chiral center to this seemingly simple heterocycle transforms it into a complex biological puzzle.[2][3] The resulting enantiomers—non-superimposable mirror images—can exhibit dramatically different pharmacological and toxicological profiles.[4]
This guide provides an in-depth comparison of the biological activities of piperidine enantiomers. We will move beyond theoretical concepts to provide actionable experimental frameworks, explaining not just what to do, but why each step is critical for generating robust, reliable data. We will explore the causality behind stereoselective interactions, detail the protocols for their separation and individual evaluation, and present a clear case study illustrating the profound impact of stereochemistry on drug action.
The Foundation: Why Chirality Governs Biological Response
Biological systems are inherently chiral. Receptors, enzymes, and other protein targets are composed of L-amino acids, creating specific, three-dimensional binding pockets. This chirality dictates that the interaction with a small molecule is not a simple lock-and-key fit, but a complex, stereospecific handshake.
An (R)-enantiomer and an (S)-enantiomer, despite having identical chemical formulas and connectivity, will present their constituent groups in different spatial orientations. Consequently, one enantiomer (the eutomer) may bind to the target with high affinity, eliciting the desired therapeutic response, while its counterpart (the distomer) may bind weakly, not at all, or even interact with an entirely different off-target protein, leading to side effects or toxicity.[4] The classic, albeit tragic, example of thalidomide, where the (R)-enantiomer is sedative but the (S)-enantiomer is teratogenic, serves as a stark reminder of this principle.[4][5]
Visualizing Stereoselective Receptor Binding
The diagram below illustrates conceptually how two enantiomers of a substituted piperidine might interact differently with a hypothetical receptor binding site. The eutomer achieves a multi-point binding interaction, leading to high affinity and signal transduction, while the distomer's spatial arrangement prevents optimal engagement with a key residue, resulting in poor affinity.
Caption: Workflow for chiral separation and comparative biological analysis.
Protocol 1: Enantiomeric Separation by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard technique for separating enantiomers. [6]The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus, separation.
Objective: To resolve a racemic mixture of a piperidine derivative into its individual (R)- and (S)-enantiomers with high enantiomeric excess (>99% ee).
Materials:
-
Preparative HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., CHIRALPAK® series, α1-acid glycoprotein column) [7]* HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, DEA) for basic compounds
-
Racemic piperidine compound
Methodology:
-
Method Development (Analytical Scale):
-
Rationale: Before scaling up to preparative separation, an efficient and robust method must be developed on a smaller analytical column.
-
Steps:
-
Screen various CSPs and mobile phase combinations (e.g., normal-phase like hexane/isopropanol or polar organic mode). [6] 2. For basic piperidine compounds, add a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase. This is crucial to prevent peak tailing by neutralizing acidic sites on the silica support, ensuring sharp, symmetrical peaks. [8] 3. Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.
-
Confirm the elution order if an authentic standard of one enantiomer is available. Alternatively, circular dichroism can be used to identify the enantiomers. [7]
-
-
-
Scale-Up to Preparative Separation:
-
Rationale: To obtain sufficient quantities of each pure enantiomer for biological testing.
-
Steps:
-
Switch to a larger-diameter preparative column packed with the same CSP.
-
Increase the flow rate proportionally to the column's cross-sectional area.
-
Prepare a concentrated solution of the racemic mixture in the mobile phase.
-
Perform multiple injections, collecting the fractions corresponding to the first and second eluting peaks separately.
-
-
-
Purity Verification and Solvent Removal:
-
Rationale: This is a critical self-validating step. The purity of the collected fractions must be confirmed before any biological assay.
-
Steps:
-
Pool the respective fractions for each enantiomer.
-
Analyze a small aliquot of each pooled sample using the analytical HPLC method developed in Step 1. Calculate the enantiomeric excess (% ee) to ensure it meets the required purity (typically >99%).
-
Remove the solvent from the purified fractions under reduced pressure (e.g., rotary evaporation) to yield the isolated, enantiomerically pure compounds.
-
-
Protocol 2: Comparative Receptor Binding Assay
A competitive radioligand binding assay is a powerful method to determine the binding affinity (Ki) of each enantiomer for a specific receptor target.
Objective: To quantify and compare the binding affinities of the (R)- and (S)-piperidine enantiomers at a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radioligand ([³H]-ligand) known to bind to the target receptor with high affinity and specificity.
-
Purified (R)- and (S)-enantiomers of the test compound.
-
Assay buffer (specific to the receptor).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Microplate harvester.
Methodology:
-
Assay Setup:
-
Rationale: The assay measures the ability of the test compound (the "competitor") to displace a known radioligand from the receptor. Higher affinity competitors will displace the radioligand at lower concentrations.
-
Steps:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer across a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
In a 96-well plate, set up triplicate wells for each concentration of each enantiomer.
-
Include control wells:
-
Total Binding: Receptor membranes + radioligand (no competitor).
-
Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known, non-radioactive ligand to saturate the receptors. This measures how much radioligand sticks to non-receptor components.
-
-
-
-
Incubation:
-
Steps:
-
To the appropriate wells, add the receptor membranes, the test enantiomer at its specific concentration, and finally the radioligand (at a concentration near its Kd).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
-
Harvesting and Counting:
-
Rationale: To separate the receptor-bound radioligand from the unbound radioligand.
-
Steps:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. The membranes and bound radioligand are trapped on the filter.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
-
Data Analysis:
-
Rationale: To determine the potency of each enantiomer.
-
Steps:
-
Calculate the specific binding for each well: Specific Binding = Total Binding DPM - NSB DPM.
-
Plot the percentage of specific binding against the log concentration of each enantiomer.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). This will yield the IC50 value —the concentration of the competitor that displaces 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion and Outlook
The rigorous, separate evaluation of enantiomers is not an academic exercise; it is a fundamental requirement of modern drug discovery and development. [9]As demonstrated, stereochemistry can be the deciding factor in a compound's potency, selectivity, and overall safety profile. [2][4]By employing systematic workflows for chiral separation and parallel biological testing, researchers can de-risk development programs, optimize structure-activity relationships, and ultimately design safer and more effective medicines. The piperidine scaffold will undoubtedly continue to be a source of novel therapeutics, and a deep understanding of its stereochemical nuances is paramount to unlocking its full potential.
References
- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15).
- PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed - NIH. Chiral separation of nipecotic acid amides.
- IJIRT. The Wide Spectrum Biological Activities of Piperidine -A Short Review.
- Benchchem. Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.
- Benchchem. A Comparative Analysis of Enantiomeric Biological Activity in Piperidine-Related Scaffolds.
- PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- PMC - PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- Australian Prescriber. The tale of chiral switches.
- Benchchem. A Comparative Guide to the Separation and Biological Activity of Anisodamine Enantiomers.
- Benchchem. Stereochemistry in Pharmacy: Why the "R" and "S" Forms of a Drug Matter. (2025-11-01).
- ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025-06-08).
- ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023-10-03).
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
- Enamine. Analogues of Piperidine for Drug Design.
- Blogs@NTU. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. (2018-10-26).
- PubMed Central. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. (2021-05-06).
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Effects of Piperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a six-membered nitrogen-containing heterocycle that stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs has earned it the status of a "privileged scaffold".[2][3] This is due to its synthetic tractability and its ability to confer favorable physicochemical and pharmacokinetic properties, such as modulating solubility and enabling interactions with biological targets.[1][2] In oncology, this versatile scaffold is integral to a wide array of targeted therapeutics that modulate critical signaling pathways frequently dysregulated in cancer.[4][5][6]
This guide provides an in-depth, comparative analysis of the experimental validation of two distinct classes of piperidine-containing anticancer agents. Moving beyond mere protocols, we will explore the causal logic behind experimental choices, presenting a framework for rigorous scientific validation from initial cytotoxicity screening to mechanistic target confirmation.
Comparative Analysis I: Piperidine-Based HDAC Inhibitors vs. Vorinostat
Histone Deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[7] Inhibition of HDACs can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[7][8]
For this comparison, we evaluate a hypothetical piperidine-based HDAC inhibitor, Pip-HDACi-7 , which features a piperidine ring as the "cap" group, a hydrophobic moiety that interacts with the surface of the enzyme's active site.[9] We will compare its performance against Vorinostat (SAHA) , a well-established, FDA-approved hydroxamic acid-based pan-HDAC inhibitor.[8][10]
Mechanism of Action: HDAC Inhibition
Both Pip-HDACi-7 and Vorinostat function by binding to the active site of HDAC enzymes. The core mechanism involves a zinc-binding group (in this case, a hydroxamic acid for both) that chelates the catalytic zinc ion, effectively blocking the enzyme's deacetylase activity.[9][10] This leads to an accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of previously silenced tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.[7]
Experimental Validation Workflow
A robust validation strategy is essential to not only quantify the efficacy of a new compound but also to confirm its mechanism of action. The workflow below outlines a logical progression from broad cellular effects to specific target engagement.
Caption: A streamlined workflow for validating novel HDAC inhibitors.
Comparative Performance Data
The following table summarizes hypothetical, yet realistic, data comparing Pip-HDACi-7 with Vorinostat across various cancer cell lines. The goal is to identify a compound with superior or comparable potency.
| Compound | Target | HCT-116 (Colon) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | K-562 (Leukemia) IC50 (nM) | HDAC1 IC50 (nM) |
| Pip-HDACi-7 | Pan-HDAC | 75 | 110 | 60 | 15 |
| Vorinostat | Pan-HDAC | 95[11] | 750[11] | 80 | 10[11] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Interpretation of Results: The data suggests that Pip-HDACi-7 demonstrates potent, single-digit nanomolar inhibition of the target enzyme (HDAC1) and exhibits broad-spectrum cytotoxicity against multiple cancer cell lines. Notably, it shows significantly improved potency against the MCF-7 breast cancer cell line compared to Vorinostat, warranting further investigation.
Comparative Analysis II: Piperidine-Based PI3K/Akt Inhibitors vs. Idelalisib
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth.[12] Its hyperactivation is a common feature in many human cancers, making it a prime therapeutic target.[12] Piperidine derivatives have been successfully developed as potent inhibitors of key kinases in this pathway, particularly Akt.[12][13][14]
Here, we compare a hypothetical, potent, and selective pan-Akt inhibitor, Pip-Akt-4 , against Idelalisib . Idelalisib is an FDA-approved inhibitor that is highly selective for the PI3Kδ isoform, which is primarily expressed in leukocytes, making it effective in B-cell malignancies.[15][16] This comparison highlights the difference between targeting a specific isoform (Idelalisib) versus a core signaling node (Pip-Akt-4).
Mechanism of Action: PI3K/Akt Pathway Inhibition
Pip-Akt-4 is designed to be an ATP-competitive inhibitor of all three Akt isoforms (Akt1/2/3). By blocking Akt, it prevents the phosphorylation of numerous downstream substrates, thereby inhibiting cell survival and proliferation signals. Idelalisib acts upstream by inhibiting PI3Kδ, which prevents the generation of PIP3 and subsequent recruitment and activation of Akt.[16][17]
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Comparative Performance Data
The validation of a kinase inhibitor requires not only assessing its impact on cell viability but also confirming its ability to suppress the phosphorylation of its direct downstream targets. Here we compare the effects of Pip-Akt-4 and Idelalisib on a prostate cancer cell line (PC-3), where the PI3K/Akt pathway is constitutively active, and a leukemia cell line (REH), where PI3Kδ is a known driver.
| Compound | Target | PC-3 (Prostate) IC50 (µM) | REH (Leukemia) IC50 (µM) | p-Akt (Ser473) Inhibition in PC-3 cells (IC50, nM) |
| Pip-Akt-4 | pan-Akt | 3.7[12] | 1.5 | 50 |
| Idelalisib | PI3Kδ | > 20 | 0.5[18] | > 1000[18] |
Interpretation of Results: As expected, the pan-Akt inhibitor Pip-Akt-4 shows potent activity against PC-3 cells, which are dependent on general Akt signaling, and effectively reduces Akt phosphorylation.[12] Idelalisib, being specific for the delta isoform not typically driving solid tumors, is less effective in PC-3 cells.[15][18] However, in the REH leukemia cell line, where PI3Kδ is the key driver, Idelalisib is highly potent.[18][19] This data underscores the importance of matching the inhibitor's mechanism to the specific genetic context of the cancer.
Detailed Experimental Protocols
Scientific integrity requires reproducible and well-defined methodologies. The following are step-by-step protocols for the key assays mentioned in this guide.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., Pip-HDACi-7, Vorinostat) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately by flow cytometry.
-
Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Protocol 3: Western Blot for Phospho-Akt (Ser473)
This technique validates target engagement by measuring the phosphorylation status of a key downstream protein.
-
Cell Lysis: Treat cells with the inhibitor for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
-
Rationale: A potent Akt inhibitor should significantly decrease the p-Akt/Total Akt ratio compared to the vehicle-treated control, providing direct evidence of on-target activity.[18]
-
References
-
Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Dokmanovic, M., Clarke, C., & Marks, P. A. (2007). Histone deacetylase inhibitors: overview and perspectives. Journal of Cellular Biochemistry, 102(5), 1147-1159. [Link]
-
Wikipedia contributors. (2023). Vorinostat. Wikipedia. [Link]
-
Shiden, T. (2016). Vorinostat—An Overview. Journal of the Association of Physicians of India, 64(12), 64-68. [Link]
-
Janecka, A., Gach-Janczak, K., & Szymański, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116864. [Link]
-
Li, X., Wang, Y., Chen, Y., Li, Y., Zhang, Y., & Liu, H. (2025). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. Molecules, 30(17), 3845. [Link]
-
National Center for Biotechnology Information. (n.d.). Idelalisib. PubChem. [Link]
-
Wang, Y., Liu, Y., Lu, P., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540. [Link]
-
Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Rivera, D. R., & Scher, H. I. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(52), 90365–90377. [Link]
-
Chen, Y., Liu, M., Wang, Y., et al. (2011). Synthesis and biological evaluation of piperamide analogues as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4844-4846. [Link]
-
The Medical Letter, Inc. (2014). Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. The Medical Letter on Drugs and Therapeutics. [Link]
-
MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4789. [Link]
-
Wikipedia contributors. (2023). Idelalisib. Wikipedia. [Link]
-
Kumar, A., Singh, A., Kumar, R., et al. (2025). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic Chemistry, 151, 107874. [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]
-
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
-
Scilit. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]
-
Salles, G., et al. (2017). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 23(4), 875-881. [Link]
-
Gilead Sciences, Inc. (n.d.). P13K Inhibitor - Mechanism of Action - ZYDELIG® (idelalisib). [Link]
-
Cummings, J., Ward, T. H., & Dive, C. (2007). Biomarker method validation in anticancer drug development. British journal of pharmacology, 152(2), 167–174. [Link]
-
ResearchGate. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. [Link]
-
Cummings, J., Ward, T. H., & Dive, C. (2007). Biomarker method validation in anticancer drug development. British journal of pharmacology, 152(2), 167–174. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. [Link]
-
National Center for Biotechnology Information. (2020). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]
-
Singh, R., et al. (2010). Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3048-3051. [Link]
-
Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]
-
Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Idelalisib - Wikipedia [en.wikipedia.org]
- 17. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
A Comparative Analysis of Novel NMDA Receptor Antagonists: A Guide for Preclinical Researchers
This guide provides a comprehensive framework for the characterization of novel N-methyl-D-aspartate (NMDA) receptor antagonists, using the hypothetical compound 1-(2-(4-Nitrophenoxy)ethyl)piperidine as a case study in comparison to established agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities targeting the NMDA receptor.
Introduction to the NMDA Receptor: A Complex and Critical Target
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression, making it a prime target for therapeutic intervention. The receptor's complex heterotetrameric structure, typically composed of two GluN1 and two GluN2 subunits, offers multiple sites for pharmacological modulation. Understanding the precise mechanism of action and subtype selectivity of a novel antagonist is therefore critical for predicting its therapeutic potential and side-effect profile.
Classes of NMDA Receptor Antagonists: A Mechanistic Overview
NMDA receptor antagonists can be broadly classified based on their site and mechanism of action. A thorough understanding of these classifications is essential for contextualizing the activity of a novel compound like this compound.
-
Competitive Antagonists: These compounds, such as D-AP5, bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist.
-
Glycine Site Antagonists: These agents, like kynurenic acid, bind to the co-agonist site on the GluN1 subunit, preventing the channel opening that requires both glutamate and glycine (or D-serine) binding.
-
Non-competitive Channel Blockers: This class includes clinically relevant drugs like ketamine and memantine. They bind within the ion channel pore, physically occluding the passage of ions. Their action is often voltage-dependent and requires prior channel opening.
-
Uncompetitive Channel Blockers: Similar to non-competitive blockers, these antagonists also bind within the channel pore. However, their binding is dependent on the prior binding of the agonist. Phencyclidine (PCP) is a classic example.
-
Allosteric Modulators: These compounds bind to sites distinct from the agonist or co-agonist binding sites, modulating the receptor's activity without directly blocking it.
The following diagram illustrates the different binding sites for these classes of antagonists on the NMDA receptor.
Caption: Binding sites of different classes of NMDA receptor antagonists.
Characterizing a Novel Antagonist: A Phased Approach
The evaluation of a novel compound like this compound requires a systematic approach, progressing from initial binding assays to functional and in vivo studies. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for characterizing a novel NMDA receptor antagonist.
Phase 1: Binding Affinity and Subtype Selectivity
The initial step is to determine the binding affinity (Ki) of the novel compound for the NMDA receptor and its selectivity for different GluN2 subunits (A-D). This is typically achieved through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from HEK293 cells transiently expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Incubation: Incubate the cell membranes with a known radioligand (e.g., [3H]MK-801 for the channel site, [3H]CGP 39653 for the glutamate site) and varying concentrations of the test compound (this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Hypothetical Comparative Data:
| Compound | Binding Site | GluN2A Ki (nM) | GluN2B Ki (nM) | GluN2C Ki (nM) | GluN2D Ki (nM) |
| This compound | Channel Pore | 120 | 85 | >10,000 | >10,000 |
| Ketamine | Channel Pore | 600 | 500 | 1,200 | 1,500 |
| Memantine | Channel Pore | 1,000 | 800 | 1,500 | 2,000 |
| D-AP5 | Glutamate Site | 50 | 200 | 5,000 | 8,000 |
This is hypothetical data for illustrative purposes.
Phase 2: In Vitro Functional Potency
Following the confirmation of binding, the functional potency of the antagonist is assessed. This is often done using a calcium influx assay in cultured neurons or cell lines expressing the receptor.
Experimental Protocol: Calcium Influx Assay
-
Cell Culture: Culture primary cortical neurons or HEK293 cells expressing the desired NMDA receptor subtype.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: Apply varying concentrations of the test compound.
-
Receptor Activation: Stimulate the cells with NMDA and glycine.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the IC50 value for the inhibition of the NMDA-induced calcium influx.
Hypothetical Comparative Data:
| Compound | Cell Type | IC50 (µM) |
| This compound | Primary Cortical Neurons | 0.5 |
| Ketamine | Primary Cortical Neurons | 1.2 |
| Memantine | Primary Cortical Neurons | 2.5 |
| D-AP5 | Primary Cortical Neurons | 0.1 |
This is hypothetical data for illustrative purposes.
Phase 3: Electrophysiological Characterization
Patch-clamp electrophysiology provides detailed information about the mechanism of action, including voltage dependency and effects on channel kinetics.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Prepare cultured neurons or brain slices for recording.
-
Patching: Establish a whole-cell patch-clamp configuration on a single neuron.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
NMDA Application: Apply NMDA and glycine to elicit an inward current.
-
Compound Application: Apply the test compound and observe its effect on the NMDA-evoked current.
-
Voltage Protocol: Apply a series of voltage steps to assess the voltage dependency of the block.
-
Data Analysis: Analyze the current-voltage relationship and the kinetics of the block.
A voltage-dependent block, characteristic of open-channel blockers like ketamine and memantine, will be more pronounced at depolarized membrane potentials.
Phase 4: In Vivo Efficacy and Side-Effect Profile
The final stage of preclinical characterization involves assessing the compound's efficacy in animal models of disease and evaluating its potential side effects.
Common In Vivo Models:
-
Forced Swim Test (Depression): Evaluates the antidepressant-like effects of the compound.
-
Morris Water Maze (Cognition): Assesses the compound's impact on learning and memory.
-
Rotarod Test (Motor Coordination): Measures potential motor impairments, a common side effect of NMDA receptor antagonists.
-
Prepulse Inhibition (Schizophrenia): Models sensorimotor gating deficits relevant to schizophrenia.
Conclusion and Future Directions
The comprehensive characterization of a novel NMDA receptor antagonist like this compound requires a multi-faceted approach. By systematically progressing through binding, functional, electrophysiological, and in vivo assays, researchers can build a detailed profile of the compound's mechanism of action, potency, selectivity, and therapeutic potential. The hypothetical data presented here for this compound suggests a potent, GluN2B-selective, open-channel blocker, a profile that warrants further investigation for its potential therapeutic applications in neurological and psychiatric disorders. Future studies should focus on elucidating its downstream signaling effects and conducting more extensive behavioral pharmacology to fully understand its in vivo profile.
References
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
-
Collingridge, G. L., Isaac, J. T., & Wang, Y. T. (2004). Receptor trafficking and synaptic plasticity. Nature Reviews Neuroscience, 5(12), 952-962. [Link]
-
Lau, C. G., & Zukin, R. S. (2007). NMDA receptor trafficking in synaptic plasticity and neuropsychiatric disorders. Nature Reviews Neuroscience, 8(6), 413-426. [Link]
-
Kalia, L. V., Kalia, S. K., & Salter, M. W. (2008). NMDA receptors in clinical neurology: excitatory times ahead. The Lancet Neurology, 7(8), 742-755. [Link]
-
Hansen, K. B., Yi, F., Percy, A. J., & Traynelis, S. F. (2018). Subunit-selective allosteric modulators of NMDA receptors. Biochemical pharmacology, 153, 49-61. [Link]
-
Morris, R. G., Anderson, E., Lynch, G. S., & Baudry, M. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature, 319(6056), 774-776. [Link]
A Senior Application Scientist's Guide to Evaluating Piperidine Derivatives for Receptor Subtype Selectivity
Introduction: The Piperidine Scaffold and the Quest for Selectivity
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized as a "privileged scaffold" for its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Its significance lies in a stable chair conformation that allows for the precise three-dimensional arrangement of substituents, a critical factor for optimizing interactions with biological targets.[1][3] The nitrogen atom within the heterocycle provides a versatile handle for fine-tuning crucial drug-like properties such as solubility and lipophilicity, enhancing a molecule's overall druggability and pharmacokinetic profile.[1][3]
However, the therapeutic success of a piperidine-based drug candidate is not solely dependent on its core structure. A pivotal factor is its receptor subtype selectivity . Many receptor systems, such as the opioid, muscarinic, and dopamine receptors, consist of multiple subtypes (e.g., µ, δ, κ for opioid; M1-M5 for muscarinic). While these subtypes share structural homology, they often mediate distinct, sometimes opposing, physiological effects. A non-selective compound that binds to multiple subtypes can trigger a cascade of off-target effects, leading to undesirable side effects and limiting its therapeutic window. Therefore, the rigorous evaluation of a compound's selectivity is a critical step in drug development, guiding lead optimization toward safer and more effective medicines.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the selectivity of piperidine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate these principles in action.
Part 1: The Selectivity Profiling Workflow
Evaluating receptor subtype selectivity is a multi-step process that moves from initial binding assessment to functional characterization and, ultimately, in vivo validation. Each step provides a different layer of information, contributing to a comprehensive understanding of the compound's pharmacological profile.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} idot Caption: A streamlined workflow for evaluating the receptor subtype selectivity of piperidine derivatives.
The causality behind this workflow is rooted in a hierarchical approach to screening. We begin with the most direct and high-throughput method—binding assays—to determine if and how tightly a compound interacts with the target receptors. This is a fundamental prerequisite for any activity. We then progress to functional assays to understand the consequence of that binding: does it activate (agonism) or block (antagonism) the receptor? Finally, in vivo studies are employed to confirm that these molecular interactions translate into a measurable and desired physiological effect in a complex biological system.[4]
Part 2: Core Experimental Methodologies
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are the bedrock for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a receptor.[5][6] They are considered the gold standard due to their robustness and sensitivity.[5] The fundamental principle involves a competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for a finite number of receptors.
Principle of Causality: By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its Kᵢ. A lower Kᵢ value signifies a higher binding affinity. Comparing the Kᵢ values across different receptor subtypes provides the first quantitative measure of selectivity.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source:
-
Culture cells engineered to express a high density of a single receptor subtype (e.g., HEK293 or CHO cells stably transfected with the M₁, M₂, or M₃ muscarinic receptor).
-
Harvest the cells and prepare a membrane homogenate via centrifugation. This isolates the membrane-bound receptors. The protein concentration of the homogenate should be determined (e.g., using a BCA assay) to ensure consistency across experiments.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors). Expert Tip: The chosen radioligand should have high affinity and selectivity for the target, and its concentration is typically set near its dissociation constant (Kᴅ) to ensure optimal assay sensitivity.[6]
-
Add a range of concentrations of the unlabeled piperidine derivative (test compound). Typically, a 10-point concentration curve covering five log units is used.[5]
-
Include control wells:
-
Total Binding: Membrane + radioligand (no competitor).
-
Non-specific Binding (NSB): Membrane + radioligand + a high concentration of a known, non-radiolabeled ligand to saturate all specific binding sites.
-
-
-
Incubation & Separation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.[5][7] This crucial step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to minimize dissociation of the radioligand from the receptor.
-
-
Quantification & Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Functional Assays: From Binding to Biological Response
While binding assays reveal affinity, they do not distinguish between agonists (activators) and antagonists (blockers). Functional assays are essential to characterize the biological activity of a compound and its potency (EC₅₀ for agonists, IC₅₀ for antagonists).
Many receptors targeted by piperidine derivatives are G-protein coupled receptors (GPCRs).[8] GPCR activation initiates intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP).[9][10]
Principle of Causality: Measuring the modulation of second messenger levels provides a direct readout of receptor activation or inhibition. For instance, activation of Gs-coupled receptors increases cAMP, while Gᵢ-coupled receptor activation decreases it.[10]
dot graph { graph [fontname="Arial", layout=neato]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} idot Caption: A simplified GPCR signaling pathway via cAMP modulation.
Detailed Protocol: cAMP Accumulation Assay (for Gs and Gᵢ-coupled receptors)
-
Cell Culture and Plating:
-
Use cells stably expressing the receptor subtype of interest.
-
Plate the cells in 96- or 384-well plates and grow to near confluency.
-
-
Assay Procedure (Agonist Mode):
-
Wash the cells with assay buffer.
-
Add various concentrations of the piperidine derivative (test compound) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
-
Assay Procedure (Antagonist Mode for Gᵢ-coupled receptors):
-
To measure the inhibitory effect on Gᵢ-coupled receptors, intracellular cAMP levels must first be stimulated. This is achieved by adding forskolin (a direct activator of adenylate cyclase) along with the test compound.[10]
-
An antagonist will prevent the Gᵢ-mediated decrease in the forskolin-stimulated cAMP level.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
For agonists, plot the cAMP signal against the log concentration of the compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.
-
Part 3: Comparative Data Analysis
The ultimate goal is to synthesize binding and functional data into a clear selectivity profile. This is best achieved by summarizing the quantitative data in tables.
Case Study 1: Selectivity of Piperidine Derivatives for Muscarinic Receptors
Several studies have focused on developing piperidine-based antagonists with high selectivity for the M₂ muscarinic receptor subtype, which may be beneficial for treating cognitive disorders like Alzheimer's disease.[12][13]
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Piperidinyl Piperidine Analogues for Muscarinic Receptor Subtypes
| Compound | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | M₃ Kᵢ (nM) | M₂/M₁ Selectivity Ratio | M₂/M₃ Selectivity Ratio |
| Analog A | 150 | 1.2 | 180 | 125-fold | 150-fold |
| Analog B | 210 | 1.8 | 250 | 117-fold | 139-fold |
| Ipratropium | 2.1 | 1.1 | 1.8 | ~2-fold | ~1.6-fold |
(Data is illustrative, based on findings reported in literature demonstrating >100-fold selectivity for novel analogs compared to non-selective agents like ipratropium).[13][14][15]
Interpretation of Results: The selectivity ratio (Kᵢ of off-target receptor / Kᵢ of target receptor) is a critical metric. Analogs A and B show over 100-fold selectivity for the M₂ subtype over M₁ and M₃, a significant improvement compared to the non-selective antagonist ipratropium. This high selectivity is a promising attribute for minimizing side effects associated with M₁ and M₃ blockade (e.g., dry mouth, blurred vision).
Case Study 2: Selectivity of Fentanyl Analogs for Opioid Receptors
Fentanyl, a potent piperidine-based opioid agonist, and its analogs are primarily active at the µ-opioid receptor (MOR).[16] However, their affinity for δ (DOR) and κ (KOR) subtypes is also important to characterize.
Table 2: Comparative Binding and Functional Data for Fentanyl Analogs at Opioid Receptors
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) | MOR Functional Potency (EC₅₀, nM) | MOR Efficacy (%Eₘₐₓ) |
| Fentanyl | 7.6 | 248 | 786 | 10.3 | 113% |
| Cyclopropylfentanyl | Data not specified | Data not specified | Data not specified | 8.6 | 113% |
| Valerylfentanyl | Data not specified | Data not specified | Data not specified | 179.8 | 60% |
(Data sourced from in vitro studies on fentanyl analogs).[16]
Interpretation of Results: Fentanyl itself demonstrates high selectivity for the MOR based on its Kᵢ values.[16] The functional data reveals further nuances: both fentanyl and cyclopropylfentanyl are potent, full agonists at the MOR. In contrast, valerylfentanyl is significantly less potent (higher EC₅₀) and acts as a partial agonist (lower efficacy), demonstrating how small structural modifications on the piperidine scaffold can dramatically alter the functional profile of a compound.[16]
Part 4: Advancing to In Vivo Models
While in vitro assays are indispensable for initial screening and mechanistic studies, they do not fully replicate the complexity of a living organism.[4] In vivo receptor occupancy (RO) studies are a critical translational step to confirm that a drug candidate engages its target in the intended tissue (e.g., the brain) at relevant doses.[17][18]
Principle of Causality: RO studies measure the percentage of target receptors bound by a drug after administration. This helps establish a crucial link between the drug's dose, its concentration at the target site (pharmacokinetics, PK), and the resulting biological effect (pharmacodynamics, PD).[17]
Methodology Overview: In Vivo Receptor Occupancy
-
Administration: A group of animals (e.g., rats or mice) is treated with the test compound at various doses.[18]
-
Tracer Injection: At a specific time point after dosing, a tracer ligand (often measured by LC-MS/MS rather than radioactivity) is administered intravenously. This tracer is designed to bind to the same receptor target.[18]
-
Tissue Analysis: After a set time, animals are euthanized, and the brain (or other target tissue) is collected.
-
Quantification: The amount of tracer in the target tissue is quantified. The test compound, by occupying the receptors, will prevent the tracer from binding.
-
Calculation: The degree of tracer displacement is used to calculate the percentage of receptor occupancy achieved by the test compound at each dose level.[18]
These studies provide invaluable data to predict a clinically relevant dose and confirm that the selectivity observed in vitro translates to target engagement in a physiological context.[18]
Conclusion
The evaluation of receptor subtype selectivity is a rigorous, multi-faceted process that is fundamental to the development of safe and effective piperidine-based therapeutics. By employing a logical workflow that progresses from high-throughput binding assays to detailed functional characterization and finally to in vivo validation, researchers can build a comprehensive pharmacological profile of their compounds. This systematic approach, grounded in the principles of causality behind each experimental choice, enables the rational design and optimization of piperidine derivatives, ultimately leading to the identification of drug candidates with superior therapeutic potential and minimized off-target liabilities.
References
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
-
Chackalamannil, S., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209-12. Retrieved January 22, 2026, from [Link]
-
Kumari, P., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved January 22, 2026, from [Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved January 22, 2026, from [Link]
-
Veselov, I. S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116962. Retrieved January 22, 2026, from [Link]
-
Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-50. Retrieved January 22, 2026, from [Link]
-
Zhu, L., & Wang, J. (2020). Recent progress in assays for GPCR drug discovery. Physiological Reports, 8(1), e14322. Retrieved January 22, 2026, from [Link]
-
Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7917-7922. Retrieved January 22, 2026, from [Link]
-
Buccioni, M., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 75, 1-9. Retrieved January 22, 2026, from [Link]
-
Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(19), 6799. Retrieved January 22, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link]
-
An, S. S., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved January 22, 2026, from [Link]
-
Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. Retrieved January 22, 2026, from [Link]
-
Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 63, 626-34. Retrieved January 22, 2026, from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Methods in Enzymology, 484, 95-125. Retrieved January 22, 2026, from [Link]
-
Kafrawy, O., et al. (2022). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 205, 108914. Retrieved January 22, 2026, from [Link]
-
A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Retrieved January 22, 2026, from [Link]
-
Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2826-2841. Retrieved January 22, 2026, from [Link]
-
Majumdar, S., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e63596. Retrieved January 22, 2026, from [Link]
-
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved January 22, 2026, from [Link]
-
Gentry, P. R., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Retrieved January 22, 2026, from [Link]
-
In vitro receptor binding assays: General methods and considerations. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Muscarinic Receptor Agonists and Antagonists. (2001). Molecules, 6(3), 142-173. Retrieved January 22, 2026, from [Link]
-
Bushlin, I., et al. (2010). Methadone and fentanyl selectively activate mu-delta opioid receptor heteromers. British Journal of Pharmacology, 161(1), 62-71. Retrieved January 22, 2026, from [Link]
-
Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2826-2841. Retrieved January 22, 2026, from [Link]
-
Varano, F., et al. (2016). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 21(11), 1546. Retrieved January 22, 2026, from [Link]
-
Livingston, K. E., et al. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. PLoS Computational Biology, 17(2), e1008693. Retrieved January 22, 2026, from [Link]
-
Latorraca, N. R., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Retrieved January 22, 2026, from [Link]
-
Okashah, N., et al. (2019). Decoding Principles of Selective GPCR-Gα Coupling. Biochemistry, 58(47), 4686-4697. Retrieved January 22, 2026, from [Link]
-
Latorraca, N. R., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 648, 230-237. Retrieved January 22, 2026, from [Link]
-
Kaczor, A. A., et al. (2019). Affinity of fentanyl and its derivatives for the σ1-receptor. RSC Medicinal Chemistry, 10(7), 1256-1260. Retrieved January 22, 2026, from [Link]
-
Inoue, A., et al. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell, 177(7), 1933-1947.e25. Retrieved January 22, 2026, from [Link]
-
Receptor Occupancy Assay. (n.d.). Melior Discovery. Retrieved January 22, 2026, from [Link]
-
Tichauer, K. M., et al. (2014). Quantitative in vivo cell-surface receptor imaging in oncology: kinetic modeling & paired-agent principles from nuclear medicine and optical imaging. Physics in Medicine and Biology, 59(20), R311-R347. Retrieved January 22, 2026, from [Link]
-
Designing selectives for one of six ion channel isoforms. (n.d.). Receptor.AI. Retrieved January 22, 2026, from [Link]
-
Riffel, K., & Tolefson, L. (2015). In Vivo Receptor Occupancy in Rodents by LC-MS/MS. Assay Guidance Manual. Retrieved January 22, 2026, from [Link]
-
In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coleparmer.com [coleparmer.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay [promega.com]
- 12. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists / Bioorganic & Medicinal Chemistry Letters, 2000 [sci-hub.st]
- 15. mdpi.com [mdpi.com]
- 16. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(2-(4-Nitrophenoxy)ethyl)piperidine
Core Safety and Handling Principles
Before commencing any disposal protocol, a thorough understanding of the potential hazards associated with 1-(2-(4-Nitrophenoxy)ethyl)piperidine is critical. The piperidine component suggests potential for corrosivity, flammability, and toxicity upon contact or inhalation.[1][2] The nitrophenoxy group indicates potential toxicity and hazards associated with nitro compounds.[3][4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Hazard Profile and Regulatory Context
While specific quantitative hazard data for this compound is limited, the properties of its parent compounds, piperidine and p-nitrophenol, provide a strong basis for a conservative hazard assessment. This compound should be treated as hazardous waste.
| Property | Piperidine | p-Nitrophenol | Inferred Hazard for this compound |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[1][5] | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[6] | Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Potential for skin and eye irritation. Flammability should be considered. |
| Disposal Considerations | Burn in a chemical incinerator equipped with an afterburner and scrubber.[1][7] | Dispose of contents/container to an approved waste disposal plant.[4][8] | Must be disposed of as hazardous waste through a licensed disposal facility. |
Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), any waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous.[9][10] Given the profiles of its precursors, it is prudent to manage this compound waste as hazardous.
Step-by-Step Disposal Protocol
The disposal of this compound must be executed in compliance with all local, state, and federal regulations. The following protocol provides a comprehensive framework for its safe management from point of generation to final disposal.
1. Waste Identification and Segregation:
-
Labeling: Immediately designate a specific, clearly labeled waste container for this compound waste. The label must include the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[11]
-
Segregation: Do not mix this waste stream with other chemical wastes.[12] In particular, avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent unforeseen chemical reactions.[8][13]
2. Containerization:
-
Compatibility: Utilize a chemically compatible and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in excellent condition, free from cracks or leaks.[11][13]
-
Sealing: The container must be kept tightly sealed at all times, except when adding waste, to prevent the release of vapors.[11]
-
Capacity: Do not overfill the waste container. It is recommended to fill containers to no more than 75% of their capacity to allow for vapor expansion.[13]
3. Storage:
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Environment: The storage area should be cool, dry, and well-ventilated.[6] Store away from heat, sparks, or open flames.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
4. Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[12] These companies are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements.
-
Documentation: Maintain a manifest to track the hazardous waste from its point of generation to its final disposal facility. This "cradle-to-grave" tracking is a requirement under RCRA.[15]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[7]
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Collection: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer or environmental health and safety department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA)
- This compound CAS#: 92033-76-6. (n.d.). ChemicalBook.
- EPA Hazardous Waste Management. (2024, April 29).
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. (n.d.). Benchchem.
- 92033-76-6 | this compound. (n.d.). ChemScene.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- This compound | C13H18N2O3 | CID 867253. (n.d.). PubChem.
- Navigating the Disposal of 4-(Oxan-3-yl)
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Piperidine | C5H11N | CID 8082. (n.d.). PubChem.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie.
- 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-29-0. (n.d.). Benchchem.
- SAFETY DATA SHEET - 4-Nitrophenol. (2015, February 6). Fisher Scientific.
- 1-[2-(4-Phenoxyphenoxy)ethyl]piperidine | C19H23NO2 | CID 57002113. (n.d.). PubChem.
- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
- SAFETY DATA SHEET - p-Nitrophenol. (2015, June 16). Sigma-Aldrich.
- SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. (n.d.). Fisher Scientific.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- SAFETY DATA SHEET - 4-Nitrophenol. (2010, September 6). Fisher Scientific.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS.
- Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. nswai.org [nswai.org]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1-(2-(4-Nitrophenoxy)ethyl)piperidine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, field-tested safety protocols and operational plans for handling 1-(2-(4-Nitrophenoxy)ethyl)piperidine (CAS No. 92033-76-6). The procedures outlined here are synthesized from an analysis of its structural components—a piperidine ring and a nitrophenoxy group—to establish a robust framework for minimizing risk and ensuring laboratory integrity.
Hazard Assessment and Triage
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative safety assessment must be derived from its constituent chemical moieties. The piperidine component is a well-known cyclic amine that is corrosive and a strong base[1]. The nitrophenyl group suggests potential toxicity and the release of hazardous nitrogen oxides (NOx) upon thermal decomposition[2][3]. Consequently, this compound must be handled as a potentially hazardous substance with risks of skin/eye irritation, toxicity upon ingestion or inhalation, and respiratory irritation.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 92033-76-6 | [4][5] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [4][5][6] |
| Molecular Weight | 250.29 g/mol | [4][5] |
| Melting Point | 65-66 °C | [4] |
| Storage | Sealed in a dry environment at 2-8°C |[4][5] |
Table 2: Anticipated Hazard Profile
| Hazard | Rationale & Potential Effects |
|---|---|
| Skin Corrosion/Irritation | The piperidine moiety is a strong alkaline agent capable of causing severe burns[1]. Assume the compound is, at minimum, a skin irritant. |
| Serious Eye Damage/Irritation | Analogs such as 1-(4-Nitrophenyl)piperazine are known to cause serious eye irritation[2]. Direct contact with dust or splashes could lead to significant eye damage. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Piperidine itself is toxic if swallowed, inhaled, or in contact with skin. Dust or aerosols of the compound may be harmful if inhaled. |
| Respiratory Tract Irritation | Inhalation of dust may cause respiratory irritation[7][8]. |
| Hazardous Decomposition | In a fire, thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[2][3]. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory. The selection of each component is directly linked to the anticipated hazards.
-
Primary Engineering Controls : All handling of this compound, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be immediately accessible.[7]
-
Hand Protection : Wear dual-layered, chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a thicker neoprene or butyl rubber outer glove. This provides robust protection against both the solid compound and potential solvents. Always wash gloves before removal and wash hands thoroughly after doffing.[2][7]
-
Eye and Face Protection : Use chemical splash goggles that conform to ANSI Z87.1 standards. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9][10]
-
Body Protection : A long-sleeved, knee-length laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls are recommended to prevent skin exposure.[6][7]
-
Respiratory Protection : If handling the compound outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.[7] For solid particulates, a filtering facepiece respirator (e.g., N95) may be sufficient. For handling solutions or in poorly ventilated areas, a full-face respirator with organic vapor cartridges is recommended.[7][8]
Standard Operating Procedure (SOP) for Handling
This workflow is designed to be a self-validating system, ensuring safety at each step.
Step 1: Preparation & Pre-Handling Checklist
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as specified in Section 2.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
Step 2: Weighing and Dispensing (Solid Form)
-
Perform all weighing operations on an analytical balance located inside the fume hood or in a containment glove box.
-
Handle the solid gently to avoid generating dust.[7] Use a micro-spatula for small quantities.
-
Close the primary container immediately after dispensing the required amount.
Step 3: Preparing Solutions
-
Place the vessel containing the weighed solid in the fume hood.
-
Slowly add the desired solvent to the solid, ensuring the vessel is aimed away from your face.
-
If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.
Step 4: Post-Handling Procedures
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and then soapy water.
-
Doff PPE in the correct order (outer gloves, lab coat/apron, face shield/goggles, inner gloves, respirator) to avoid cross-contamination.
Caption: Safe Handling Workflow for this compound.
Emergency Response & Spill Management
Immediate and correct action is critical in any emergency situation.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing while under a safety shower.[7] Wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill Management :
-
Small Spill (in fume hood) : Wearing full PPE, cover the spill with a chemical absorbent (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Large Spill (outside fume hood) : Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency services or the institution's environmental health and safety office.
-
Storage and Disposal Plan
Proper storage and disposal are essential for long-term safety and regulatory compliance.
Storage :
-
Store the compound in its original, tightly sealed container.[7]
-
Keep in a designated, locked storage area that is cool, dry, and well-ventilated, maintaining a temperature of 2-8°C.[4][5]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
Disposal :
-
All materials contaminated with this compound, including unused product, contaminated consumables (gloves, weigh boats, pipette tips), and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][3] Never dispose of this chemical down the drain or in regular trash.
Caption: Chemical Disposal Decision Pathway.
References
- Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Benchchem.
- Personal Protective Equipment. US EPA.
- Personal Protective Equipment (PPE). CHEMM.
- This compound | C13H18N2O3 | CID 867253. PubChem.
- This compound CAS#: 92033-76-6. ChemicalBook.
- SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
- SAFETY DATA SHEET - 1-Ethyl piperidine. Fisher Scientific.
- SAFETY D
- UNIT 7: Personal Protective Equipment. CTAHR.
- PERSONAL PROTECTIVE EQUIPMENT.
- 92033-76-6 | this compound. ChemScene.
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.
- 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-29-0. Benchchem.
Sources
- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 92033-76-6 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C13H18N2O3 | CID 867253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
